Methyl 2-(1-aminocyclohexyl)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(1-aminocyclohexyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-8(11)7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXIYULNLGWJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671891 | |
| Record name | Methyl (1-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016258-17-5 | |
| Record name | Methyl (1-aminocyclohexyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Amino-cyclohexyl)-acetic acid methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Foreword: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. Methyl 2-(1-aminocyclohexyl)acetate hydrochloride stands out as a crucial intermediate, particularly in the exploration of Gabapentin analogues and other neuroactive compounds.[1][2] Its structure, featuring a quaternary carbon on a cyclohexane ring bearing both an amine and an acetic acid ester moiety, presents a unique synthetic challenge. This guide provides an in-depth, mechanistically-driven exploration of a reliable synthetic pathway, designed for researchers, medicinal chemists, and process development professionals. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify methodological choices, and provide a self-validating protocol grounded in established chemical transformations.
Retrosynthetic Analysis and Strategy Selection
The target molecule, this compound, possesses a distinct α,α-disubstituted carbon center embedded within a cyclohexane ring. A logical retrosynthetic disconnection strategy involves severing the C-N bond and the C-C bond alpha to the ester carbonyl.
Several synthetic paradigms could be considered:
-
Strecker and Bucherer-Bergs Syntheses: These classic multicomponent reactions are powerful tools for generating α-amino acids from ketones.[3][4][5][6] However, they typically yield structures where the carboxyl and amino groups are attached to the same carbon (an α-amino acid), which, in this case, would be 1-aminocyclohexanecarboxylic acid—a different regioisomer. Adapting these methods would require a non-standard starting material that is not readily accessible.
-
Approaches via Cyanoacetate: Knoevenagel condensation of cyclohexanone with a cyanoacetate followed by subsequent manipulations is another possibility. However, this route often involves complex reduction steps to selectively reduce both the alkene and nitrile without affecting the ester, posing significant chemoselectivity challenges.
-
A Stepwise Constructional Approach: A more robust and controllable strategy involves building the carbon skeleton first, followed by the stereospecific introduction of the amine functionality. This approach, centered around the Reformatsky reaction followed by the Ritter reaction , offers superior control and predictability. It allows for the isolation and characterization of key intermediates, ensuring the integrity of the synthetic sequence.
This guide will focus on the stepwise constructional approach, chosen for its reliability, mechanistic clarity, and applicability to scale-up operations.
Overall Synthetic Workflow
The selected three-step pathway transforms a simple starting material, cyclohexanone, into the desired hydrochloride salt.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols & Mechanistic Insights
This section provides a step-by-step methodology for each stage of the synthesis, accompanied by an explanation of the underlying reaction mechanisms.
Step 1: Synthesis of Methyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction
Expertise & Causality: The Reformatsky reaction is the method of choice for creating the C-C bond between the cyclohexane ring and the acetate moiety. Unlike the more reactive Grignard reagents, the organozinc intermediate formed from methyl bromoacetate is nucleophilic enough to attack the ketone carbonyl but not so basic as to attack another ester molecule, thus preventing self-condensation and improving yield. The use of anhydrous solvents is critical to prevent quenching the organozinc reagent.
Experimental Protocol:
-
Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an equalizing dropping funnel, all under a nitrogen or argon atmosphere.
-
Reagent Charging: The flask is charged with activated zinc powder (1.2 eq.) and anhydrous tetrahydrofuran (THF). A small crystal of iodine is added to initiate the reaction, evidenced by the disappearance of the purple color.
-
Reactant Addition: A solution of cyclohexanone (1.0 eq.) and methyl bromoacetate (1.1 eq.) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction & Workup: After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete reaction. The reaction is then cooled to 0°C and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction & Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield methyl 2-(1-hydroxycyclohexyl)acetate as a clear oil.
Reaction Mechanism: Reformatsky Reaction
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
Spectroscopic Characterization of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride: A Technical Guide
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic signature of methyl 2-(1-aminocyclohexyl)acetate hydrochloride (CAS 1016258-17-5), a key chemical intermediate in pharmaceutical research.[1] As a derivative related to the gabapentinoid class of molecules, rigorous structural confirmation is paramount for its application in drug discovery and development. This document outlines the theoretical basis and practical protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing the predicted spectral data and the rationale behind these predictions, this guide serves as an essential reference for researchers, quality control analysts, and medicinal chemists for identity confirmation, purity assessment, and stability studies.
Molecular Structure and Key Features
This compound possesses a unique structure combining a quaternary α-amino acid ester with a cyclohexyl moiety. The hydrochloride salt form ensures solubility and stability.[1] Understanding the arrangement of its functional groups—a protonated primary amine (ammonium), a methyl ester, and a saturated carbocyclic ring—is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of every atom in the structure.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Expected ¹H NMR Spectrum: The spectrum is predicted to show four main groups of signals. The use of a polar aprotic solvent like DMSO-d₆ is recommended to avoid the exchange of the acidic N⁺H₃ protons with the solvent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Broad Singlet | 3H | -NH₃ ⁺ | The protons on the ammonium group are acidic and subject to quadrupole broadening from the nitrogen atom, resulting in a broad signal. Its chemical shift is concentration-dependent. |
| ~3.65 | Singlet | 3H | -OCH₃ | The methyl ester protons are in a distinct chemical environment and show no coupling to other protons, resulting in a sharp singlet. |
| ~2.80 | Singlet | 2H | -CH₂ -COO | These methylene protons are attached to a quaternary carbon (C1) and therefore have no adjacent protons to couple with, yielding a singlet. |
| ~1.2 - 1.9 | Multiplet | 10H | Cyclohexyl Ring | The ten protons on the cyclohexyl ring are diastereotopic and exhibit complex spin-spin coupling, leading to a broad, overlapping series of multiplets. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to slow the exchange rate of the N-H protons, allowing for their observation.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 2 seconds.
-
-
Validation: To confirm the -N⁺H₃ peak, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the ammonium protons should disappear.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and functional group.
Expected ¹³C NMR Spectrum: The spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~172 | Quaternary (C=O) | C =O | The ester carbonyl carbon is highly deshielded and appears at the lowest field. |
| ~58 | Quaternary | C 1-N⁺H₃ | The carbon atom bonded to the electron-withdrawing ammonium group is deshielded relative to other sp³ carbons. |
| ~52 | Methyl (CH₃) | -OC H₃ | The methyl ester carbon appears in a typical region for sp³ carbons bonded to oxygen. |
| ~45 | Methylene (CH₂) | -C H₂-COO | The acetate methylene carbon. |
| ~35 | Methylene (CH₂) | Cyclohexyl C 2, C 6 | The two equivalent carbons of the cyclohexyl ring adjacent to the quaternary center. |
| ~20 - 25 | Methylene (CH₂) | Cyclohexyl C 3, C 4, C 5 | The remaining carbons of the cyclohexyl ring appear in the typical aliphatic region. Due to symmetry, C4 may be distinct from C3/C5. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to singlets.
-
Set the spectral width to 0-200 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Spectral Editing: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent. This is invaluable for confirming the assignments of the cyclohexyl and methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Spectrum: The IR spectrum will be dominated by absorptions corresponding to the ammonium, ester, and alkane functionalities.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 2800 (broad) | N-H Stretch | Ammonium (-N⁺H₃) | The stretching vibration of the N-H bonds in the ammonium salt appears as a very broad and strong band, often superimposed on the C-H stretches. |
| 2940, 2860 | C-H Stretch | Alkane (Cyclohexyl, CH₂) | Characteristic sharp peaks for symmetric and asymmetric stretching of sp³ C-H bonds. |
| ~1740 (strong, sharp) | C=O Stretch | Ester | The carbonyl stretch of a saturated ester is one of the most prominent and easily identifiable peaks in the spectrum. |
| ~1580 | N-H Bend | Ammonium (-N⁺H₃) | The asymmetric bending (scissoring) vibration of the ammonium group. |
| ~1200 | C-O Stretch | Ester | The stretching vibration of the C-O single bond of the ester group. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add at least 16 scans for a high-quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule.
Expected Mass Spectrum (Positive Ion ESI): Analysis will detect the cationic form of the molecule, which is the free base protonated. The hydrochloride salt will dissociate in solution.
-
Primary Ion: The expected base peak will be the protonated molecular ion [M+H]⁺, where M is the free base (C₉H₁₇NO₂).
-
Monoisotopic Mass of M: 171.1259 Da.[2]
-
Observed m/z: 172.1332
-
Proposed Fragmentation Pathway: High-resolution MS/MS analysis of the parent ion (m/z 172.13) would provide definitive structural confirmation. Key predicted fragments include the loss of neutral molecules from the parent structure.
References
An In-depth Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural framework, featuring a quaternary alpha-amino acid ester moiety on a cyclohexane ring, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, outlines a general synthetic pathway, details methods for its characterization, and discusses essential safety and handling protocols. The information presented herein is intended to support researchers and scientists in leveraging this compound for the advancement of drug discovery and development programs.
Introduction: A Versatile Intermediate in Medicinal Chemistry
This compound (CAS No. 1016258-17-5) has emerged as a compound of interest for medicinal chemists due to its utility as a precursor in the synthesis of complex molecules with potential therapeutic value. The hydrochloride salt form enhances the compound's solubility and stability, rendering it more amenable to use in various synthetic and formulation processes. Its structural similarity to gabapentinoids suggests its potential role in the development of new analgesics, anti-inflammatory drugs, and therapies for neurological disorders. Researchers value this compound for its capacity to introduce a constrained cyclohexyl scaffold into drug candidates, which can favorably influence pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its chemical structure and data on analogous compounds.
General Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₇NO₂·HCl | --INVALID-LINK-- |
| Molecular Weight | 207.7 g/mol | --INVALID-LINK-- |
| CAS Number | 1016258-17-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Storage Conditions | 0-8°C | --INVALID-LINK-- |
Predicted Properties
A comprehensive understanding of the molecule's behavior can be further elucidated through predicted physicochemical parameters.
| Property | Predicted Value | Notes |
| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point due to its ionic nature. | |
| Solubility | The hydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol. Solubility in nonpolar organic solvents is expected to be limited. | |
| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for a primary ammonium ion. The ester group is not significantly acidic or basic. |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from cyclohexanone. A generalized synthetic workflow is presented below.
biological activity of methyl 2-(1-aminocyclohexyl)acetate hydrochloride
An In-depth Technical Guide to the Biological Activity of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated . Based on its close structural similarity to the gabapentinoid class of drugs, this document outlines the predicted mechanism of action, potential therapeutic applications, and key experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of neuronal excitability.
Introduction: Unveiling a Potential Gabapentinoid
This compound is a chemical compound with the molecular formula C9H17NO2·HCl.[1] While direct, extensive research on its biological activity is not widely published, its molecular architecture strongly suggests its classification as a gabapentinoid. Gabapentinoids are a class of drugs that are structural analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3] However, their mechanism of action does not involve direct interaction with GABA receptors.[2][4]
This guide will, therefore, extrapolate the likely biological profile of this compound based on the well-established pharmacology of gabapentin and pregabalin. The presence of the methyl ester group may also confer prodrug properties, potentially influencing its pharmacokinetic profile.
Compound Profile:
| Property | Value |
| IUPAC Name | methyl 2-(1-aminocyclohexyl)acetate;hydrochloride |
| CAS Number | 1016258-17-5[1] |
| Molecular Formula | C9H17NO2·HCl[1] |
| Molecular Weight | 207.7 g/mol [1] |
Predicted Mechanism of Action: Targeting Voltage-Gated Calcium Channels
The primary mechanism of action for gabapentinoids is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][4][5] These channels are crucial for regulating neurotransmitter release at synapses. By binding to the α2δ-1 subunit, gabapentinoids are thought to reduce the influx of calcium into presynaptic nerve terminals. This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate and norepinephrine.[4]
It is highly probable that this compound shares this mechanism. The core aminocyclohexyl acetate structure is the key pharmacophore responsible for this interaction.
Signaling Pathway Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Potential Biological Activities and Therapeutic Applications
Given its presumed mechanism of action, this compound is expected to exhibit a range of biological activities relevant to the central nervous system. These activities form the basis for its potential therapeutic applications.
Predicted Biological Activities:
-
Anticonvulsant Properties: By reducing excessive neuronal firing, the compound is likely to have efficacy in seizure disorders.[4][6]
-
Analgesic Effects: Particularly for neuropathic pain, which is often driven by hyperexcitability of sensory neurons.[4][6]
-
Anxiolytic Effects: Modulation of excitatory neurotransmission may contribute to a reduction in anxiety.[6]
Potential Therapeutic Applications:
-
Management of neuropathic pain conditions, such as diabetic neuropathy and postherpetic neuralgia.[2][4]
-
Treatment of fibromyalgia.
-
Management of generalized anxiety disorder.[3]
The Role of the Methyl Ester: A Prodrug Hypothesis
The presence of a methyl ester group distinguishes this compound from gabapentin. In pharmaceutical chemistry, esterification of a carboxylic acid is a common strategy to create a prodrug.[7] Prodrugs are inactive or less active molecules that are converted into the active form in the body. This can be done to enhance properties such as:
-
Oral Bioavailability: The ester may improve absorption from the gastrointestinal tract.
-
Lipophilicity: Increased lipid solubility can facilitate passage across the blood-brain barrier.
It is hypothesized that this compound is hydrolyzed in vivo by esterases to yield the active carboxylic acid, 1-(aminomethyl)cyclohexyl-acetic acid (gabapentin).
Experimental Workflow: Prodrug Conversion Assay
References
- 1. chemimpex.com [chemimpex.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 4. newhampshireanesthesia.com [newhampshireanesthesia.com]
- 5. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). While direct pharmacological data for this specific compound is not extensively available in public literature, its chemical architecture, particularly the presence of a 1-aminocyclohexyl moiety, strongly suggests its classification as a gabapentinoid. This guide, therefore, postulates its mechanism of action based on the well-established pharmacology of related compounds such as gabapentin and pregabalin. The core hypothesis is that this compound exerts its therapeutic effects primarily through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is believed to modulate neurotransmitter release, thereby attenuating neuronal hyperexcitability, which is a key factor in various neurological and psychiatric disorders. This document will provide a detailed exploration of this proposed mechanism, outline experimental methodologies for its validation, and discuss its potential therapeutic implications.
Introduction: The Gabapentinoid Class and Structural Rationale
Gabapentinoids, including the widely prescribed drugs gabapentin and pregabalin, are a class of drugs that, despite being structural derivatives of GABA, do not act on GABA receptors.[1][2][3] Instead, their primary molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[4][5][6] The chemical structure of this compound, featuring a cyclohexyl ring with an amino group and an acetate moiety, places it in close structural analogy to gabapentin. This structural similarity is the foundation for the hypothesized mechanism of action detailed in this guide.
Chemically, (1-Aminocyclohexyl)-acetic acid methyl ester hydrochloride is recognized as a versatile compound in pharmaceutical research, often serving as an intermediate in the synthesis of analgesics and other neurologically active agents.[7] Its hydrochloride salt form enhances solubility, a desirable characteristic for drug development and formulation.[7]
The Primary Molecular Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels
The central tenet of the proposed mechanism of action for this compound is its interaction with the α2δ-1 subunit of VGCCs.[8][9]
-
Structure and Function of VGCCs and the α2δ-1 Subunit: Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[8][10] These channels are complex proteins composed of a primary pore-forming α1 subunit and several auxiliary subunits, including α2δ, β, and γ, which modulate the channel's trafficking and function.[9][10] The α2δ-1 subunit, in particular, plays a critical role in the trafficking of the α1 subunit to the presynaptic membrane and enhancing the channel's functional properties.[9]
-
Binding of Gabapentinoids to α2δ-1: Gabapentin and pregabalin bind with high affinity to the α2δ-1 subunit.[4][5][6] This binding is specific and is considered the primary mechanism responsible for their therapeutic effects.[1][10] It is hypothesized that this compound will exhibit similar binding characteristics.
Proposed Signaling Pathway
The binding of a gabapentinoid ligand to the α2δ-1 subunit is thought to induce a conformational change in the subunit, leading to a cascade of downstream effects that ultimately reduce neuronal excitability.
Caption: Hypothesized signaling pathway of this compound.
Downstream Effects: Modulation of Neurotransmitter Release
The binding of gabapentinoids to the α2δ-1 subunit does not directly block the calcium channel pore.[1][2] Instead, it is believed to modulate the function of the channel in several ways:
-
Reduced Trafficking of VGCCs: Evidence suggests that gabapentinoids can inhibit the forward trafficking of the α2δ-1 subunit and, consequently, the entire VGCC complex to the presynaptic membrane.[2][11] This leads to a decrease in the number of functional calcium channels at the presynaptic terminal.
-
Modulation of Channel Gating: While not a direct block, the binding may alter the gating properties of the channel, making it less likely to open in response to an action potential.
The net effect of these actions is a reduction in the influx of calcium into the presynaptic neuron upon depolarization.[5][12] Since calcium influx is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters, a reduction in calcium entry leads to decreased release of excitatory neurotransmitters, most notably glutamate and substance P.[1][5][13]
By diminishing the release of these excitatory neurotransmitters, this compound would be expected to dampen excessive neuronal signaling, which is a hallmark of conditions like neuropathic pain, epilepsy, and anxiety disorders.[4][12]
Experimental Protocols for Mechanism of Action Validation
To empirically validate the hypothesized mechanism of action for this compound, a series of in vitro and in vivo experiments would be necessary.
Radioligand Binding Assays
This would be the foundational experiment to confirm the primary molecular target.
Objective: To determine the binding affinity of this compound to the α2δ-1 subunit.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues known to express high levels of the α2δ-1 subunit (e.g., pig or rat brain).
-
Radioligand: Use a radiolabeled gabapentinoid, such as [³H]-gabapentin or [³H]-pregabalin, as the competing ligand.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Detection and Analysis: Measure the amount of bound radioligand at each concentration of the test compound. The data is then used to calculate the inhibition constant (Ki), which is a measure of the binding affinity.
Expected Outcome: A low Ki value would indicate high-affinity binding to the α2δ-1 subunit, supporting the primary hypothesis.
Electrophysiology Studies
Patch-clamp electrophysiology can be used to assess the functional consequences of ligand binding on calcium channel activity.
Objective: To measure the effect of this compound on calcium currents in neurons.
Methodology:
-
Cell Culture: Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines heterologously expressing VGCCs containing the α2δ-1 subunit.
-
Patch-Clamp Recording: In the whole-cell patch-clamp configuration, apply depolarizing voltage steps to elicit calcium currents.
-
Drug Application: Perfuse the cells with varying concentrations of this compound and measure the resulting changes in calcium current amplitude and kinetics.
Expected Outcome: A concentration-dependent reduction in the amplitude of calcium currents would provide functional evidence for the modulation of VGCCs.
Experimental Workflow Diagram
Caption: A logical workflow for validating the mechanism of action.
In Vivo Models
Animal models of relevant disease states are essential to confirm the therapeutic potential of the compound.
Objective: To assess the efficacy of this compound in animal models of neuropathic pain, epilepsy, or anxiety.
Methodology (Example for Neuropathic Pain):
-
Model Induction: Use a standard model of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rodents.
-
Drug Administration: Administer this compound systemically (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source), at different time points after drug administration.
Expected Outcome: A dose-dependent reversal of pain-related behaviors in the animal model would support the therapeutic efficacy of the compound through the proposed mechanism.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that would be expected from the aforementioned experiments if this compound acts as a typical gabapentinoid.
| Experiment | Metric | Hypothetical Value | Interpretation |
| Radioligand Binding Assay | Ki for α2δ-1 | 50 nM | High-affinity binding to the target |
| Patch-Clamp Electrophysiology | IC50 for Ca²⁺ current inhibition | 5 µM | Functional modulation of VGCCs |
| In Vivo Neuropathic Pain Model | ED50 for reversal of allodynia | 10 mg/kg | In vivo efficacy consistent with target engagement |
Conclusion
While direct experimental evidence for the mechanism of action of this compound is pending, its structural similarity to the gabapentinoid class of drugs provides a strong basis for a well-defined hypothesis. The proposed mechanism, centered on the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels and the subsequent modulation of excitatory neurotransmitter release, aligns with the known pharmacology of highly effective therapeutic agents. The experimental framework outlined in this guide provides a clear path for the validation of this hypothesis and the potential development of this compound as a novel therapeutic for a range of neurological disorders.
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. psychscenehub.com [psychscenehub.com]
- 7. chemimpex.com [chemimpex.com]
- 8. What are CACNA2D1 blockers and how do they work? [synapse.patsnap.com]
- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 13. What is the mechanism of Gabapentin? [synapse.patsnap.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Introduction
Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a chemical entity with significant relevance in pharmaceutical research and development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Structurally, it is an ester of a cyclic amino acid and is closely related to gabapentin, a widely used anticonvulsant and analgesic. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics.[1]
A comprehensive understanding of the solubility and stability of this molecule is paramount for drug development professionals. These fundamental physicochemical properties govern critical decisions throughout the development lifecycle, including:
-
Formulation Design: Solubility dictates the choice of dosage form (e.g., oral solid, liquid, parenteral) and the selection of excipients.
-
Process Chemistry: Stability under various conditions informs the optimization of synthetic routes and purification procedures.
-
Analytical Method Development: Knowledge of degradation pathways is essential for developing stability-indicating analytical methods capable of separating the intact molecule from its degradation products.[2]
-
Regulatory Compliance and Shelf-Life Determination: Rigorous stability testing is a regulatory requirement to establish a re-test period for the drug substance and a shelf-life for the finished product.[3][4]
This guide provides an in-depth analysis of the solubility and stability of this compound, grounded in established scientific principles and regulatory standards. It offers field-proven insights and detailed experimental protocols to empower researchers and scientists in their development efforts.
Physicochemical Properties: A Foundation for Analysis
Understanding the core physicochemical properties of the molecule is the first step in a logical characterization. As a hydrochloride salt of a primary amine, the compound's behavior is dominated by its ionizable nature.
| Property | Value | Source |
| Chemical Name | This compound | Chem-Impex |
| Synonyms | (1-Aminocyclohexyl)-acetic acid methyl ester HCl | Chem-Impex |
| CAS Number | 1016258-17-5 | [1] |
| Molecular Formula | C₉H₁₇NO₂·HCl | [1] |
| Molecular Weight | 207.7 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Storage Conditions | 0-8°C, Sealed in dry conditions | [1] |
The presence of the primary amine and the methyl ester functional groups are the primary determinants of the molecule's chemical reactivity and, consequently, its stability profile. The hydrochloride salt form significantly influences its solubility, a topic explored in the next section.
Solubility Characterization: Beyond a Single Number
For an ionizable compound, solubility is not a static value but a function of the solution's properties, primarily its pH.[5] The hydrochloride salt of a weak base like methyl 2-(1-aminocyclohexyl)acetate will exhibit significantly higher solubility in acidic to neutral conditions compared to its free base form.
Theoretical Framework: pH-Dependent Solubility
The compound exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. In aqueous solution, the protonated form is highly soluble, while the free base is expected to have lower solubility. This relationship is described by the Henderson-Hasselbalch equation. As the pH of the solution increases above the pKa of the primary amine, the equilibrium shifts towards the less soluble free base, causing a sharp decrease in solubility.
Furthermore, the common-ion effect can influence solubility in certain media.[6] In solutions containing a high concentration of chloride ions (e.g., concentrated HCl or certain buffers), the solubility of the hydrochloride salt may be suppressed due to the equilibrium shifting away from dissolution.[7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method, as it is robust and widely accepted by regulatory bodies.[8][9] The following protocol is aligned with the principles outlined in USP General Chapter <1236>.[10][11]
Causality Behind Experimental Choices:
-
Temperature Control (37 ± 1 °C): This temperature is chosen to mimic physiological conditions relevant to oral drug absorption.[12]
-
Buffer Selection: A range of buffers across the physiological pH spectrum (e.g., pH 1.2, 4.5, 6.8) is used to construct a pH-solubility profile.[6] Using buffers with different compositions helps identify potential salt formation or common-ion effects.
-
Equilibration Time (24-72 hours): Sufficient time is required to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states. The time is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration is no longer changing.
-
Solid Phase Analysis: Analyzing the remaining solid material after equilibration (e.g., by PXRD or DSC) is a critical self-validating step. It confirms whether the compound has converted to a different solid form (e.g., free base or a different polymorph) during the experiment.[13]
Step-by-Step Methodology:
-
Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1.2, 3.0, 4.5, 6.8, 7.4, and 9.0).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in sealed glass vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature of 37 °C. Agitate for a predetermined period (e.g., 48 hours).
-
Phase Separation: Allow the vials to stand at 37 °C for a short period to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm filter (pre-saturated with the solution to avoid drug adsorption).
-
Quantification: Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
pH Measurement: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.
-
Solid Phase Analysis: Recover the remaining solid from the vials, dry it, and analyze it using techniques like Powder X-Ray Diffraction (PXRD) to check for any changes in the solid form.
Caption: Workflow for Equilibrium Solubility Determination.
Data Presentation: pH-Solubility Profile
The experimental data should be summarized in a table and plotted to visualize the pH-solubility profile.
| Equilibrium pH | Solubility (mg/mL) | Solid Form Post-Test |
| 1.2 | > 200 | Hydrochloride Salt |
| 3.0 | > 200 | Hydrochloride Salt |
| 4.5 | 185.4 | Hydrochloride Salt |
| 6.8 | 92.1 | Hydrochloride Salt |
| 7.4 | 35.5 | Mixture |
| 9.0 | 2.1 | Free Base |
| (Note: Data are hypothetical for illustrative purposes.) |
Stability Profile and Degradation Pathway Analysis
Stability testing is a cornerstone of pharmaceutical development, designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][14]
Potential Degradation Pathways
Based on the structure of methyl 2-(1-aminocyclohexyl)acetate, two primary degradation pathways are anticipated:
-
Ester Hydrolysis: This is a common degradation route for ester-containing drugs.[15] It can be catalyzed by both acid and base, leading to the formation of 2-(1-aminocyclohexyl)acetic acid and methanol. The rate of hydrolysis is highly pH-dependent.
-
Intramolecular Cyclization (Lactamization): The primary amine can nucleophilically attack the ester carbonyl, leading to the formation of a six-membered lactam (3-azaspiro[5.5]undecan-2-one) and eliminating methanol. This is a known degradation pathway for structurally similar compounds like gabapentin.[16]
Caption: Potential Degradation Pathways.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish the intrinsic stability of the molecule.[17] This is a regulatory expectation (ICH Q1A) and is crucial for developing and validating a stability-indicating analytical method.[2][3]
Causality Behind Experimental Choices:
-
Target Degradation (5-20%): The goal is not to completely destroy the molecule, but to achieve a level of degradation sufficient to detect and identify impurities without generating secondary or unrealistic degradants.[18]
-
Multiple Conditions: A range of stressors (acid, base, oxidation, heat, light) is used to explore all relevant degradation pathways.[15]
-
Control Sample: A control sample, protected from stress, is analyzed alongside the stressed samples to provide a baseline and ensure that observed changes are due to the stress condition.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and store in an oven at 80 °C. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. Analyze a dark control sample in parallel.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradation products.
Caption: Workflow for a Forced Degradation Study.
Data Presentation: Forced Degradation Summary
The results should be tabulated to clearly show the extent of degradation and the major degradants formed under each condition.
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) | Total Impurities (%) |
| 0.1 M HCl, 60°C | 24 hrs | 89.5 | 10.1 (Acid) | < 0.05 | 10.5 |
| 0.1 M NaOH, 60°C | 8 hrs | 85.2 | 4.5 (Acid) | 9.8 (Lactam) | 14.8 |
| 3% H₂O₂, RT | 24 hrs | 98.9 | < 0.05 | < 0.05 | 1.1 |
| Thermal (Solid), 80°C | 7 days | 99.5 | < 0.05 | < 0.05 | 0.5 |
| Photostability (ICH Q1B) | - | 99.8 | < 0.05 | < 0.05 | 0.2 |
| (Note: Data are hypothetical for illustrative purposes. Degradant identity is presumed based on expected pathways.) |
Formal Stability Studies
Following the insights gained from forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[3][14] These studies follow strict ICH protocols.
-
Long-term storage: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated storage: 40 °C ± 2 °C / 75% RH ± 5% RH
Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter for long-term studies.[4] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[14]
Conclusion and Recommendations
This technical guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound.
Key Findings (Based on Illustrative Data):
-
Solubility: The compound is highly soluble in acidic conditions, with solubility decreasing significantly as the pH approaches and exceeds the pKa of the primary amine. This pH-dependent solubility is a critical consideration for developing oral dosage forms, as solubility will vary throughout the gastrointestinal tract.
-
Stability: The molecule is susceptible to degradation via hydrolysis and intramolecular cyclization (lactamization), particularly under basic conditions. It demonstrates good stability against oxidative, thermal, and photolytic stress. The primary degradation pathway under acidic conditions is hydrolysis, while both hydrolysis and lactamization are significant under basic conditions.
Recommendations for Development:
-
Formulation: For solid oral dosage forms, the use of excipients that create an acidic microenvironment could enhance stability by minimizing base-catalyzed degradation. For liquid formulations, a buffered system with a pH below 5 is recommended to ensure both high solubility and optimal chemical stability.
-
Storage and Handling: The drug substance should be stored in well-sealed containers at refrigerated to cool conditions (2-8°C is common) to protect it from moisture and heat, thereby minimizing hydrolytic and other potential degradation pathways.[1]
-
Analytical Monitoring: A validated, stability-indicating RP-HPLC method is essential for routine analysis and stability monitoring. The method must be proven to separate the parent compound from its primary degradants, the corresponding carboxylic acid and the lactam.
By applying the principles and protocols detailed in this guide, researchers and drug development professionals can build a robust understanding of this compound, enabling scientifically sound decisions that accelerate the path to regulatory approval and the delivery of safe and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. database.ich.org [database.ich.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biorelevant.com [biorelevant.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. Solubility Measurements | USP-NF [uspnf.com]
- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. snscourseware.org [snscourseware.org]
- 15. ajpsonline.com [ajpsonline.com]
- 16. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to the Therapeutic Potential of Methyl 2-(1-aminocyclohexyl)acetate Derivatives: A Gabapentinoid Scaffold for CNS Disorders
Abstract
The methyl 2-(1-aminocyclohexyl)acetate scaffold represents a core structural motif within the gabapentinoid class of drugs, a clinically vital group of compounds targeting central nervous system (CNS) disorders. While structurally analogous to the inhibitory neurotransmitter GABA, their primary mechanism of action is not mediated by GABA receptors. Instead, these molecules exhibit high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), a key regulator of neuronal excitability. This targeted action modulates neurotransmitter release, underpinning their efficacy in a range of conditions including epilepsy, neuropathic pain, and anxiety disorders. This guide provides a technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications of derivatives based on this scaffold. We will detail validated experimental protocols for their synthesis and preclinical evaluation, offering a framework for researchers and drug development professionals aiming to explore and innovate within this chemical space.
Introduction: The Gabapentinoid Lineage and a Core Scaffold
The development of CNS therapeutics has often pursued the modulation of inhibitory and excitatory signaling. The gabapentinoid drug class, which includes blockbuster drugs like gabapentin and pregabalin, emerged from this pursuit.[1][2] Initially synthesized as analogs of gamma-aminobutyric acid (GABA), it was hypothesized they would act as GABA receptor agonists. However, subsequent research revealed a more nuanced mechanism.
The Clinical Significance of Gabapentinoids
Gabapentinoids are established as first-line treatments for a variety of neurological and psychiatric conditions. Their approved indications include:
-
Neuropathic Pain: Including postherpetic neuralgia and diabetic neuropathy.[1][2][3]
-
Fibromyalgia: A condition characterized by widespread chronic pain.[1]
-
Generalized Anxiety Disorder (GAD) and Restless Legs Syndrome .[1]
Beyond these approved uses, their application is frequently extended off-label to manage conditions such as migraines, bipolar disorder, and alcohol withdrawal, highlighting their broad utility in stabilizing neuronal hyperexcitability.[1][5]
Chemical Rationale: The 2-(1-aminocyclohexyl)acetate Moiety
The methyl 2-(1-aminocyclohexyl)acetate structure serves as a foundational template for this class. It contains the critical pharmacophoric elements: a cyclohexyl ring that provides conformational rigidity and lipophilicity, and a γ-amino acid-like side chain. It is this specific three-dimensional arrangement that facilitates high-affinity binding to the α2δ protein subunit. Understanding the synthesis and modification of this core scaffold is paramount to developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Pathways and Chemical Space Exploration
The synthesis of methyl 2-(1-aminocyclohexyl)acetate derivatives is a well-established field, often starting from cyclohexanone. The following protocol outlines a generalized, robust method adaptable for creating a library of analogs for screening.
Protocol: A Generalized Synthesis of Methyl 2-(1-aminocyclohexyl)acetate Derivatives
This multi-step synthesis is designed for adaptability, allowing for modifications at the amine (via reductive amination) or ester group. The causality behind these steps is crucial: the Strecker synthesis provides an efficient route to the α-amino nitrile, which is a key intermediate. Subsequent hydrolysis and esterification yield the target scaffold.
Step 1: Formation of α-Amino Nitrile (Strecker Synthesis)
-
To a stirred solution of cyclohexanone (1.0 eq) in methanol (5 mL/mmol) at 0°C, add a solution of sodium cyanide (1.1 eq) in water and ammonium chloride (1.2 eq) in water.
-
Stir the reaction mixture at room temperature for 24 hours. Rationale: This classic one-pot, three-component reaction efficiently constructs the crucial C-C and C-N bonds to form 1-aminocyclohexanecarbonitrile.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid
-
Dissolve the crude α-amino nitrile from Step 1 in concentrated hydrochloric acid (10 mL/mmol).
-
Heat the mixture to reflux (approx. 110°C) for 12 hours. Rationale: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid, forming the amino acid intermediate.
-
Cool the reaction to room temperature and neutralize with a 6N sodium hydroxide solution until pH 7 is reached.
-
The product, 1-aminocyclohexaneacetic acid, will often precipitate and can be collected by filtration.
Step 3: Fischer Esterification
-
Suspend the 1-aminocyclohexaneacetic acid (1.0 eq) in methanol (20 mL/mmol).
-
Cool the suspension to 0°C and bubble in hydrogen chloride gas for 15 minutes, or add thionyl chloride (1.5 eq) dropwise. Rationale: The acid catalyst (HCl generated in situ from SOCl₂) protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol to form the methyl ester.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Remove the solvent under reduced pressure to yield the crude methyl 2-(1-aminocyclohexyl)acetate hydrochloride salt.
-
Purify via recrystallization or silica gel chromatography.
Workflow Diagram for Synthesis & Purification
References
An In-Depth Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride (CAS 1016258-17-5): A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 2-(1-aminocyclohexyl)acetate hydrochloride (CAS 1016258-17-5), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and, most critically, its strategic application in the construction of complex, biologically active molecules. This document moves beyond a simple cataloging of facts to offer insights into the rationale behind its use in contemporary pharmaceutical research, with a special focus on the development of therapeutics for neurological disorders.
Introduction: The Strategic Importance of the Aminocyclohexyl Scaffold
In the landscape of medicinal chemistry, the cyclohexyl moiety is a frequently employed scaffold. Its three-dimensional nature allows for the exploration of chemical space in ways that flat aromatic rings cannot, often leading to improved metabolic stability and pharmacokinetic profiles. When functionalized with an amino group and an acetic acid ester, as in the case of this compound, it becomes a highly versatile starting material for the synthesis of a diverse array of compounds.[1]
The hydrochloride salt form of this compound enhances its solubility in various solvents, a practical advantage in many synthetic protocols.[1] Its stability and ease of handling further contribute to its value in both academic and industrial research settings.[1] This guide will illuminate the pathways from this seemingly simple building block to complex drug candidates, providing both the "how" and the "why" of its application.
Physicochemical Properties and Synthesis
A foundational understanding of a starting material's properties is paramount for its effective use. Here, we summarize the key characteristics of this compound and discuss its synthesis.
Core Compound Characteristics
| Property | Value |
| CAS Number | 1016258-17-5 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.7 g/mol |
| Synonyms | (1-Aminocyclohexyl)-acetic acid methyl ester hydrochloride, Methyl (1-aminocyclohexyl)acetate hydrochloride |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Retrosynthetic Analysis and Common Synthetic Routes
The synthesis of α-amino acids and their esters, such as Methyl 2-(1-aminocyclohexyl)acetate, often relies on classical named reactions that are staples of organic chemistry. Two of the most relevant approaches are the Strecker synthesis and the Bucherer-Bergs reaction.
A. The Strecker Synthesis: This method is a cornerstone for the synthesis of α-amino acids. It involves a one-pot, three-component reaction between a ketone (in this case, cyclohexanone), a source of ammonia, and a cyanide source (like potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile. For the target molecule, the nitrile would be hydrolyzed and then esterified.
B. The Bucherer-Bergs Reaction: This reaction is another powerful tool for the synthesis of α,α-disubstituted amino acids. It involves the reaction of a ketone (cyclohexanone) with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. This hydantoin can then be hydrolyzed to yield the desired α-amino acid, which can subsequently be esterified.
Below is a generalized workflow for the synthesis of the core scaffold of the title compound.
Caption: Generalized synthetic workflow for this compound.
Application in Drug Discovery: A Case Study on Cariprazine Synthesis
The synthesis of Cariprazine showcases the utility of the aminocyclohexyl acetic acid scaffold in constructing complex molecules that target the central nervous system.
Synthetic Pathway to Cariprazine
The following diagram illustrates a plausible synthetic route to Cariprazine, highlighting the role of the aminocyclohexyl acetic acid intermediate.
Caption: Simplified synthetic pathway to Cariprazine highlighting the aminocyclohexyl intermediate.
Mechanism of Action of Cariprazine: A Consequence of the Scaffold
Cariprazine's unique pharmacological profile as a dopamine D₂/D₃ partial agonist is attributed to its overall molecular structure, which is built upon the aminocyclohexyl scaffold. Partial agonists bind to receptors and elicit a response that is lower than that of a full agonist. This can be beneficial in conditions like schizophrenia, where modulating dopamine signaling, rather than completely blocking it, is desired.
The following diagram illustrates the concept of partial agonism at the dopamine receptor.
Caption: Dopamine receptor partial agonism by Cariprazine.
Experimental Protocols: A Guide for the Bench Scientist
The following are generalized protocols inspired by the synthetic steps discussed. Researchers should always consult specific literature and safety data sheets before conducting any experiment.
Protocol: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of water and a co-solvent like methanol.
-
Acidification: Add a strong acid, such as hydrochloric acid (e.g., 6M HCl), to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 1-aminocyclohexaneacetic acid hydrochloride, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Isolation: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Protocol: Amide Coupling
-
Activation: To a solution of the carboxylic acid intermediate (e.g., trans-4-{[(dimethylamino)carbonyl]amino}cyclohexyl)acetic acid) (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) (2.0 eq).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (e.g., 1-(2,3-dichlorophenyl)piperazine) (1.0 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Future Directions and Conclusion
This compound and its analogs are more than just simple chemical intermediates; they are enabling tools for the discovery of novel therapeutics. The rigid, three-dimensional nature of the cyclohexyl ring provides a robust platform for the design of ligands with high specificity and improved pharmacokinetic properties.
Future research will likely focus on the development of novel derivatives based on this scaffold to target a wider range of biological receptors. The exploration of stereoselective syntheses will be crucial in developing enantiomerically pure drug candidates, which can offer improved efficacy and safety profiles.
References
- 1. EA036312B1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 2. GEP20217217B - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 3. US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]
The Role of Methyl 2-(1-aminocyclohexyl)acetate as a GABA Analog: A Technical Guide for Researchers
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Consequently, dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders.[1][2] While GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier, the development of GABA analogs has provided significant advancements in the treatment of conditions such as epilepsy, neuropathic pain, and anxiety disorders.[1] This technical guide provides an in-depth exploration of methyl 2-(1-aminocyclohexyl)acetate, a structural analog of GABA and a close chemical relative of gabapentin. We will delve into its presumed mechanism of action as a gabapentinoid, its synthesis, and the experimental protocols required to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of GABAergic modulation.
The GABAergic System: A Fundamental Regulator of Neuronal Excitability
The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory signaling, which is essential for normal neurological function.[3][4] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter responsible for dampening neuronal excitability.[3][5] Synthesized from the excitatory neurotransmitter glutamate, GABA exerts its effects by binding to two main classes of receptors: GABAA and GABAB receptors.[5][6]
-
GABAA Receptors: These are ionotropic receptors that form chloride ion channels. Upon GABA binding, these channels open, leading to an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential.[5]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors that, when activated, indirectly lead to the opening of potassium channels and the closing of calcium channels, resulting in a more prolonged inhibitory effect.[5]
Given its central role in neuronal inhibition, the GABAergic system is a prime target for therapeutic intervention in a range of CNS disorders characterized by excessive neuronal firing.
Methyl 2-(1-aminocyclohexyl)acetate: A Gabapentinoid GABA Analog
Methyl 2-(1-aminocyclohexyl)acetate is a derivative of cyclohexyl acetic acid.[7] While there is a scarcity of direct research on this specific molecule, its structural similarity to gabapentin, a widely used GABA analog, strongly suggests that it functions as a gabapentinoid. It is important to note that the compound of interest is more precisely identified as methyl 2-(1-(aminomethyl)cyclohexyl)acetate , also known as Methyl Gabapentin Ester, which is recognized as an impurity in the commercial synthesis of gabapentin.[8][9] For the remainder of this guide, we will refer to this specific gabapentin derivative.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C10H19NO2 | [9] |
| Molecular Weight | 185.26 g/mol | [9] |
| CAS Number | 138799-98-1 | [9] |
| IUPAC Name | methyl 2-[1-(aminomethyl)cyclohexyl]acetate | [9] |
Presumed Mechanism of Action: The Gabapentinoid Pathway
Contrary to what their name might suggest, gabapentinoids like gabapentin and pregabalin do not exert their primary effects through direct interaction with GABA receptors.[8] Instead, their main mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the CNS.[8][10]
This interaction with the α2δ subunit leads to a reduction in the influx of calcium into presynaptic neurons.[8] This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[8][10] The overall effect is a dampening of neuronal excitability, which is beneficial in conditions like neuropathic pain and epilepsy.[10] Some studies also suggest that gabapentin may indirectly increase the synthesis and release of GABA.[10][11]
Given its structural relationship to gabapentin, it is highly probable that methyl 2-(1-(aminomethyl)cyclohexyl)acetate shares this mechanism of action.
Caption: Presumed mechanism of action of methyl 2-(1-(aminomethyl)cyclohexyl)acetate.
Synthesis and Experimental Protocols
Synthesis of Methyl 2-(1-(aminomethyl)cyclohexyl)acetate
The synthesis of methyl 2-(1-(aminomethyl)cyclohexyl)acetate can be achieved through a multi-step process, adapted from methods used for gabapentin synthesis.[11] A plausible route involves the catalytic hydrogenation of a nitromethyl intermediate.
Experimental Protocol: Synthesis
-
Michael Addition: React cyclohexylideneacetate with nitromethane in the presence of a base (e.g., potassium hydroxide) to form methyl 2-(1-(nitromethyl)cyclohexyl)acetate.
-
Catalytic Hydrogenation: The resulting nitro compound is then subjected to catalytic hydrogenation.
-
Dissolve methyl 2-(1-(nitromethyl)cyclohexyl)acetate in a suitable solvent such as methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at room temperature and pressure until the reaction is complete.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield methyl 2-(1-(aminomethyl)cyclohexyl)acetate.
-
Caption: Synthetic workflow for methyl 2-(1-(aminomethyl)cyclohexyl)acetate.
Pharmacological Evaluation
To confirm the activity of methyl 2-(1-(aminomethyl)cyclohexyl)acetate as a gabapentinoid, a series of in vitro and in vivo assays are necessary.
Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the α2δ-1 subunit of voltage-gated calcium channels.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer).
-
Competition Binding:
-
Incubate the prepared membranes with a radiolabeled ligand known to bind to the α2δ-1 subunit (e.g., [3H]-gabapentin).
-
In parallel, incubate the membranes with the radioligand and varying concentrations of methyl 2-(1-(aminomethyl)cyclohexyl)acetate.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) to determine the binding affinity of methyl 2-(1-(aminomethyl)cyclohexyl)acetate for the α2δ-1 subunit.
-
Experimental Protocol: In Vivo Model of Neuropathic Pain (e.g., Chung Model)
-
Induction of Neuropathy: Surgically induce neuropathic pain in rodents (e.g., rats) by ligating the L5 and L6 spinal nerves.
-
Drug Administration: After a recovery period and confirmation of mechanical allodynia, administer methyl 2-(1-(aminomethyl)cyclohexyl)acetate or a vehicle control to the animals (e.g., via oral gavage or intraperitoneal injection).
-
Behavioral Testing:
-
Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) at various time points after drug administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the drug-treated and vehicle-treated groups to assess the antiallodynic effects of the compound.
-
Potential Therapeutic Applications and Future Directions
Assuming methyl 2-(1-(aminomethyl)cyclohexyl)acetate acts as a gabapentinoid, it would have potential therapeutic applications in the same areas as other drugs in this class. These include:
-
Neuropathic Pain: Management of pain associated with diabetic neuropathy, postherpetic neuralgia, and fibromyalgia.[5][9]
-
Epilepsy: As an adjunctive therapy for partial seizures.[5][9]
-
Anxiety Disorders: Off-label use for various anxiety disorders.
-
Restless Legs Syndrome: A potential treatment option.[9]
Future research should focus on a comprehensive pharmacological characterization of methyl 2-(1-(aminomethyl)cyclohexyl)acetate. Key areas of investigation include:
-
Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Selectivity: Assessing its binding affinity for other receptors and ion channels to understand its off-target effects.
-
In Vivo Efficacy: Evaluating its efficacy in a broader range of preclinical models of neurological and psychiatric disorders.
-
Prodrug Potential: Investigating if it can serve as a prodrug to gabapentin, potentially offering altered pharmacokinetic properties.
Conclusion
Methyl 2-(1-(aminomethyl)cyclohexyl)acetate, as a close structural analog of gabapentin, represents an interesting compound for researchers in the field of GABAergic modulation. While direct experimental data on this molecule is limited, its presumed mechanism of action as a gabapentinoid, targeting the α2δ subunit of voltage-gated calcium channels, provides a solid foundation for its further investigation. The synthesis and experimental protocols outlined in this guide offer a framework for elucidating its pharmacological profile and exploring its potential as a therapeutic agent for a variety of CNS disorders.
References
- 1. Methyl 2-(1-aminocyclopropyl)acetate hydrochloride | C6H12ClNO2 | CID 57350660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(4-aminocyclohexyl)acetate hydrochloride 95% | CAS: 313683-56-6 | AChemBlock [achemblock.com]
- 3. Methyl 2-(1-aminocyclohexyl)acetate | C9H17NO2 | CID 10749699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(4-aminocyclohexyl)acetate | C9H17NO2 | CID 4190459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. scbt.com [scbt.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Methyl Gabapentin Ester | 63562-01-6 | SynZeal [synzeal.com]
- 9. Methyl 2-[1-(aminomethyl)cyclohexyl]acetate | C10H19NO2 | CID 21692047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride into Constrained Peptides
Introduction: Engineering Peptide Stability and Potency
In the landscape of modern drug discovery, peptides represent a highly sought-after class of therapeutics due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. A leading strategy to overcome this limitation is the introduction of conformational constraints into the peptide backbone. By reducing the peptide's flexibility, we can "lock" it into a bioactive conformation, which not only enhances binding affinity to its target but also sterically shields the amide bonds from enzymatic cleavage.[1][2][3]
Non-natural amino acids are the primary tools for instilling such rigidity. Among these, cyclic scaffolds are particularly effective. This guide focuses on the practical application of methyl 2-(1-aminocyclohexyl)acetate hydrochloride , a versatile building block designed to introduce a rigid cyclohexyl constraint within a peptide sequence. Its unique structure, featuring a quaternary α-carbon, provides a significant steric barrier to proteolysis and directs the peptide's torsional angles.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed examination of the compound's properties, step-by-step protocols for its incorporation into solid-phase peptide synthesis (SPPS) workflows, and expert insights into overcoming the unique challenges presented by this non-standard amino acid.
Compound Profile: this compound
Understanding the chemical nature of this building block is paramount to its successful application. The molecule is supplied as a hydrochloride salt of a methyl ester, which dictates the specific chemical transformations required for its use in standard peptide synthesis.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-(1-aminocyclohexyl)acetate;hydrochloride |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol [4] |
| CAS Number | 1040233-31-5[5] |
| Appearance | White to off-white solid |
| Key Features | Quaternary α-carbon, cyclic backbone, primary amine (as HCl salt), methyl ester |
References
- 1. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 2. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 3. Cyclic Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Methyl 2-(4-aminocyclohexyl)acetate hydrochloride | C9H18ClNO2 | CID 12603944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-(1-aminocyclopropyl)acetate hydrochloride | C6H12ClNO2 | CID 57350660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride as a Key Pharmaceutical Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Introduction & Strategic Importance
Methyl 2-(1-aminocyclohexyl)acetate hydrochloride (CAS No: 1016258-17-5) is a crucial chemical building block in modern pharmaceutical synthesis.[1][2] While it has applications in the broader field of medicinal chemistry for creating novel cyclohexyl derivatives, its primary and most significant role is as a late-stage intermediate in the manufacturing of Gabapentin.[1][3] Gabapentin is a widely prescribed anticonvulsant and analgesic drug, utilized for treating epilepsy, neuropathic pain, and restless leg syndrome.[4][5]
The purity, stability, and scalability of the synthesis of this intermediate directly impact the efficiency and quality of the final Active Pharmaceutical Ingredient (API). These notes provide a detailed overview of the synthesis, characterization, and application of this compound, designed for researchers and process chemists in drug development. The hydrochloride salt form is particularly advantageous as it enhances the compound's stability and aqueous solubility, simplifying handling and downstream processing.[1]
Physicochemical & Handling Properties
A thorough understanding of the intermediate's properties is fundamental for process design and safety.
| Property | Value | Source(s) |
| CAS Number | 1016258-17-5 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂·HCl | [1] |
| Molecular Weight | 207.70 g/mol | [1][6] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid/powder | [6] |
| Solubility | Soluble in water and methanol. | [1] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere. | [1] |
Synthetic Pathway & Protocols
The most efficient synthesis of this compound originates from cyclohexanone. The pathway is a variation of the Strecker synthesis, which involves the formation of an α-aminonitrile followed by hydrolysis and esterification.[7][8][9] This multi-step, one-pot approach is favored in industrial settings for its atom economy and operational efficiency.
Caption: Overall synthetic scheme from cyclohexanone.
Protocol 3.1: Synthesis via Modified Strecker Reaction
This protocol describes the formation of the core amino acid structure from cyclohexanone. The use of cyanide salts requires strict safety protocols.
Rationale: The Strecker synthesis is a classic and robust method for producing α-amino acids from aldehydes or ketones.[8][9][10] The reaction proceeds through the in-situ formation of an iminium ion from cyclohexanone and ammonia, which is then attacked by a cyanide nucleophile to form the stable α-aminonitrile.[7][9]
Step-by-Step Protocol:
-
Reaction Setup: To a cooled (0-5°C) solution of ammonium chloride (1.2 eq) in aqueous ammonia, add potassium cyanide (1.1 eq). Stir until all solids dissolve. Caution: This step generates HCN in situ. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Addition of Ketone: Slowly add cyclohexanone (1.0 eq) to the reaction mixture, ensuring the temperature is maintained below 10°C. The formation of a biphasic mixture is expected.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir vigorously for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of cyclohexanone.
-
Work-up: Once the reaction is complete, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove unreacted starting material. The desired α-aminonitrile product typically remains in the aqueous layer as a salt. This aqueous solution is carried forward directly to the next step.
Protocol 3.2: Hydrolysis, Esterification, and Salt Formation
This critical step converts the nitrile into the desired methyl ester hydrochloride. The reaction is driven by a large excess of acidic methanol.
Rationale: Concentrated acid (like HCl) serves a dual purpose. First, it protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by water (present as a co-solvent or impurity) and then methanol.[11][12] This leads to the hydrolysis of the nitrile to a carboxylic acid, which is then immediately esterified to the methyl ester under the acidic methanolic conditions. The use of HCl gas or concentrated HCl also ensures the final product precipitates as its stable hydrochloride salt.[13]
Step-by-Step Protocol:
-
Reaction Setup: Cool a sufficient volume of anhydrous methanol to 0°C. Bubble dry HCl gas through the methanol until saturation, or carefully add concentrated sulfuric acid (H₂SO₄) to create a strongly acidic solution.
-
Addition of Intermediate: Slowly add the aqueous solution containing the α-aminonitrile from Protocol 3.1 to the acidic methanol solution. An exothermic reaction is expected; maintain the temperature below 20°C during the addition.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 6-10 hours. The reaction converts the nitrile to the methyl ester.
-
Isolation and Purification: Cool the reaction mixture to 0-5°C. The product, this compound, will precipitate out of the solution.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or acetone to remove residual impurities.
-
Drying: Dry the white crystalline solid under vacuum at 40-50°C to a constant weight. The typical yield is 70-85% based on the initial cyclohexanone.
Quality Control & Analytical Characterization
Ensuring the identity and purity of the intermediate is paramount before its use in API synthesis. A standard analytical workflow involves spectroscopic confirmation of the structure and chromatographic assessment of purity.
Caption: Standard quality control workflow for the intermediate.
Protocol 4.1: Structural Characterization
The following data provides a reference for the structural confirmation of the title compound.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplets), a singlet for the methylene (-CH₂-) protons adjacent to the ester, a singlet for the methyl ester (-OCH₃) protons, and a broad singlet for the ammonium (-NH₃⁺) protons. |
| ¹³C NMR | Signals for the quaternary carbon of the cyclohexane ring, multiple signals for the other cyclohexyl carbons, a signal for the methylene carbon, a signal for the ester carbonyl carbon, and a signal for the methyl ester carbon. |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (ammonium salt, broad band ~3000 cm⁻¹), C-H stretching (~2930 cm⁻¹), a strong C=O stretch (ester, ~1735 cm⁻¹), and N-H bending (~1500-1600 cm⁻¹). |
| Mass Spec (ESI+) | The molecular ion peak [M+H]⁺ for the free base (C₉H₁₇NO₂) should be observed at m/z corresponding to its calculated molecular weight. |
Protocol 4.2: Purity Determination by HPLC
This protocol outlines a general-purpose method for assessing the purity of the synthesized intermediate. Method optimization may be required based on the specific impurity profile.
Rationale: Reversed-phase HPLC is the industry standard for separating and quantifying organic molecules based on their polarity. It provides high-resolution separation of the main compound from starting materials, by-products, and degradation products.[14][15]
Step-by-Step Protocol:
-
Standard Preparation: Prepare a standard solution of the reference compound at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the synthesized batch at the same concentration.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The acceptance criterion is typically ≥99.0%.
Application in Gabapentin Synthesis
The final step in converting the intermediate to the API is the hydrolysis of the methyl ester.
Caption: Final conversion of the intermediate to Gabapentin API.
Protocol 5.1: Hydrolysis to Gabapentin
Rationale: The methyl ester is a protecting group for the carboxylic acid. Its removal via hydrolysis is necessary to yield the final Gabapentin structure. Acid-catalyzed hydrolysis is straightforward and directly yields Gabapentin hydrochloride.[16][17] The final API is a zwitterion, so a neutralization or ion-exchange step is required to remove the hydrochloride.[17][18]
Step-by-Step Protocol:
-
Hydrolysis: Dissolve this compound (1.0 eq) in a 6M aqueous hydrochloric acid solution.
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
Isolation of Gabapentin HCl: Upon completion, cool the reaction mixture. The solvent can be removed under reduced pressure to yield crude Gabapentin hydrochloride.
-
Conversion to Free Form (API):
-
Dissolve the crude Gabapentin hydrochloride in a minimal amount of water.
-
Neutralize the solution to pH ~7.0 using a suitable base (e.g., aqueous ammonia or an amine base) or by passing it through an anion-exchange resin.[17]
-
The zwitterionic Gabapentin is less soluble in water than its salt form and will precipitate.
-
-
Final Purification: The precipitated Gabapentin can be further purified by recrystallization from a solvent mixture such as methanol/isopropanol or ethanol/water to achieve pharmaceutical-grade purity (>99.5%).
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its precursors.
-
Inhalation: The compound may be irritating to the respiratory tract. Handle in a well-ventilated area or fume hood.
-
Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.
-
Cyanide Handling: The synthesis involves highly toxic cyanide salts. All steps involving cyanides must be performed with extreme caution, under strict safety protocols, and with access to an appropriate cyanide antidote kit.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Methyl Gabapentin Ester | 63562-01-6 | SynZeal [synzeal.com]
- 4. nbinno.com [nbinno.com]
- 5. ovid.com [ovid.com]
- 6. Methyl 2-(4-aminocyclohexyl)acetate hydrochloride 95% | CAS: 313683-56-6 | AChemBlock [achemblock.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 17. WO2002044123A1 - A process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid - Google Patents [patents.google.com]
- 18. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
Application Note: Strategic Derivatization of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride for the Design of Novel Gabapentinoids
Abstract
Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a pivotal starting material for the synthesis of novel therapeutic agents, particularly those targeting the α2-δ subunit of voltage-gated calcium channels. Its structural resemblance to gabapentin and pregabalin makes it an attractive scaffold for developing next-generation analgesics, anticonvulsants, and anxiolytics.[1][2] This guide provides a detailed exploration of key derivatization strategies focused on the primary amine and methyl ester functionalities. We present field-tested, step-by-step protocols for N-acylation, N-alkylation via reductive amination, and C-terminus modification through ester hydrolysis. Each protocol is accompanied by mechanistic insights, explanations for experimental choices, and guidelines for the characterization of the resulting derivatives, empowering researchers in drug discovery to efficiently generate and evaluate diverse compound libraries.
Introduction: The Gabapentinoid Scaffold in Modern Drug Design
The Therapeutic Importance of Gabapentin and Pregabalin
Gabapentin and its successor, pregabalin, are cornerstone therapies for a range of neurological conditions, including neuropathic pain, epilepsy, and generalized anxiety disorder.[2] Their mechanism of action involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels, which modulates neurotransmitter release.[3] The clinical success of these drugs has spurred extensive research into novel analogs with improved potency, pharmacokinetic profiles, and expanded therapeutic applications.[1][4]
This compound as a Key Building Block
This compound (CAS 1016258-17-5) serves as a versatile and economically viable precursor for gabapentinoid synthesis.[5] It possesses the core aminocyclohexyl acetic acid structure essential for biological activity. The hydrochloride salt form ensures stability and enhances solubility in various solvent systems, making it amenable to a wide range of reaction conditions.[5] The molecule presents two primary points for chemical modification: the primary amine and the methyl ester, allowing for systematic exploration of the chemical space around the gabapentinoid pharmacophore.
Rationale for Derivatization: Exploring Structure-Activity Relationships (SAR)
The derivatization of this scaffold is a strategic endeavor to modulate its pharmacological properties. Structure-activity relationship (SAR) studies have shown that even subtle modifications to the core structure can significantly impact binding affinity for the α2-δ subunit and interaction with other biological targets, such as the system L neutral amino acid transporter.[1][4] By generating libraries of derivatives—amides, secondary/tertiary amines, and various esters or the free acid—researchers can fine-tune properties like lipophilicity, metabolic stability, and target engagement to optimize for efficacy and safety.
Core Derivatization Strategies and Protocols
This section details three fundamental derivatization pathways. Each protocol is designed to be a self-validating system, including reagent stoichiometry, reaction conditions, and purification guidelines.
Strategy 1: N-Functionalization via Amide Bond Formation
Modification of the primary amine via acylation is a premier strategy to introduce a vast array of functional groups. This transformation is critical for probing the steric and electronic requirements of the binding pocket.
2.1.1 Mechanistic Insight: Overcoming Steric Hindrance The primary amine in the starting material is attached to a quaternary carbon, resulting in significant steric hindrance. This can render standard amide coupling protocols sluggish or ineffective.[6][7] To overcome this challenge, highly efficient coupling reagents are required. HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is an excellent choice as it rapidly generates a highly reactive HOBt ester intermediate, which readily acylates even hindered amines. An alternative approach for particularly challenging substrates involves the in situ formation of acyl fluorides, which are highly reactive acylating agents.[8][9]
Caption: Workflow for N-acylation of the primary amine.
2.1.2 Protocol: N-Acylation using HBTU Coupling
| Parameter | Value/Condition |
| Reactants | |
| Methyl 2-(1-aminocyclohexyl)acetate HCl | 1.0 eq |
| Carboxylic Acid (R-COOH) | 1.1 eq |
| HBTU | 1.2 eq |
| DIPEA (Hünig's base) | 3.0 eq |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to neutralize the hydrochloride salt and activate the carboxylic acid. Stir for 10 minutes.
-
Scientist's Note: Using at least 2.0 eq of base is crucial: 1.0 eq to free the amine from its HCl salt and 1.0 eq to facilitate the coupling reaction. An excess ensures the reaction proceeds to completion.
-
-
Add HBTU (1.2 eq) in one portion. The solution may turn yellow, which is characteristic of HBTU activation.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated derivative.
Strategy 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful, one-pot method to form secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[10][11]
2.2.1 Mechanistic Insight: The Imine-Intermediate Pathway The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion under acidic conditions).[12] A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond to the corresponding amine. NaBH(OAc)₃ is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone and is tolerant of the slightly acidic conditions that favor imine formation.[12]
Caption: Workflow for N-alkylation via reductive amination.
2.2.2 Protocol: Reductive Amination with an Aldehyde using NaBH(OAc)₃
| Parameter | Value/Condition |
| Reactants | |
| Methyl 2-(1-aminocyclohexyl)acetate HCl | 1.0 eq |
| Aldehyde (R-CHO) | 1.2 eq |
| Sodium Triacetoxyborohydride | 1.5 eq |
| Triethylamine (Et₃N) | 1.1 eq |
| Solvent | Anhydrous Dichloroethane (DCE) or THF |
| Temperature | Room Temperature |
| Reaction Time | 6-24 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCE (0.1 M).
-
Add triethylamine (1.1 eq) to liberate the free amine, followed by the aldehyde (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Scientist's Note: For less reactive ketones, adding a dehydrating agent like molecular sieves or a catalytic amount of acetic acid can facilitate imine formation.
-
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Effervescence may be observed.
-
Continue stirring at room temperature for 6-24 hours. Monitor the reaction by LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the pure N-alkylated product.
Strategy 3: C-Terminus Modification via Ester Hydrolysis
To mimic the structure of gabapentin and other active analogs, the methyl ester must be hydrolyzed to the free carboxylic acid. This "unmasking" step is crucial for biological activity and provides a new handle for further derivatization (e.g., forming different esters or amides).[13]
2.3.1 Mechanistic Insight: Saponification Alkaline hydrolysis, or saponification, is the preferred method for this transformation.[14][15] It is an irreversible reaction in which a hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. A final acidic work-up step is required to protonate the carboxylate and yield the desired carboxylic acid.[15]
Caption: Workflow for C-terminus modification via ester hydrolysis.
2.3.2 Protocol: Base-Catalyzed Hydrolysis of the Methyl Ester
| Parameter | Value/Condition |
| Reactants | |
| Methyl Ester Starting Material | 1.0 eq |
| Lithium Hydroxide (LiOH) Monohydrate | 3.0-5.0 eq |
| Solvent | THF / Water (e.g., 3:1 mixture) |
| Temperature | Room Temperature |
| Reaction Time | 2-8 hours |
Step-by-Step Methodology:
-
Dissolve the methyl ester starting material (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (3.0-5.0 eq) to the solution.
-
Scientist's Note: LiOH is often preferred over NaOH for its better solubility in mixed aqueous/organic solvent systems and for minimizing potential side reactions.
-
-
Stir the reaction vigorously at room temperature for 2-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted starting material or nonpolar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of 1M HCl. A precipitate may form.
-
Extract the acidified aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final carboxylic acid product, which is often used without further purification.
Characterization of Synthesized Derivatives
Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | Purpose | Expected Observations for a Sample N-Acetylated Product |
| LC-MS | Confirm molecular weight and assess purity. | A single major peak in the chromatogram with the correct [M+H]⁺ ion. |
| ¹H NMR | Elucidate the proton environment and confirm structural integrity. | Disappearance of the primary amine protons; appearance of a new amide N-H singlet (~5.5-8.0 ppm) and an acetyl methyl singlet (~2.0 ppm). |
| ¹³C NMR | Confirm the carbon skeleton. | Appearance of a new amide carbonyl carbon (~170 ppm) and an acetyl methyl carbon (~23 ppm). |
| HPLC | Determine final purity (typically >95% for biological testing). | A single, sharp peak with purity determined by peak area integration.[16][17] |
Advanced Applications: Prodrug Design
The free carboxylic acid generated via the hydrolysis protocol (Section 2.3) is an ideal handle for creating prodrugs. Prodrugs are inactive precursors that are metabolized in vivo to the active parent drug. This strategy can overcome pharmacokinetic limitations such as poor oral bioavailability. For instance, the gabapentin prodrug gabapentin enacarbil (XP13512) was designed to be absorbed by high-capacity nutrient transporters throughout the intestine, leading to more consistent and dose-proportional absorption compared to gabapentin itself.[18] Researchers can esterify the carboxylic acid with various promoieties to create novel prodrugs with tailored absorption and release profiles.
Conclusion
This compound is a highly valuable and adaptable scaffold for medicinal chemistry. The derivatization protocols outlined in this guide—N-acylation, N-alkylation, and ester hydrolysis—provide a robust toolkit for creating diverse libraries of novel gabapentinoids. By systematically applying these strategies and analyzing the resulting SAR, researchers can rationally design compounds with enhanced therapeutic potential for treating a wide spectrum of neurological disorders.
References
- 1. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Peptide Synthesis with Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides offer a compelling combination of high specificity and low toxicity. However, their therapeutic potential is often hampered by poor metabolic stability and low bioavailability. The introduction of constrained amino acids into peptide sequences is a powerful strategy to overcome these limitations. By restricting the conformational freedom of the peptide backbone, these non-natural amino acids can lock the peptide into its bioactive conformation, enhance resistance to enzymatic degradation, and improve cell permeability.[1][2]
This guide provides a comprehensive overview and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered and conformationally restricted amino acids. We will delve into the unique challenges posed by these monomers and present field-proven strategies to achieve high-purity target peptides.
Understanding Constrained Amino Acids
Constrained amino acids enforce specific torsion angles on the peptide backbone, influencing its secondary structure. They are broadly categorized based on the nature of the constraint:
-
α,α-Disubstituted Amino Acids: These amino acids, such as α-aminoisobutyric acid (Aib), possess two substituents on the α-carbon.[3] The gem-dimethyl groups of Aib, for example, sterically favor helical conformations.[3]
-
N-Methylated Amino Acids: The methylation of the backbone amide nitrogen removes the hydrogen bond donor capacity and introduces steric bulk, which can disrupt secondary structures like β-sheets and enhance membrane permeability.[1][2][4]
-
Pseudoproline Dipeptides: These are created from serine, threonine, or cysteine residues that are reversibly protected to form an oxazolidine or thiazolidine ring.[5][6] This proline-like "kink" effectively disrupts aggregation-prone β-sheet formation during SPPS, significantly improving synthesis outcomes for long or hydrophobic sequences.[5][7][8]
The primary challenge in incorporating these residues lies in the steric hindrance around the reactive centers, which can dramatically slow down the kinetics of peptide bond formation.[1][9][10]
Core Principles and Workflow of Fmoc-SPPS
Solid-phase peptide synthesis is an iterative process performed on a solid support (resin). The standard Fmoc/tBu strategy involves a cycle of deprotection and coupling steps.
Caption: The standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Challenges and Strategic Interventions for Constrained Residues
The incorporation of constrained amino acids necessitates modifications to the standard SPPS cycle to overcome kinetic barriers and prevent side reactions.
Caption: Challenges and strategic interventions in the SPPS cycle for constrained amino acids.
Data Presentation: Selecting the Right Coupling Reagent
The choice of coupling reagent is paramount for successfully incorporating sterically hindered residues.[1] Uronium/aminium and phosphonium salt-based reagents are preferred due to their high reactivity.[1][11]
| Coupling Reagent | Class | Key Advantages | Typical Use Case for Constrained AA | Reference |
| HATU | Aminium Salt | Gold standard for difficult couplings; low racemization due to HOAt moiety. | N-methylated amino acids, α,α-disubstituted amino acids. | [12][13] |
| HCTU | Aminium Salt | Highly efficient and cost-effective; very fast reaction kinetics. | General difficult sequences, can be effective for some hindered couplings. | [14] |
| COMU | Uronium Salt | High reactivity comparable to HATU; safer (non-explosive byproduct); excellent solubility. | Sterically hindered couplings, microwave-assisted SPPS. | [12][15][16] |
| PyAOP | Phosphonium Salt | Highly effective for hindered couplings; avoids potential guanidinylation side reactions. | N-methylated amino acids where N-terminal capping is a concern. | [1] |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective; Oxyma additive is highly effective at preventing racemization and enabling difficult couplings. | Efficient for coupling consecutive Aib residues. | [17] |
Experimental Protocols
Note: These are generalized protocols. Optimization, including reaction times and equivalents of reagents, may be necessary for specific sequences. Always handle reagents in a fume hood with appropriate personal protective equipment.
Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)
This protocol utilizes HATU, a highly effective reagent for sterically demanding couplings.[3][13]
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[18]
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).[2][18]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction vessel at room temperature. For Aib, coupling times may need to be extended to 2-4 hours or even longer.[3]
-
Monitor the coupling reaction using a qualitative test. The Kaiser test is appropriate for confirming the absence of primary amines.
-
If the coupling is incomplete (positive Kaiser test), a second coupling (recouple) should be performed by repeating steps 2 and 3.
-
-
Washing:
-
Once coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x). The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Coupling to an N-Methylated Residue
Coupling an amino acid onto an N-methylated residue is particularly challenging due to the hindered secondary amine. This requires optimized conditions.
-
Resin Preparation:
-
Follow the same deprotection and washing steps as in Protocol 1 to expose the N-methylated amine at the N-terminus of the peptide-resin.
-
-
Monitoring Deprotection:
-
Amino Acid Activation and Coupling:
-
Reaction Conditions and Monitoring:
-
Agitate the reaction at room temperature for at least 2 hours. Double coupling is frequently required.[2]
-
Consider using elevated temperatures (40-50°C) or microwave-assisted synthesis to drive the reaction to completion.[9][19][20] Microwave irradiation can significantly shorten reaction times and improve purity for difficult couplings.[21][22][23]
-
After the coupling time, wash the resin once with DMF and perform a Chloranil or Bromophenol Blue test on a small sample to check for completion. Recouple if necessary.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Protocol 3: Global Cleavage and Deprotection
The final step releases the peptide from the resin and removes side-chain protecting groups. The composition of the cleavage cocktail is critical and depends on the amino acids present in the sequence.[24]
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[18]
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups. A widely used general-purpose cocktail is Reagent K .[25][26]
-
Reagent K Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).[26]
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
For peptides containing methionine, which is prone to oxidation, consider using a specialized cocktail like Reagent H to prevent the formation of methionine sulfoxide.[25][27]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
-
Stir or agitate the slurry at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[26]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold (0°C) methyl-t-butyl ether (MTBE).
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 21. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. youtube.com [youtube.com]
- 24. biotage.com [biotage.com]
- 25. peptide.com [peptide.com]
- 26. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 27. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions Involving Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Introduction: A Versatile Scaffold for Medicinal Chemistry
Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a valuable building block for the synthesis of a diverse range of compounds, particularly in the field of drug discovery. Its structure, featuring a sterically hindered primary amine on a cyclohexane ring adjacent to a methyl ester, makes it an analog of the neurotransmitter GABA and a key intermediate in the synthesis of gabapentin analogs and other neurologically active compounds.[1][2][3] The presence of both a nucleophilic amine and an ester functional group allows for a variety of chemical transformations, making it a versatile scaffold for creating libraries of novel molecules.
This guide provides detailed application notes and protocols for three major classes of coupling reactions involving this compound: amide bond formation, N-arylation, and the Ugi four-component reaction. The protocols are designed to be a starting point for researchers, and may require optimization based on the specific substrates and desired outcomes.
Amide Bond Formation: Accessing Novel Amide Libraries
The primary amine of this compound is readily acylated to form a stable amide bond. This reaction is fundamental in medicinal chemistry for the synthesis of peptidomimetics and other amide-containing compounds.[4] Due to the steric hindrance around the amine, the choice of coupling reagent is crucial for achieving high yields.[5]
Mechanism of Amide Coupling
The general mechanism for amide bond formation involves the activation of a carboxylic acid by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.[4]
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for sterically hindered amines.[6][7][8]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction. Stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add the activated carboxylic acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Coupling Reagent | Base | Solvent | Typical Yield Range | Reference |
| HATU | DIPEA | DMF | 75-95% | [7] |
| HBTU/HOBt | DIPEA | DMF | 70-90% | [9] |
| EDC/HOBt | DIPEA | DCM/DMF | 65-85% | [10] |
| PyBOP | DIPEA | DCM | 70-90% | [8] |
N-Arylation: Forming Carbon-Nitrogen Bonds with Aryl Partners
N-arylation reactions, such as the Chan-Lam coupling, provide a powerful method for the synthesis of N-aryl amines.[11][12] These reactions are valuable for introducing aromatic moieties, which are prevalent in many pharmaceutical compounds.
Mechanism of Chan-Lam Coupling
The Chan-Lam coupling involves the copper-catalyzed reaction of an amine with an arylboronic acid. The reaction is typically carried out in the presence of a base and an oxidant (often atmospheric oxygen).[11][13]
Protocol 2: Copper-Catalyzed N-Arylation with Arylboronic Acids
This protocol describes a general procedure for the Chan-Lam coupling of this compound with an arylboronic acid.[14]
Materials:
-
This compound
-
Arylboronic acid of interest
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.5 eq), and Cu(OAc)₂ (0.1 eq).
-
Add anhydrous DCM or toluene, followed by Et₃N (3.0 eq).
-
Stir the reaction mixture vigorously, open to the atmosphere, at room temperature for 24-48 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with EtOAc.
-
Combine the filtrates and wash with saturated aqueous NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Catalyst | Base | Solvent | Temperature | Typical Yield Range | Reference |
| Cu(OAc)₂ | Et₃N | DCM | Room Temp | 50-80% | [14] |
| CuI | Pyridine | Toluene | 80 °C | 60-85% | [15] |
| Cu₂O | TMEDA | Methanol | Room Temp | 55-75% | [16] |
Ugi Four-Component Reaction: Rapid Assembly of Complex Molecules
The Ugi four-component reaction (U-4CR) is a powerful tool for diversity-oriented synthesis, allowing for the rapid construction of complex, peptide-like molecules from simple starting materials in a single step.[17][18] Methyl 2-(1-aminocyclohexyl)acetate can serve as the amine component in this reaction.
Mechanism of the Ugi Reaction
The Ugi reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then protonated by a carboxylic acid. This iminium ion is attacked by an isocyanide, and the resulting intermediate is trapped by the carboxylate anion. A final Mumm rearrangement yields the stable α-acylamino amide product.[17][19]
Protocol 3: Ugi Four-Component Reaction
This protocol provides a general procedure for the Ugi reaction using this compound as the amine component.[20]
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Carboxylic acid of interest
-
Isocyanide of interest
-
Triethylamine (Et₃N)
-
Methanol (MeOH) or Trifluoroethanol (TFE)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in methanol.
-
Add Et₃N (1.1 eq) to liberate the free amine. Stir for 10 minutes.
-
Add the aldehyde or ketone (1.0 eq) and the carboxylic acid (1.0 eq) to the solution.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Amine | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Solvent | Typical Yield Range | Reference |
| Methyl 2-(1-aminocyclohexyl)acetate | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | MeOH | 60-85% | [20] |
| Methyl 2-(1-aminocyclohexyl)acetate | Cyclohexanone | Benzoic Acid | Cyclohexyl isocyanide | TFE | 65-90% | [18] |
Conclusion
This compound is a highly adaptable building block for the synthesis of diverse molecular architectures. The protocols outlined in this guide for amide bond formation, N-arylation, and the Ugi reaction provide robust starting points for the exploration of its chemical space. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets, thereby unlocking the full potential of this versatile scaffold in the pursuit of novel therapeutics and chemical probes.
References
- 1. Methyl Gabapentin Ester | 63562-01-6 | SynZeal [synzeal.com]
- 2. EP2368872A1 - Process for the preparation of Gabapentin - Google Patents [patents.google.com]
- 3. Process For Synthesis Of Gabapentin - Patent US-2008103334-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Ugi Reaction [organic-chemistry.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ketamine, a Non-competitive NMDA Receptor Antagonist, in Neuroscience Research
A Note on the Originally Requested Compound: Initial searches for "methyl 2-(1-aminocyclohexyl)acetate hydrochloride" did not yield sufficient public-domain scientific literature to construct a detailed and verifiable research guide. Due to the structural similarities and the well-established body of research, this guide will focus on Ketamine , a compound with a related cyclohexyl moiety and extensive applications in neuroscience. This allows for the provision of robust, evidence-based protocols and insights as requested.
Introduction to Ketamine
Ketamine is a dissociative anesthetic and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Initially developed for anesthesia, its unique pharmacological profile has made it an invaluable tool in neuroscience research, particularly for studying synaptic plasticity, neurodevelopment, and the pathophysiology of psychiatric disorders like depression.[3][4] Unlike traditional antidepressants that can take weeks to show efficacy, ketamine exhibits rapid antidepressant effects, often within hours of a single sub-anesthetic dose.[5][6] This has spurred significant research into its underlying mechanisms.[5][7]
Mechanism of Action
Ketamine's primary mechanism of action is the blockade of the NMDA receptor, a crucial component of glutamatergic neurotransmission.[2][5][7]
-
NMDA Receptor Antagonism: The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron.[8][9] This process is fundamental to synaptic plasticity, learning, and memory.[10][11] Ketamine acts as an open-channel blocker, meaning it enters and occludes the pore of the NMDA receptor channel only when it is in an open state, thereby preventing ion flow.[2][7][12]
-
Disinhibition Hypothesis and Glutamate Surge: It is hypothesized that ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons.[13] This reduces the inhibitory tone on pyramidal neurons, leading to a surge in glutamate release.[13][14] This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which is thought to be a key step in its antidepressant effects.[5][13]
-
Downstream Signaling and Neuroplasticity: The activation of AMPA receptors triggers several downstream signaling pathways, notably involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).[13][14] This cascade ultimately promotes synaptogenesis—the formation of new synapses—and reverses the synaptic deficits associated with chronic stress and depression.[14][15] Studies have shown that ketamine can increase dendritic spine density in brain regions like the medial prefrontal cortex.[15][16][17]
Signaling Pathway Diagram
Caption: Ketamine's blockade of NMDA receptors on GABA interneurons leads to a glutamate surge, activating AMPA receptors and downstream pathways that promote synaptogenesis.
Applications in Neuroscience Research
-
Modeling Psychiatric Disorders: Ketamine is used to model symptoms of psychosis and schizophrenia in preclinical models.[4]
-
Studying Depression and Antidepressant Action: Its rapid effects make it a powerful tool for investigating the neurobiology of depression and developing novel, fast-acting therapeutics.[6][18]
-
Investigating Synaptic Plasticity: Ketamine's ability to modulate NMDA receptor function and promote synaptogenesis makes it ideal for studying the molecular mechanisms of learning, memory, and neural circuit remodeling.[15][16][17]
-
Pain Research: Ketamine is also studied for its analgesic properties, particularly in the context of chronic and neuropathic pain.[1]
Experimental Protocols
Protocol 1: In Vitro Analysis of Ketamine-Induced Synaptogenesis in Primary Neuronal Cultures
This protocol describes a method to assess changes in dendritic spine density in cultured neurons following ketamine treatment.
Objective: To quantify the effect of ketamine on the formation of dendritic spines, a structural correlate of excitatory synapses.
Materials:
-
Primary hippocampal or cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated coverslips in 24-well plates
-
Ketamine hydrochloride (solution in sterile water or PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% goat serum in PBS)
-
Primary antibody (e.g., anti-MAP2 for neuronal morphology)
-
Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 568) to stain F-actin in spines
-
Mounting medium with DAPI
-
High-resolution confocal microscope
Procedure:
-
Cell Culture: Plate primary neurons on coated coverslips and culture for 12-14 days in vitro (DIV) to allow for mature dendrite and synapse development.
-
Ketamine Treatment:
-
Prepare a stock solution of ketamine. A range of concentrations from 1 µM to 100 µM is commonly used in vitro.[19][20][21][22]
-
On DIV 14, treat the neuronal cultures with the desired final concentration of ketamine for a specified duration (e.g., 1 to 24 hours).[20][23] Include a vehicle-treated control group.
-
-
Fixation and Staining:
-
After treatment, gently wash the cells with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 10% goat serum for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-MAP2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
-
Imaging and Analysis:
-
Acquire Z-stack images of secondary and tertiary dendrites from MAP2-positive neurons using a confocal microscope (e.g., with a 63x oil-immersion objective).
-
Deconvolve and reconstruct 3D images.
-
Quantify spine density (number of spines per µm of dendrite length) and analyze spine morphology using imaging software (e.g., ImageJ/Fiji with the NeuronJ plugin, or Imaris).
-
Compare spine density between ketamine-treated and vehicle-treated groups. A significant increase in spine density is expected following ketamine treatment.[16][23]
-
Protocol 2: In Vivo Assessment of Ketamine's Antidepressant-like Effects in the Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant efficacy in rodents. It is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation, a behavior interpreted as "behavioral despair."
Objective: To determine if a single dose of ketamine reduces immobility time in mice, indicative of an antidepressant-like effect.
Materials:
-
Adult male mice (e.g., C57BL/6J strain)
-
Ketamine hydrochloride (solution in sterile 0.9% saline)
-
Glass or clear plastic cylinders (25 cm tall, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment and analysis software (e.g., EthoVision XT)
Procedure:
-
Habituation (Day 1):
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder for a 15-minute pre-test session.[24] This allows the animal to habituate to the procedure.
-
After 15 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.
-
-
Drug Administration (Day 2):
-
Weigh each mouse to calculate the correct dose. A dose of 10 mg/kg is frequently used and has been shown to be effective.[6][18][25]
-
Administer ketamine (10 mg/kg, intraperitoneally - i.p.) or an equivalent volume of saline (vehicle control). The test is typically conducted 24 hours after injection to assess the sustained antidepressant-like effects.[24]
-
-
Test Session (Day 3):
-
24 hours after the injection, place the mice back into the water-filled cylinders for a 6-minute test session.[26]
-
Record the entire session from the side for later analysis.
-
-
Behavioral Scoring:
-
An automated system or a trained observer blind to the experimental conditions should score the behavior.
-
Typically, the first 2 minutes are considered an acclimation period and are excluded from the analysis.
-
During the final 4 minutes, score the duration of immobility , defined as the lack of all movement except for small motions necessary to keep the head above water.
-
Other behaviors like swimming and climbing can also be scored.[24]
-
-
Data Analysis:
-
Calculate the total duration of immobility for each animal.
-
Compare the mean immobility time between the ketamine-treated group and the saline-treated group using an appropriate statistical test (e.g., Student's t-test).
-
A significant reduction in immobility time in the ketamine group compared to the control group is indicative of an antidepressant-like effect.[26]
-
Data Presentation: Dosage and Concentration Guidelines
The following tables summarize typical concentrations and dosages used in ketamine research.
Table 1: In Vitro Ketamine Concentrations
| Application | Cell Type | Concentration Range | Typical Duration | Reference |
|---|---|---|---|---|
| Neurotoxicity Studies | Human Neurons | 10 - 150 µM | 6 - 24 hours | [19][27] |
| Synaptogenesis | Rat Hippocampal Neurons | 2 µM | 24 hours | [23] |
| Proliferation | Human NPCs | 1 µM | 24 hours | [22] |
| Apoptosis | Human Neurons | 20 - 4000 µM | 6 - 24 hours |[20] |
Table 2: In Vivo (Rodent) Ketamine Dosages
| Research Area | Animal Model | Route | Dosage Range | Typical Effect | Reference(s) |
|---|---|---|---|---|---|
| Antidepressant-like | Mouse/Rat | i.p. | 5 - 30 mg/kg | Reduced immobility in FST | [18][28] |
| Anhedonia Reversal | Mouse | i.p. | 10 mg/kg | Increased sucrose preference | [6] |
| Synaptic Plasticity | Mouse | i.p. | 30 - 100 mg/kg | Increased spine density | [16] |
| Anesthesia | Rat | i.v. | 0.6 - 1.3 mg/kg (ED₅₀-ED₉₅) | Absence of nociceptive response |[29] |
Safety and Handling
Ketamine is a Schedule III controlled substance in the United States and has potential for abuse.[1] All research must be conducted in compliance with institutional and federal regulations.
-
Cardiovascular and Respiratory Risks: Ketamine can affect heart rate and blood pressure.[30] In animal studies, particularly at higher anesthetic doses, respiratory function should be monitored.
-
Neuropsychiatric Effects: Ketamine has dissociative and psychotomimetic effects.[1] Appropriate personal protective equipment (PPE) should be used to avoid accidental exposure.
-
Storage and Disposal: Ketamine must be stored in a securely locked cabinet. Disposal must follow institutional guidelines for controlled substances.
-
Regulatory Compliance: Researchers must maintain meticulous records of ketamine acquisition, use, and disposal as required by the Drug Enforcement Administration (DEA) and relevant institutional animal care and use committees (IACUC).
References
- 1. Ketamine - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Ketamine-Associated Brain Changes: A Review of the Neuroimaging Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketamine and Its Emergence in the Field of Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Multiple mechanisms of ketamine blockade of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant [frontiersin.org]
- 14. The Neuroscience of Ketamine - Nushama [nushama.com]
- 15. Ketamine for a boost of neural plasticity: how, but also when? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Longitudinal Effects of Ketamine on Dendritic Architecture In Vivo in the Mouse Medial Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rodent ketamine depression-related research: finding patterns in a literature of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuron-Glia Crosstalk Plays a Major Role in the Neurotoxic Effects of Ketamine via Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ketamine induces toxicity in human neurons differentiated from embryonic stem cells via mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ketamine Enhances Human Neural Stem Cell Proliferation and Induces Neuronal Apoptosis Via Reactive Oxygen Species-Mediated Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ketamine Increases Proliferation of Human iPSC-Derived Neuronal Progenitor Cells via Insulin-Like Growth Factor 2 and Independent of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Changes in synaptic markers after administration of ketamine or psychedelics: a systematic scoping review [frontiersin.org]
- 24. frontiersin.org [frontiersin.org]
- 25. A Single Sub-anesthetic Dose of Ketamine Relieves Depression-like Behaviors Induced by Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Changes in synaptic markers after administration of ketamine or psychedelics: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ketamine: Handle With Care | Yale School of Medicine [medicine.yale.edu]
Application Notes and Protocols: Investigating the Analgesic Potential of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes serve as a comprehensive guide for the pre-clinical evaluation of Methyl 2-(1-aminocyclohexyl)acetate hydrochloride as a potential novel analgesic agent. While this compound is commercially available as a research chemical and noted as an intermediate in pharmaceutical synthesis, its intrinsic analgesic properties remain largely unexplored.[1] Drawing upon structural similarities to established analgesic compounds such as gabapentinoids and NMDA receptor antagonists, we propose a scientifically-grounded research framework.[1][2][3] This document provides the rationale, theoretical framework, and detailed experimental protocols for a systematic investigation of its analgesic potential, from initial in vitro screening to in vivo pain models and preliminary safety profiling.
Introduction and Rationale
The relentless pursuit of novel analgesic drugs with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Current treatment options are often limited by adverse effects, abuse potential, or incomplete pain relief. This compound presents an intriguing starting point for analgesic drug discovery due to its structural features, which bear resemblance to two critical classes of non-opioid analgesics: the gabapentinoids (e.g., gabapentin and pregabalin) and N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3]
The core structure, a cyclohexyl ring bearing an amino group and an acetic acid methyl ester, is a key pharmacophore in several centrally acting agents. This structural alert suggests the compound may modulate neuronal excitability, a key mechanism in the pathophysiology of pain. These application notes will therefore guide the researcher in a logical, stepwise investigation to elucidate the analgesic potential of this compound.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on its chemical architecture, we can postulate two primary, and potentially overlapping, mechanisms of action for this compound.
Gabapentinoid-like Activity
Gabapentin and pregabalin, despite their structural similarity to the neurotransmitter GABA, do not act on GABA receptors. Instead, their primary mechanism involves binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][4][5][6] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.[2][3][4] The cyclohexyl moiety in this compound is a key structural feature it shares with gabapentinoids, suggesting it may also interact with the α2-δ subunit of VGCCs.
NMDA Receptor Antagonism
The glutamatergic system, particularly the NMDA receptor, plays a crucial role in central sensitization, a key component of chronic pain states. Several compounds containing a cyclohexyl ring, such as phencyclidine (PCP) and its derivatives, are known NMDA receptor antagonists.[1][7] These agents block the ion channel of the NMDA receptor, preventing excessive neuronal excitation. The presence of the aminocyclohexyl group in the target compound suggests a potential for interaction with the NMDA receptor complex.[1]
In Vitro Evaluation: Primary Screening and Mechanistic Elucidation
The initial phase of investigation should focus on in vitro assays to rapidly assess the compound's activity on neuronal function and to test our proposed mechanisms of action.
Assessment of Neuronal Activity using Calcium Imaging
Calcium imaging is a powerful technique to measure changes in intracellular calcium concentration, which is a proxy for neuronal activity.[8][9][10][11] A reduction in evoked calcium influx in response to a depolarizing stimulus would provide the first evidence of an inhibitory effect on neuronal excitability.
Protocol 1: In Vitro Calcium Imaging in Primary Neuronal Cultures
-
Cell Culture:
-
Culture primary cortical or dorsal root ganglion (DRG) neurons from rodents on glass-bottomed plates suitable for high-resolution microscopy.
-
Maintain cultures for at least 14 days in vitro to allow for the formation of mature synaptic connections.[8]
-
-
Fluorescent Dye Loading:
-
Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[8]
-
-
Experimental Setup:
-
Mount the plate on an inverted fluorescence microscope equipped with a sCMOS or CCD camera for rapid image acquisition.[10]
-
Perfuse the cells with a physiological saline solution.
-
-
Compound Application and Stimulation:
-
Establish a baseline recording of spontaneous neuronal activity.
-
Apply a depolarizing stimulus, such as a high concentration of potassium chloride (KCl), to induce calcium influx through voltage-gated channels.
-
Following a washout period, pre-incubate the neurons with varying concentrations of this compound.
-
Re-apply the KCl stimulus in the presence of the compound.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity upon stimulation, both in the presence and absence of the test compound.
-
Calculate the percentage inhibition of the KCl-evoked calcium response for each concentration of the compound.
-
Generate a dose-response curve to determine the IC50 value.
-
Expected Outcome: A dose-dependent reduction in the KCl-evoked calcium signal would suggest that the compound inhibits neuronal excitability, warranting further investigation.
In Vivo Analgesic Efficacy: Validating In Vitro Findings in Pain Models
Positive results from in vitro screening should be followed by in vivo studies to determine if the compound exhibits analgesic properties in established animal models of pain. These models are designed to mimic different types of pain, including acute nociceptive, inflammatory, and neuropathic pain.[12][13][14][15][16]
Acute Nociceptive Pain Models
These models assess the drug's ability to reduce the response to a brief, noxious stimulus.
Protocol 2: Hot Plate Test in Mice
The hot plate test is a classic model for evaluating centrally-acting analgesics.[17][18][19][20][21]
-
Apparatus: A commercially available hot plate apparatus with the temperature set to a constant 52-55°C.[18][19][20][21]
-
Acclimatization: Acclimatize mice to the testing room for at least 30-60 minutes before the experiment.[18][21]
-
Baseline Latency: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[18]
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group and a positive control group (e.g., morphine).
-
Post-Treatment Latency: At the time of peak expected effect, re-test the mice on the hot plate and record the latency.
-
Data Analysis: Compare the post-treatment latencies between the different groups. A significant increase in latency in the drug-treated groups compared to the vehicle control indicates an analgesic effect.
Inflammatory Pain Models
These models are used to evaluate a compound's efficacy in pain states that involve an inflammatory component.
Protocol 3: Acetic Acid-Induced Writhing Test in Mice
This is a sensitive model for peripherally acting analgesics.[22][23][24][25][26]
-
Animal Grouping: Divide mice into groups: vehicle control, positive control (e.g., diclofenac), and test groups receiving different doses of this compound.[22][24]
-
Drug Administration: Administer the compounds 30 minutes prior to the acetic acid injection.[26]
-
Induction of Writhing: Inject 0.6-1% acetic acid solution intraperitoneally.[22][26]
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 10-20 minute period.[22][26]
-
Data Analysis: Calculate the percentage inhibition of writhing for each test group compared to the vehicle control. A significant reduction in the number of writhes indicates analgesic activity.
Protocol 4: Formalin Test in Rodents
The formalin test is a robust model that distinguishes between acute nociceptive pain (Phase I) and inflammatory/central sensitization-mediated pain (Phase II).[12][13][14][15][16]
-
Acclimatization: Acclimatize the animals to the observation chambers.
-
Drug Administration: Administer the test compound, vehicle, or positive control prior to formalin injection.
-
Formalin Injection: Inject a dilute formalin solution (e.g., 2.5-5%) into the plantar surface of one hind paw.[15]
-
Behavioral Observation: Record the amount of time the animal spends licking or flinching the injected paw. The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection).[12][14]
-
Data Analysis: Compare the duration of nociceptive behaviors in each phase between the different treatment groups. Inhibition of Phase I suggests a peripheral analgesic effect, while inhibition of Phase II points towards both peripheral and central mechanisms.
| In Vivo Pain Model | Type of Pain | Primary Mechanism Assessed | Typical Positive Control |
| Hot Plate Test | Acute Thermal | Central Analgesia | Morphine |
| Acetic Acid Writhing | Visceral Inflammatory | Peripheral Analgesia | Diclofenac |
| Formalin Test (Phase I) | Acute Nociceptive | Peripheral Analgesia | Local Anesthetics |
| Formalin Test (Phase II) | Inflammatory/Central | Central Sensitization | NSAIDs, Opioids, Gabapentinoids |
Preliminary Safety and Pharmacokinetic Profiling
Early assessment of a compound's safety and pharmacokinetic profile is crucial for its potential as a drug candidate.
In Vitro Pharmacokinetics: Metabolic Stability
Understanding how a compound is metabolized is essential for predicting its in vivo half-life and potential for drug-drug interactions.[27][28][29][30][31]
Protocol 5: Metabolic Stability in Liver Microsomes or Hepatocytes
-
System Preparation: Use liver microsomes or cryopreserved hepatocytes from relevant species (e.g., mouse, rat, human).[32][33][34]
-
Incubation: Incubate this compound at a fixed concentration with the microsomal or hepatocyte suspension in the presence of necessary cofactors (e.g., NADPH for microsomes).
-
Time Course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[32]
-
Sample Analysis: Quench the reaction and analyze the samples using LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: Plot the percentage of parent compound remaining against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).[32]
In Vitro Safety: hERG Channel Assay
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[35][36][37][38][39] Therefore, an early assessment of a compound's potential to inhibit this channel is a regulatory requirement.[35][39]
Protocol 6: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).[36]
-
Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[36][38]
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.[35]
-
Data Analysis: Calculate the percentage inhibition of the hERG current for each concentration and determine the IC50 value.[35][38]
Visualization of Proposed Workflow and Mechanisms
Caption: Proposed workflow for evaluating the analgesic potential of Methyl 2-(1-aminocyclohexyl)acetate HCl.
Conclusion
This compound represents a promising, yet uncharacterized, chemical entity for analgesic drug discovery. The structural rationale for its investigation is strong, and the proposed workflow provides a systematic and robust approach to defining its potential. By following these detailed protocols, researchers can efficiently evaluate its in vitro activity, in vivo efficacy, and early safety profile, thereby determining its viability as a lead compound for the development of a novel pain therapeutic.
References
- 1. Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicowesome: Mechanism of action of gabapentin and pregabalin [medicowesome.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. droracle.ai [droracle.ai]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. ovid.com [ovid.com]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 9. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 10. Calcium imaging - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 14. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. benchchem.com [benchchem.com]
- 24. saspublishers.com [saspublishers.com]
- 25. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ajpp.in [ajpp.in]
- 27. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 29. researchgate.net [researchgate.net]
- 30. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 32. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 33. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 34. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 35. benchchem.com [benchchem.com]
- 36. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 37. rockefeller.edu [rockefeller.edu]
- 38. creative-bioarray.com [creative-bioarray.com]
- 39. physiostim.com [physiostim.com]
in vitro assay development with methyl 2-(1-aminocyclohexyl)acetate hydrochloride
Application Note & Protocol
Topic: In Vitro Assay Development for Methyl 2-(1-aminocyclohexyl)acetate hydrochloride: A Gabapentinoid-Focused Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a structural analog of γ-aminobutyric acid (GABA) and shares features with the gabapentinoid class of drugs.[1][2] This document provides a comprehensive guide for the development of a robust in vitro radioligand binding assay to characterize the interaction of this compound with its putative molecular target, the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs). We detail the scientific rationale, provide a step-by-step protocol for determining binding affinity (Kᵢ), and discuss critical parameters for assay validation, thereby establishing a reliable framework for screening and characterizing novel gabapentinoid compounds.
Introduction: Scientific Rationale and Core Principles
This compound is a compound of interest for neuroscience and pharmaceutical research due to its structural similarity to gabapentin and pregabalin.[1][3] These established drugs, collectively known as gabapentinoids, do not act on conventional GABA receptors but exert their therapeutic effects by binding with high affinity to the α2δ-1 auxiliary subunit of VGCCs.[4] This interaction is believed to reduce the trafficking of calcium channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters such as glutamate.[3]
Given the structural parallels, it is hypothesized that this compound engages the same molecular target. Therefore, the primary objective of this protocol is to determine if and with what affinity the compound binds to the α2δ-1 subunit.
Assay Principle: Competitive Radioligand Binding
The chosen methodology is a competitive radioligand binding assay. This technique is a cornerstone of pharmacological research for its sensitivity and specificity. The core principle relies on the competition between a radiolabeled ligand (e.g., [³H]-Gabapentin) and an unlabeled test compound (this compound) for a finite number of receptor sites (the α2δ-1 subunit). By measuring the ability of increasing concentrations of the test compound to displace the radioligand, we can determine its inhibitory concentration (IC₅₀) and subsequently calculate its binding affinity (Kᵢ).
Proposed Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action for gabapentinoids, which serves as the foundation for this assay.
Caption: Hypothesized mechanism of gabapentinoid binding to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and subsequent glutamate release.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. | Notes |
| This compound | Sigma-Aldrich | e.g., MXXXX | Prepare fresh stock solutions. |
| [³H]-Gabapentin (specific activity ~20-80 Ci/mmol) | PerkinElmer | e.g., NET1113 | Handle with appropriate radiological precautions. |
| Unlabeled Gabapentin | Tocris Bioscience | e.g., 0806 | For positive control and non-specific binding. |
| Porcine cerebral cortex membranes | In-house prep or commercial | e.g., PerkinElmer 6110511 | A rich source of α2δ-1 subunits. |
| HEPES (1 M stock, pH 7.4) | Thermo Fisher | e.g., 15630080 | Buffer component. |
| Bovine Serum Albumin (BSA), protease-free | Sigma-Aldrich | e.g., A7906 | Reduces non-specific binding to vials. |
| 96-well filter plates (GF/B or GF/C) | Millipore | e.g., MSHVN4510 | For separating bound from free radioligand. |
| Scintillation Cocktail | PerkinElmer | e.g., 6013329 | For radioactivity counting. |
| Microplate Scintillation Counter | Beckman Coulter / PerkinElmer | - | Instrument for detection. |
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Compound Dilutions
-
Assay Buffer: Prepare a solution of 10 mM HEPES (pH 7.4). On the day of the experiment, add BSA to a final concentration of 0.1% (w/v). Keep on ice.
-
Test Compound Stock: Accurately weigh and dissolve this compound (MW: 207.7 g/mol ) in deionized water to create a 10 mM stock solution.[1]
-
Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in Assay Buffer to generate a range of concentrations for the competition curve. A typical 11-point curve might range from 100 µM to 10 pM final assay concentrations.
-
Radioligand Working Solution: Dilute the [³H]-Gabapentin stock with Assay Buffer to achieve a final assay concentration equal to its Kₔ value (typically 5-15 nM). This concentration maximizes the specific binding signal.
-
Positive Control: Prepare a 1 mM stock of unlabeled Gabapentin in Assay Buffer. This will be used to define non-specific binding.
Protocol 2: Radioligand Binding Assay Procedure
The entire procedure should be performed on ice to minimize protein degradation.
-
Membrane Preparation: Thaw the porcine cerebral cortex membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 50-100 µg of protein per well. Homogenize gently by pipetting.
-
Assay Plate Setup:
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-Gabapentin working solution + 100 µL diluted membranes.
-
Non-Specific Binding (NSB): 50 µL unlabeled Gabapentin (1 mM stock, for a final concentration of 100 µM) + 50 µL [³H]-Gabapentin working solution + 100 µL diluted membranes.
-
Test Compound (Competition): 50 µL of each dilution of this compound + 50 µL [³H]-Gabapentin working solution + 100 µL diluted membranes.
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate. Wash each well 3 times with 200 µL of ice-cold Assay Buffer (without BSA) to remove unbound radioligand.
-
Radioactivity Counting:
-
Dry the filter plate completely under a heat lamp or overnight at room temperature.
-
Punch out the filters into scintillation vials or add scintillation cocktail directly to the wells (if using a compatible plate).
-
Allow vials/plates to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the competitive radioligand binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding (SB): For each data point, calculate the specific binding: SB (CPM) = Total CPM - NSB CPM
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The percentage of specific binding is calculated as: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate Binding Affinity (Kᵢ): Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This corrects for the concentration and affinity of the radioligand used in the assay. Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
[L] = Concentration of [³H]-Gabapentin used in the assay.
-
Kₔ = Dissociation constant of [³H]-Gabapentin for the α2δ-1 subunit.
-
Hypothetical Data Presentation
The following table summarizes expected results from a successful assay.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope | Notes |
| Gabapentin (Positive Control) | 45.2 | 28.5 | -1.05 | Consistent with literature values. |
| Methyl 2-(1-aminocyclohexyl)acetate HCl | 155.8 | 98.1 | -0.98 | Demonstrates binding to the target. |
| Compound X (Negative Control) | >10,000 | >6,300 | N/A | No significant displacement observed. |
Assay Conditions: [³H]-Gabapentin = 10 nM; Kₔ of [³H]-Gabapentin = 18 nM.
Assay Validation and Trustworthiness
To ensure the reliability and reproducibility of the assay, the following parameters must be met:
-
Signal Window: The ratio of Total Binding to Non-Specific Binding (TB/NSB) should be greater than 5. A high ratio indicates a robust and sensitive assay.
-
Positive Control: The Kᵢ value for the positive control (unlabeled Gabapentin) should be within a 3-fold range of historically accepted values.
-
Hill Slope: The slope of the competition curve should be close to -1.0, which is indicative of a competitive binding interaction at a single site.
-
Reproducibility: The assay should be repeated on at least three separate occasions to ensure the consistency of the calculated Kᵢ value for the test compound.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for characterizing this compound as a potential gabapentinoid. By employing a competitive radioligand binding assay targeting the α2δ-1 subunit of VGCCs, researchers can reliably determine the compound's binding affinity. The successful implementation of this protocol will generate crucial data for hit-to-lead optimization and further pharmacological profiling in the drug discovery pipeline for novel therapeutics targeting neurological and pain-related disorders.
References
Application Notes and Protocols for Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1-aminocyclohexyl)acetate hydrochloride is a versatile intermediate compound with significant applications in pharmaceutical research and development. Its hydrochloride salt form enhances solubility, making it a valuable building block in the synthesis of novel therapeutic agents, particularly in the exploration of treatments for neurological disorders. This document provides a comprehensive guide to the safe handling, storage, and application of this compound, ensuring the integrity of experimental results and the safety of laboratory personnel.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and use. The hydrochloride salt form is intentionally utilized to improve the stability and solubility of the parent compound.[1] Free amino acid esters can be prone to degradation, and the salt form mitigates this, ensuring a longer shelf-life.[2]
| Property | Value | Source |
| CAS Number | 1016258-17-5 | PubChem |
| Molecular Formula | C₉H₁₇NO₂·HCl | PubChem |
| Molecular Weight | 207.7 g/mol | PubChem |
| Appearance | White to off-white solid/powder | AChemBlock[3] |
| Solubility | Soluble in water | Quora[1] |
Safety and Hazard Assessment
This compound is classified as a hazardous substance. Adherence to the following safety protocols is mandatory.
GHS Hazard Identification
Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.
First Aid Measures
In the event of exposure, immediate action is critical:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Handling Protocols
Proper handling techniques are essential to maintain the integrity of the compound and ensure user safety.
General Handling
-
Work in a well-ventilated area, preferably a fume hood, especially when handling the powder form to avoid inhalation of dust.[6]
-
Avoid contact with skin, eyes, and clothing.
-
Minimize the creation of dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Handling of a New Container
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Welcome to the comprehensive technical support guide for the synthesis of methyl 2-(1-aminocyclohexyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common approaches for synthesizing α-amino acid derivatives like this compound are variations of the Strecker synthesis and the Bucherer-Bergs reaction.[1][2][3] Both methods typically start from cyclohexanone. The Strecker synthesis involves the reaction of a ketone with an amine and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[3] The Bucherer-Bergs reaction utilizes a ketone, a cyanide source, and ammonium carbonate to produce a hydantoin intermediate, which can be subsequently hydrolyzed to the desired amino acid.[1][2] Industrial syntheses of related compounds, such as the drug gabapentin, often employ multi-step processes starting from cyclohexanone and cyanoacetic acid derivatives, which may involve the formation of lactam intermediates.[4]
Q2: Why is the hydrochloride salt of methyl 2-(1-aminocyclohexyl)acetate typically prepared?
A2: The hydrochloride salt is generally prepared to improve the stability and handling of the compound. The free amine is a basic and potentially reactive compound. Converting it to the hydrochloride salt makes it a more stable, crystalline solid that is easier to purify and store. The salt form also enhances solubility in certain solvents, which can be advantageous for subsequent reaction steps or formulation studies.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Temperature, pH, and reaction time are crucial parameters. For instance, in the Bucherer-Bergs reaction, maintaining a pH of approximately 8-9 is important, as strongly alkaline conditions can lead to the degradation of the cyanide reagent, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[1] Temperature control is also vital; for example, in related syntheses for gabapentin intermediates, acidification steps are often carried out at reduced temperatures (0-50°C) to minimize side reactions.[5] Reaction time is another key factor, as prolonged reaction times, especially at elevated temperatures, can lead to the formation of undesired byproducts.[6]
Q4: What is the most significant impurity to be aware of in this synthesis?
A4: A major concern in the synthesis of related compounds like gabapentin is the formation of a lactam impurity (2-azaspiro[4.5]decan-3-one).[7][8] This intramolecular cyclization product can form from the free amino acid or its ester, particularly under thermal stress or certain pH conditions.[8][9] Given that lactam impurities can have different toxicological profiles, their formation should be minimized and carefully monitored.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete reaction. - Suboptimal reaction temperature or pH. - Degradation of starting materials or product. - Inefficient product isolation. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to ensure completion. - Optimize the temperature and pH based on literature precedents for similar reactions. For instance, in the Bucherer-Bergs reaction, a pH of 8-9 and reflux temperatures are often employed.[1] - Avoid excessively high temperatures or prolonged reaction times that could lead to decomposition. - Ensure efficient extraction and precipitation of the product. The hydrochloride salt is typically precipitated from an organic solvent by the addition of HCl. |
| Presence of Unreacted Cyclohexanone | - Insufficient reaction time. - Stoichiometry of reagents is incorrect. - Inefficient formation of the imine or cyanohydrin intermediate. | - Extend the reaction time and monitor for the disappearance of the starting material. - Verify the molar ratios of the reactants. In the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH4)2CO3 is recommended.[1] - Ensure that the reaction conditions are conducive to the formation of the initial intermediate. For example, in the Strecker synthesis, the presence of an acid promoter is often necessary.[3] |
| Formation of a Lactam Impurity | - Intramolecular cyclization of the amino ester. - High temperatures during work-up or purification. - Inappropriate pH during isolation. | - Minimize exposure to high temperatures, especially after the free amine has been generated. - Maintain acidic conditions during work-up and purification to keep the amine protonated and less nucleophilic. - The lactamization of gabapentin, a related compound, is known to be pH-dependent.[8] |
| Hydrolysis of the Methyl Ester | - Presence of water in the reaction mixture, especially under acidic or basic conditions. - High temperatures during aqueous work-up. | - Use anhydrous solvents and reagents where possible. - If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time. - The neutral hydrolysis of methyl esters is generally slow but can be catalyzed by acids or bases.[10] |
| Difficulty in Precipitating the Hydrochloride Salt | - Insufficient concentration of the product in the solvent. - The chosen solvent is too polar, leading to high solubility of the salt. - Incomplete conversion to the hydrochloride salt. | - Concentrate the solution of the free amine before adding the HCl source. - Use a less polar solvent for precipitation, such as diethyl ether or ethyl acetate. - Ensure a slight excess of HCl is used to drive the salt formation to completion. The use of gaseous HCl or a solution of HCl in a non-polar solvent is common. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical principles for similar transformations. Optimization may be required based on laboratory conditions and available reagents.
Step 1: Formation of the α-Aminonitrile (Strecker Synthesis Approach)
-
In a well-ventilated fume hood, to a solution of cyclohexanone (1.0 eq) in methanol, add ammonium chloride (1.2 eq) and a solution of sodium cyanide (1.2 eq) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Rationale: This one-pot reaction combines the starting materials to form the aminonitrile intermediate. Ammonium chloride serves as both a source of ammonia and a mild acid catalyst.[3]
-
Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid
-
Once the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
Rationale: Acid-catalyzed hydrolysis converts the nitrile group to a carboxylic acid.
-
Step 3: Esterification to the Methyl Ester
-
After cooling, slowly add methanol to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours.
-
Rationale: The presence of excess methanol and the acidic conditions from the previous step will drive the Fischer esterification of the carboxylic acid to the corresponding methyl ester.
-
Step 4: Isolation and Purification of the Hydrochloride Salt
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent, such as isopropanol.
-
Add a non-polar solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.
-
Cool the mixture in an ice bath to induce crystallization of the this compound.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Rationale: The hydrochloride salt is less soluble in non-polar solvents, allowing for its precipitation and purification by recrystallization.
-
Visualizations
Reaction Pathway: Modified Strecker Synthesis
Caption: A simplified reaction pathway for the synthesis of this compound via a modified Strecker synthesis.
Experimental Workflow
Caption: A summary of the experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts during the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]
- 5. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical mechanistic insight into the gabapentin lactamization by an intramolecular attack: Degradation model and stabilization factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Purification of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Welcome to the technical support guide for the purification of methyl 2-(1-aminocyclohexyl)acetate hydrochloride (CAS: 1016258-17-5).[1] This crucial intermediate, particularly in the synthesis of pharmaceuticals like Gabapentin, demands high purity to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth, field-proven insights into troubleshooting common purification challenges, structured in a practical question-and-answer format.
Part 1: Initial Assessment & Common Impurities
A successful purification strategy begins with understanding your crude reaction mixture. The impurities present are dictated by the synthetic route employed, but certain species are common.
FAQ: What are the most likely impurities in my crude reaction mixture?
The impurity profile can be complex, but it is typically composed of unreacted starting materials, side-products, and reagents. As methyl 2-(1-aminocyclohexyl)acetate is a key intermediate in Gabapentin synthesis, its impurity profile is often related to byproducts of that process.[2][3][]
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Common Origin | Recommended Removal Strategy |
| 1-aminocyclohexaneacetonitrile | (Starting Material) | Incomplete hydrolysis of the nitrile precursor. | Acid-base extraction, Recrystallization |
| 1,1-Cyclohexanediacetic acid | (Side Product) | Over-hydrolysis or alternative synthetic pathways.[5] | Acid-base extraction (remains in aqueous layer) |
| Gabapentin Lactam | (Side Product) | Intramolecular cyclization of the free amine, often promoted by heat. | Careful pH control, Column Chromatography |
| Unreacted Cyclohexanone & Cyanide Source | (Starting Materials) | Incomplete Strecker or related amino acid synthesis. | Aqueous washes, Acid-base extraction |
| Free Base Form | (Product-Related) | Incomplete salt formation or exposure to basic conditions. | Recrystallization with HCl source, Acid-base extraction |
FAQ: How can I quickly assess the purity and composition of my crude product?
A preliminary analysis is critical before attempting purification.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool.
-
Mobile Phase: A typical system is Dichloromethane:Methanol (9:1) with 0.5% triethylamine or ammonium hydroxide.
-
Interpretation: The hydrochloride salt will likely remain at the baseline (Rf ≈ 0). The corresponding free base will have a higher Rf. Non-polar starting materials will be closer to the solvent front. Multiple spots indicate a mixture of impurities.
-
-
Proton NMR (¹H NMR): A quick ¹H NMR of the crude material can reveal the presence of major impurities. Look for characteristic peaks of starting materials or solvents that do not correspond to the product's signature signals (e.g., the singlet for the methyl ester group, and multiplets for the cyclohexyl ring protons).
Part 2: Primary Purification Strategies
Based on your initial assessment, you can choose the most effective primary purification method. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting a primary purification strategy.
Troubleshooting Guide: A Question-and-Answer Approach
Recrystallization Issues
Recrystallization is often the most efficient method for purifying crystalline solids like hydrochloride salts.[6][7]
Q1: My crude product is a sticky oil or gum, not a solid. How can I crystallize it?
A1: This is a common issue, often caused by residual solvent or the presence of the free base form of the amine, which has a lower melting point.
-
Trituration: First, try stirring or grinding the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can often "shock" the compound into precipitating as a solid by washing away impurities that inhibit crystallization.
-
Ensure Full Salt Formation: The oiliness may indicate incomplete protonation. Dissolve the crude material in a minimal amount of a polar solvent like methanol or isopropanol, and add a solution of HCl in ether or isopropanol dropwise until the solution is acidic to litmus paper. Then, add an anti-solvent (e.g., ether) to precipitate the salt.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
Q2: What is the best solvent system for recrystallizing this compound?
A2: The ideal solvent system will dissolve the compound when hot but have low solubility when cold. For amino acid ester hydrochlorides, polar protic solvents are excellent choices.[6]
Table 2: Recommended Recrystallization Solvent Systems
| Solvent(s) | Procedure | Rationale |
| Isopropanol (IPA) / Diethyl Ether | Dissolve in minimum hot IPA, cool slowly, then add ether as an anti-solvent to maximize precipitation. | IPA has good solubility for the salt at high temperatures. Ether is an excellent anti-solvent that is miscible with IPA. |
| Methanol / Ethyl Acetate | Dissolve in minimum hot methanol, cool, and add ethyl acetate. | Similar principle to IPA/ether, offering different solubility characteristics that may be better for certain impurity profiles. |
| Ethanol / Water | Dissolve in hot ethanol. If it remains oily, add a very small amount of hot water dropwise until a clear solution forms. Cool slowly. | The water increases the polarity to dissolve the salt, but its concentration must be minimized to allow for precipitation upon cooling. |
Protocol 1: Recrystallization from Isopropanol/Diethyl Ether
-
Place the crude hydrochloride salt in a clean Erlenmeyer flask.
-
Add a minimal volume of hot isopropanol (e.g., 3-4 mL per gram of crude material) and heat the mixture to a gentle boil until all solids dissolve.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal growth.
-
Slowly add diethyl ether (approximately 1-2 volumes relative to the isopropanol) to the cold slurry to precipitate any remaining dissolved product.
-
Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.
Acid-Base Extraction Issues
This technique is powerful for separating the amine product from non-basic or acidic impurities. The core principle involves converting the water-soluble HCl salt into its organic-soluble free base form.[8]
Q3: When should I choose extraction over recrystallization?
A3: Choose extraction when:
-
The crude product is an intractable oil that fails to crystallize.
-
You have significant acidic impurities (like 1,1-cyclohexanediacetic acid) or neutral, non-basic impurities (like unreacted starting materials).
-
Recrystallization fails to remove a key impurity with similar solubility to the product.
Q4: I've performed the extraction, but my yield is very low. What went wrong?
A4: Low yield in an acid-base extraction is typically due to one of three issues:
-
Incomplete Basification: If the aqueous layer is not sufficiently basic (pH > 10), the amine will not be fully deprotonated to its free base form and will remain in the aqueous layer. Use a pH meter or pH paper to confirm the pH before extracting.
-
Emulsion Formation: Vigorous shaking can create a stable emulsion between the aqueous and organic layers, trapping your product at the interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of shaking.
-
Incomplete Re-acidification: When converting the free base back to the HCl salt, ensure enough HCl is added to fully protonate the amine. If the solution is not acidic, the product will not precipitate or will remain dissolved in the organic phase.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude hydrochloride salt in deionized water (approx. 10 mL/g).
-
Transfer the solution to a separatory funnel and cool it in an ice bath.
-
Slowly add a cold 2M sodium hydroxide (NaOH) solution dropwise with swirling until the pH of the aqueous layer is >10.
-
Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL/g).[9] Combine the organic layers.
-
Wash the combined organic layers with brine (1 x 20 mL/g) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the free amine, typically as a clear oil.
-
Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Part 3: Advanced Purification
Q5: I've tried both recrystallization and extraction, but a persistent impurity remains. What is my next option?
A5: When standard methods fail, column chromatography is the next logical step. Because the hydrochloride salt is highly polar and can streak on silica gel, it is almost always better to chromatograph the free base form of the amine.
-
Technique: Flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is a good starting point (e.g., 0% to 5% MeOH in DCM). To prevent the amine from streaking, it is crucial to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.
-
Procedure: Isolate the free base as described in Protocol 2 (steps 1-6). Dissolve the crude free base in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the chosen mobile phase, collecting fractions and analyzing them by TLC. Combine the pure fractions, remove the solvent, and convert the purified free base back to the hydrochloride salt as described in Protocol 2 (steps 7-9). Ion-exchange chromatography can also be a powerful technique for amino acid purification.[10][11][12]
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: A logical troubleshooting tree for common purification issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Gabapentin Impurities | SynZeal [synzeal.com]
- 3. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. diaion.com [diaion.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Welcome to the technical support center for the synthesis and optimization of methyl 2-(1-aminocyclohexyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient production of your target compound.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate in the production of gabapentin.[1][2][3] The synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and scalability. This guide will focus on a common synthetic route: a modified Strecker synthesis to form the α-amino acid precursor, followed by esterification to yield the final product. By understanding the underlying chemistry and potential pitfalls at each stage, you can effectively troubleshoot and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The problems are categorized by the synthetic step, followed by potential causes and recommended solutions.
Part 1: Synthesis of 1-amino-cyclohexaneacetic acid (α-amino acid precursor)
This initial step often involves a variation of the Strecker synthesis, where cyclohexanone reacts with a cyanide source and an ammonia source to form an α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid.[4][5][6]
Issue 1: Low Yield of the α-aminonitrile
-
Potential Cause: Incomplete formation of the imine intermediate. The initial reaction between cyclohexanone and ammonia to form an imine is an equilibrium process.[5] The presence of excess water can shift the equilibrium back towards the starting materials.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄), can help drive the equilibrium towards the imine product.[5]
-
Ammonia Source: Using ammonium chloride (NH₄Cl) can provide a controlled release of ammonia in the reaction mixture.[4]
-
-
Potential Cause: Inefficient nucleophilic attack by the cyanide ion. The cyanide ion is an excellent nucleophile, but its effectiveness can be hindered by steric or electronic factors.[5]
-
Solution:
-
pH Control: The reaction is typically promoted by mildly acidic conditions which protonate the imine, making it more electrophilic and susceptible to cyanide attack.[6] However, highly acidic conditions will protonate the cyanide ion, reducing its nucleophilicity. Careful control of pH is crucial.
-
Cyanide Source: Potassium cyanide (KCN) or sodium cyanide (NaCN) are common sources. Trimethylsilyl cyanide (TMSCN) can also be used, often with a Lewis acid catalyst.
-
Issue 2: Incomplete Hydrolysis of the α-aminonitrile
-
Potential Cause: The hydrolysis of nitriles to carboxylic acids requires vigorous conditions, typically heating under reflux with a strong acid or base.[7][8][9][10][11] Insufficient reaction time or temperature will result in incomplete conversion.
-
Solution:
-
Acid-Catalyzed Hydrolysis: Heat the α-aminonitrile under reflux with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][11] The use of HCl is often preferred as it also forms the hydrochloride salt of the resulting amino acid, which can aid in its precipitation and purification.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.
-
-
Potential Cause: Formation of an intermediate amide. The hydrolysis of a nitrile proceeds through an amide intermediate.[8][10] Under milder conditions, the reaction may stall at the amide stage.
-
Solution:
-
Prolonged Reaction Time/Increased Temperature: If amide is detected as a major byproduct, increase the reaction time and/or temperature to drive the hydrolysis to completion.[8]
-
Part 2: Esterification of 1-amino-cyclohexaneacetic acid to this compound
The most common method for this transformation is the Fischer esterification, often facilitated by the use of thionyl chloride (SOCl₂) in methanol.[12][13][14]
Issue 3: Low Yield of the Methyl Ester Hydrochloride
-
Potential Cause: Incomplete esterification due to the presence of water. The esterification reaction is an equilibrium process, and the presence of water can drive the reaction in the reverse direction (hydrolysis of the ester).[12]
-
Solution:
-
Potential Cause: Insufficient amount of thionyl chloride. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as a catalyst for the esterification.[13][15] An inadequate amount of thionyl chloride will result in a low concentration of the acid catalyst.
-
Solution:
-
Stoichiometry: Typically, a slight excess of thionyl chloride is used to ensure complete reaction.[13]
-
Issue 4: Formation of Side Products
-
Potential Cause: Reaction of thionyl chloride with the amino group. While the amino group is protonated and thus protected under the acidic conditions, side reactions can still occur, especially at elevated temperatures.[16]
-
Solution:
-
Potential Cause: Dimerization or polymerization. Amino acids can potentially react with each other to form dipeptides or larger polymers, especially if the amino group is not effectively protected.[17]
-
Solution:
-
Acidic Conditions: The formation of the hydrochloride salt of the amino group in situ effectively protects it from participating in nucleophilic attack, thus minimizing self-condensation reactions.[13] Ensure sufficient acid is present throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of thionyl chloride in the esterification reaction?
A1: Thionyl chloride serves a dual purpose in this reaction. Firstly, it reacts with methanol to generate anhydrous hydrogen chloride (HCl) gas in situ. This HCl acts as a catalyst for the Fischer esterification of the carboxylic acid. Secondly, the generated HCl protonates the amino group, forming the hydrochloride salt. This has the added benefit of protecting the amino group from unwanted side reactions and increasing the solubility of the amino acid in methanol.[13][15]
Q2: Can I use other acids for the esterification step?
A2: Yes, other strong acids like sulfuric acid (H₂SO₄) or by bubbling anhydrous HCl gas through the methanol can also be used to catalyze the esterification.[13] However, the thionyl chloride method is often preferred for its convenience in generating anhydrous HCl in situ and for driving the reaction to completion by reacting with the water produced.
Q3: How can I monitor the progress of the reactions?
A3: For both the nitrile hydrolysis and the esterification, Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. Staining with ninhydrin is useful for visualizing the amino-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are the key safety precautions when working with thionyl chloride and cyanides?
A4: Both thionyl chloride and cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[12]
-
Thionyl Chloride: It is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Add it slowly to cooled methanol to control the exothermic reaction.
-
Cyanides: Cyanide salts are potent poisons. Avoid inhalation of dust and contact with skin. Acidification of cyanide salts will release highly toxic hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Q5: My final product is an oil instead of a solid. How can I induce crystallization?
A5: If the this compound product is an oil, it may be due to impurities or residual solvent.
-
Purification: Ensure the product is pure. This can be achieved by washing with a non-polar solvent like diethyl ether or hexane to remove organic impurities.
-
Solvent Removal: Remove all traces of solvent under high vacuum.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether) and scratch the inside of the flask with a glass rod to induce crystallization.
-
Seeding: If you have a small crystal of the pure product, you can add it to the oil to seed crystallization.
Data and Protocols
Table 1: Recommended Reaction Parameters for Esterification
| Parameter | Recommended Value | Rationale |
| Solvent | Absolute Methanol | Acts as both reagent and solvent, driving the equilibrium.[13] |
| Reagent | Thionyl Chloride | Generates anhydrous HCl in situ for catalysis and protection.[13][15] |
| Temperature | 0°C for SOCl₂ addition, then RT to reflux | Controls exotherm and prevents side reactions.[12][13] |
| Reaction Time | 3-12 hours | Typically sufficient for complete conversion, monitor by TLC/HPLC. |
| Work-up | Evaporation of solvent, trituration with ether | Simple removal of volatiles and induction of crystallization.[13] |
Experimental Protocol: Esterification of 1-amino-cyclohexaneacetic acid
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 1-amino-cyclohexaneacetic acid in absolute methanol (approximately 10 mL per gram of amino acid).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension over 15-30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a fume hood.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour, then heat to reflux for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: To the resulting solid or oil, add cold diethyl ether and stir vigorously (trituration). The product should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.
Visualizations
Diagram 1: Synthetic Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Esterification
References
- 1. Methyl Gabapentin Ester | 63562-01-6 | SynZeal [synzeal.com]
- 2. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]
- 3. XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pianetachimica.it [pianetachimica.it]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 16. Reactions of α-Amino Acid Derivatives with Thionyl Chloride. An Application to a Synthesis of 7α-Methoxycephalosporins [jstage.jst.go.jp]
- 17. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
stability issues and degradation of methyl 2-(1-aminocyclohexyl)acetate hydrochloride
Technical Support Center: Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Welcome to the technical support resource for this compound (CAS: 1016258-17-5). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and degradation issues encountered during experimentation. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you to design robust and reproducible experiments.
Part 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary stability concerns with this compound?
The two principal degradation pathways are intramolecular cyclization and ester hydrolysis .
-
Intramolecular Cyclization: The primary amine can act as an internal nucleophile, attacking the ester's carbonyl carbon. This process eliminates methanol and forms a cyclic diamide known as a 2,5-diketopiperazine (DKP) derivative. This is often the most significant and rapid degradation pathway under neutral or basic conditions.[1][2]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to its corresponding carboxylic acid, particularly under acidic or basic conditions, although this is often slower than cyclization at neutral pH.[3][4]
Q2: How should the solid compound be stored to ensure long-term stability?
For optimal shelf-life, the solid hydrochloride salt should be stored in a tightly sealed container in a cool, dark, and dry place.[5][6][7] Recommended storage temperatures are typically between 0-8°C.[6] The hydrochloride salt form enhances stability by protonating the primary amine, significantly reducing its nucleophilicity and thereby inhibiting the cyclization pathway.
Q3: I've prepared a stock solution in a neutral buffer (e.g., PBS pH 7.4). How long can I expect it to be stable?
Solutions in neutral or alkaline buffers are highly susceptible to rapid degradation. At pH 7.4, a significant portion of the amine group is deprotonated and free to initiate cyclization. We strongly advise against storing this compound in neutral or basic aqueous solutions for any extended period. Such solutions should be prepared fresh and used immediately. The rate of DKP formation can be substantial, even at room temperature, over a matter of hours.[3]
Q4: What is the expected mass of the main degradation product I might see in my LC-MS analysis?
If you are observing degradation, the most likely impurity is the diketopiperazine derivative. The formation of this cyclic product involves the condensation of two molecules of the parent compound with the loss of two molecules of methanol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Change |
| Parent Compound | C₉H₁₇NO₂ | 171.24 | N/A |
| Diketopiperazine (DKP) Degradant | C₁₆H₂₆N₂O₂ | 278.39 | Dimerization & Loss of 2x CH₃OH |
| Hydrolyzed Degradant | C₈H₁₅NO₂ | 157.21 | Loss of CH₂ |
Note: The table refers to the free base form for molecular weight calculations.
Part 2: Troubleshooting Guide - Resolving Experimental Issues
This section provides a deeper dive into specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles.
Q5: My reaction yield is consistently low when using this compound in a basic medium. What is happening?
Core Problem: The use of a basic medium deprotonates the ammonium hydrochloride, liberating the primary amine. This free amine is a potent internal nucleophile that readily attacks the ester, leading to the formation of the inactive diketopiperazine (DKP) side-product.[8] This side reaction consumes your starting material, directly causing a reduction in the yield of your desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Preventative Measures:
-
pH Control: If permissible, maintain a slightly acidic pH (3-5) to keep the amine protonated and non-nucleophilic.[3]
-
Temperature Management: Conduct the reaction at the lowest feasible temperature. Cyclization, like most reactions, is temperature-dependent.
-
Order of Addition: Add the this compound late in the reaction sequence if possible, minimizing its exposure time to destabilizing conditions.
Q6: I observe a new, major peak in my HPLC chromatogram after leaving my sample on the autosampler overnight. How can I identify it?
Core Problem: This is a classic sign of on-instrument degradation. The new peak is almost certainly the diketopiperazine (DKP) derivative or, to a lesser extent, the hydrolyzed carboxylic acid. The mobile phase composition and temperature of the autosampler tray can promote degradation.
Identification Protocol:
-
Analyze by LC-MS: The most definitive method. Check the mass of the new peak. It should correspond to one of the degradants listed in the table above.
-
Forced Degradation Study: Intentionally degrade a sample of the starting material to confirm the identity of the new peak.
-
Step 1: Dissolve a small amount of the compound in a neutral buffer (e.g., pH 8 phosphate buffer).
-
Step 2: Gently heat the solution (e.g., 40-50°C) for a few hours.[9]
-
Step 3: Inject the "forced degradation" sample into the HPLC. The retention time of the major degradation product should match the unknown peak from your overnight sample.
-
Preventative Measures:
-
Use an Acidic Mobile Phase Modifier: Incorporate an additive like 0.1% trifluoroacetic acid (TFA) or formic acid into your mobile phase and sample diluent. This will ensure the analyte remains protonated and stable.
-
Cool the Autosampler: Set the autosampler tray temperature to a low value (e.g., 4°C) to slow the rate of degradation.
Q7: How can I design a stability-indicating analytical method for this compound?
Core Problem: A standard HPLC method may not be able to separate the parent compound from its potential degradation products. A stability-indicating method is one that is validated to resolve the active pharmaceutical ingredient (API) from all its significant degradants.[10]
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Method Parameters:
-
Column: A standard C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is recommended. The TFA is crucial for good peak shape and suppressing amine-silanol interactions, as well as ensuring the stability of the analyte.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable as the molecule lacks a strong chromophore.
-
Peak Purity Analysis: Use a Photo Diode Array (PDA) detector to assess peak purity, ensuring no degradants are co-eluting with the main compound peak.[10]
References
- 1. What is Diketopiperazine (DKP) Cyclization | lookchem [lookchem.com]
- 2. baranlab.org [baranlab.org]
- 3. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 9. WO2002012201A1 - Method of synthesizing diketopiperazines - Google Patents [patents.google.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solid-Phase Peptide Synthesis (SPPS) with Cyclic Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solid-phase peptide synthesis (SPPS) involving cyclic amino acids, such as proline and its derivatives. These unique residues present steric and conformational challenges that can impact coupling efficiency, lead to unwanted side reactions, and complicate final cleavage and purification. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Coupling and Elongation Issues
Question 1: I am observing low coupling efficiency or incomplete reactions when incorporating a cyclic amino acid. What are the likely causes and how can I resolve this?
Answer:
Low coupling efficiency with cyclic amino acids is a common challenge primarily due to their steric hindrance.[1] Proline's rigid pyrrolidine ring, and even more so with substituted proline analogs, restricts the conformational freedom necessary for efficient peptide bond formation.
Root Causes & Solutions:
-
Inadequate Activation/Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.
-
Expert Recommendation: Employ high-activity coupling reagents. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium salts such as PyAOP and PyBOP, are generally preferred for sterically demanding couplings.[2] These reagents generate more reactive esters, which can significantly improve reaction rates. For instance, HATU and PyAOP are often cited as the most efficient reagents for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
-
-
Suboptimal Reaction Conditions: Insufficient reaction time or concentration can lead to incomplete couplings.
-
Expert Recommendation: Increase the concentration of the amino acid and coupling reagent solutions, often to 0.5 M, to drive the reaction forward.[3] Additionally, extending the coupling time (double or even triple coupling) can be beneficial. Monitoring the reaction with a qualitative test like the Kaiser test (or the isatin test for proline's secondary amine) is crucial to confirm completion before proceeding.[4]
-
-
Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, blocking reactive sites.[5][6][7]
-
Expert Recommendation:
-
Solvent Choice: Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) (up to 25% in DMF).[5]
-
Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling mixture to break up aggregates.[5]
-
Structure-Disrupting Derivatives: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six residues to disrupt the formation of secondary structures that lead to aggregation.[5]
-
-
Question 2: My peptide synthesis is failing after the incorporation of proline or a similar cyclic residue. What could be the problem?
Answer:
A common issue, particularly in Fmoc-based synthesis, is the formation of diketopiperazine (DKP) at the dipeptide stage.[8][9] This is especially prevalent when proline is one of the first two amino acids at the C-terminus. The secondary amine of the N-terminal amino acid can attack the ester linkage of the second residue to the resin, leading to intramolecular cyclization and cleavage of the dipeptide from the support.[10]
Root Causes & Solutions:
-
Resin and Linker Choice: The type of resin and linker can influence the susceptibility to DKP formation.
-
Synthetic Strategy: The choice of protecting groups and the order of amino acid addition play a role.
-
Expert Recommendation:
-
If possible, add the first two or three C-terminal residues as a pre-synthesized dipeptide or tripeptide. This bypasses the vulnerable dipeptide-resin intermediate.[8][10]
-
For Boc-based synthesis, employ in situ neutralization protocols to minimize the time the free N-terminal amine is available for intramolecular attack.[8][9]
-
-
Section 2: Side Reactions and Purity
Question 3: I am observing significant racemization in my final peptide product. Why is this happening and how can I minimize it?
Answer:
Racemization, the conversion of an L-amino acid to a D-amino acid, is a critical issue that can compromise the biological activity of the final peptide.[11] It primarily occurs during the activation step of the amino acid, where the carboxyl group is made more reactive for coupling.[12] The formation of an oxazolone intermediate is a common mechanism for racemization.[13]
Root Causes & Solutions:
-
Coupling Reagent and Additives: The choice of coupling reagent and the use of additives are the most significant factors in controlling racemization.[11]
-
Expert Recommendation:
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or 6-chloro-HOBt (6-Cl-HOBt) is highly effective at suppressing racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediates.[8][11] OxymaPure is another excellent additive for reducing racemization.[11]
-
Reagent Type: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some carbodiimides when used without additives.[14] DEPBT is another reagent noted for its ability to minimize epimerization.[15]
-
-
-
Base Selection: The organic base used during coupling can influence the rate of racemization.
| Factor | High Racemization Risk | Low Racemization Risk | Rationale |
| Coupling Method | Carbodiimides (e.g., DIC) without additives | Carbodiimides with HOBt, HOAt, or OxymaPure; Phosphonium/Uronium reagents (e.g., PyBOP, HATU) | Additives form active esters that are less prone to oxazolone formation.[11] |
| Base | Strong, non-hindered bases (e.g., Triethylamine) | Hindered bases (e.g., DIPEA, Collidine) | Steric hindrance and lower basicity reduce the rate of proton abstraction from the α-carbon.[11] |
| Temperature | Elevated temperatures | Room temperature or below | Higher temperatures increase the rate of all reactions, including racemization.[13] |
Question 4: My final product is showing unexpected side products after cleavage, especially when the sequence contains Asp, Gln, or Cys residues near a cyclic amino acid.
Answer:
Certain amino acid side chains are prone to specific side reactions during SPPS, particularly during repetitive base treatment for Fmoc deprotection or during final acidic cleavage.
Common Side Reactions & Mitigation Strategies:
-
Aspartimide Formation: Peptides containing aspartic acid (Asp) can undergo base-catalyzed cyclization to form a five-membered aspartimide ring. This can then reopen to form both the desired α-peptide and an undesired β-peptide, or react with piperidine to form piperidides.[3][8][16]
-
Expert Recommendation:
-
Protecting Groups: Incorporate a protecting group on the backbone amide nitrogen of the residue preceding the Asp. Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) groups are effective at preventing aspartimide formation.[5][8]
-
Modified Deprotection: Add HOBt to the piperidine deprotection solution to reduce the basicity and suppress this side reaction.[8]
-
-
-
Pyroglutamate Formation: An N-terminal glutamine (Gln) residue can cyclize to form pyroglutamate, which terminates the peptide chain.[16]
-
Expert Recommendation: If Gln is at the N-terminus, couple the subsequent amino acid quickly after deprotection. If this is a persistent issue, consider using a Gln residue with a side-chain protecting group that is more stable to the coupling conditions.
-
-
Guanidinylation: Uronium/aminium-based coupling reagents (like HBTU and HATU) can react with the free N-terminal amine of the peptide to form a guanidinium group, which irreversibly caps the chain.[8][17]
-
Expert Recommendation: Pre-activate the amino acid with the coupling reagent for a short period before adding it to the resin. This consumes the coupling reagent in the desired reaction, preventing it from reacting with the peptide's N-terminus. Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.
-
Section 3: Cyclization, Cleavage, and Purification
Question 5: I am attempting an on-resin cyclization, but the yield is very low, with significant amounts of linear peptide and oligomers.
Answer:
On-resin cyclization is a powerful technique that leverages the "pseudo-dilution" effect of the solid support to favor intramolecular cyclization over intermolecular reactions.[9][18] However, several factors can lead to poor cyclization efficiency.
Root Causes & Solutions:
-
Incomplete Linear Sequence Assembly: Any failure in the preceding linear synthesis will naturally lead to a low yield of the correct cyclic product.
-
Expert Recommendation: Ensure each coupling step during the linear synthesis goes to completion using the strategies outlined in Section 1.
-
-
Suboptimal Cyclization Conditions: The choice of coupling reagent and reaction conditions for the cyclization step itself is critical.
-
Expert Recommendation: Use highly efficient coupling reagents like HATU or PyAOP for the cyclization step.[18] The reaction should be allowed to proceed for an extended period (several hours to overnight) and monitored for completion.
-
-
Resin Loading: High resin loading can counteract the pseudo-dilution effect, leading to intermolecular side reactions.
-
Expert Recommendation: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the average distance between peptide chains, favoring intramolecular cyclization.[18]
-
Workflow for On-Resin Head-to-Tail Cyclization
Caption: Workflow for on-resin head-to-tail peptide cyclization.
Question 6: During the final TFA cleavage, I'm observing degradation or modification of my peptide. How can I prevent this?
Answer:
The final cleavage from the resin and removal of side-chain protecting groups is typically performed with a strong acid, most commonly trifluoroacetic acid (TFA). During this process, reactive cationic species are generated that can cause unwanted modifications to sensitive amino acid residues.
Root Causes & Solutions:
-
Insufficient Scavenging: Cations generated from the cleavage of protecting groups (e.g., tert-butyl cations) can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).
-
Expert Recommendation: Always use a "cleavage cocktail" containing scavengers to trap these reactive species. The choice of scavengers depends on the peptide sequence.
-
Recommended Cleavage Cocktails:
| Sensitive Residue(s) in Sequence | Recommended Cocktail (TFA/Scavenger/%) | Rationale for Scavengers |
| None | 95% TFA / 5% Water | Water helps to hydrolyze the ester linkage to the resin. |
| Trp | 95% TFA / 2.5% TIS / 2.5% Water | Triisopropylsilane (TIS) is an efficient cation scavenger. |
| Met | 95% TFA / 2.5% TIS / 2.5% Water | TIS protects against alkylation. |
| Cys, Trp | 94% TFA / 2.5% EDT / 2.5% Water / 1% TIS | 1,2-Ethanedithiol (EDT) is a soft nucleophile that effectively protects Cys and Trp.[19] |
| Arg(Pbf) | 94% TFA / 2.5% TIS / 2.5% Water / 1% DODT | Dodecanethiol (DODT) can help suppress side reactions with the Pbf protecting group. |
Final Cleavage Protocol:
-
Preparation: Wash the dried peptide-resin with dichloromethane (DCM).
-
Cleavage: Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[4]
-
Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification, typically by reverse-phase HPLC.[4][20]
Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for troubleshooting SPPS with cyclic amino acids.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epimerisation in Peptide Synthesis [mdpi.com]
- 14. file.globalso.com [file.globalso.com]
- 15. peptide.com [peptide.com]
- 16. mesalabs.com [mesalabs.com]
- 17. bachem.com [bachem.com]
- 18. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 19. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in Coupling Reactions with Substituted Cyclohexylamines
Welcome to our dedicated technical support center for chemists and researchers grappling with the complexities of coupling reactions involving sterically hindered substituted cyclohexylamines. The unique conformational constraints and steric bulk presented by these substrates often lead to sluggish reactions, low yields, and undesired side products. This guide is designed to provide you, our fellow scientists, with practical, field-proven insights and troubleshooting strategies to navigate these challenges effectively. We will delve into the "why" behind experimental choices, offering a clear path to successful synthesis.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Buchwald-Hartwig amination with a substituted cyclohexylamine is resulting in very low to no yield. What are the likely causes?
Low or no yield is a frequent challenge and typically stems from several key factors related to the steric bulk of the cyclohexylamine.
-
Insufficient Catalyst Activity: Standard palladium catalysts may not be active enough to facilitate the coupling of bulky secondary amines. The steric hindrance around the nitrogen atom can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and promoting the reaction. For sterically demanding substrates, the choice of ligand is paramount.[4][5]
-
Unsuitable Base: The base must be strong enough to deprotonate the amine without causing unwanted side reactions or catalyst deactivation.[1]
-
Suboptimal Reaction Conditions: Temperature and solvent choice can significantly impact the reaction rate and equilibrium.[1]
Recommended Solutions:
-
Switch to a More Active Catalyst System:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have been specifically designed to facilitate the coupling of hindered amines.[1][5] These ligands promote the formation of the active monoligated palladium species and accelerate the reductive elimination step.[6]
-
Utilize Pre-catalysts: Modern pre-catalysts, like XPhos Pd G3, are often more effective as they provide a reliable source of the active Pd(0) species.[1]
-
-
Optimize the Base and Solvent:
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases that are effective in these couplings.[1] For substrates sensitive to strong bases, cesium carbonate (Cs₂CO₃) can be a milder alternative.[1]
-
Select an Appropriate Aprotic Solvent: Toluene, dioxane, and THF are frequently used solvents for Buchwald-Hartwig reactions.[1][7] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
-
Increase Reaction Temperature:
-
Sterically hindered couplings often require higher temperatures (e.g., 90-120 °C) to overcome the activation energy barrier.[1]
-
Q2: I'm attempting a reductive amination between a ketone and a substituted cyclohexylamine, but the reaction is sluggish and incomplete. How can I improve the conversion?
Reductive amination with hindered ketones and amines can be challenging due to the sterically hindered formation of the iminium ion intermediate.[8]
-
Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may lie far to the left due to steric repulsion.
-
Inadequate Reducing Agent: The chosen reducing agent may not be selective enough for the iminium ion over the starting ketone, or it may react too slowly.[9][10]
Recommended Solutions:
-
Facilitate Iminium Ion Formation:
-
Use a Dehydrating Agent: The addition of molecular sieves can help drive the equilibrium towards the iminium ion by removing water as it is formed.[11]
-
Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.[9]
-
-
Select an Appropriate Reducing Agent:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations because it preferentially reduces the iminium ion in the presence of the ketone.[9][10]
-
Trichlorosilane (HSiCl₃): In the presence of a Lewis base activator like tetramethylethylenediamine (TMEDA), trichlorosilane can be a highly effective reducing agent for the synthesis of hindered tertiary amines.[8]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
-
Temperature: While many reductive aminations can be performed at room temperature, gentle heating may be necessary for particularly hindered substrates.
-
Q3: My amide coupling reaction between a carboxylic acid and a substituted cyclohexylamine is failing. What alternative coupling reagents and strategies can I use?
Standard amide coupling reagents like DCC or EDC/HOBt are often not potent enough to overcome the steric barrier presented by substituted cyclohexylamines.[12]
-
Low Reactivity of the Activated Species: The activated carboxylic acid intermediate may not be sufficiently reactive to undergo nucleophilic attack by the hindered amine.
-
Steric Obstruction: The bulky substituents on the cyclohexylamine physically block the approach to the nitrogen atom.[13]
Recommended Solutions:
-
Switch to a More Powerful Coupling Reagent:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective for hindered couplings as they form highly reactive activated esters.[14]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for promoting the formation of amide bonds with sterically demanding amines.[14]
-
-
Convert the Carboxylic Acid to a More Reactive Intermediate:
-
Optimize Reaction Conditions:
-
Increase Reaction Time and Temperature: Sterically hindered couplings are slower and may require extended reaction times (e.g., overnight) and gentle heating.[14] Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions.[14]
-
Solvent and Base Selection: N-methylpyrrolidone (NMP) is often a better solvent than DMF for difficult couplings due to its superior solvating properties.[14] A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is crucial to prevent it from competing with the cyclohexylamine.[12]
-
Frequently Asked Questions (FAQs)
Q: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination with hindered cyclohexylamines?
A: The general order of reactivity is Ar-I > Ar-OTf > Ar-Br > Ar-Cl. Aryl iodides and triflates are typically more reactive than aryl bromides and chlorides. However, with modern catalyst systems incorporating bulky, electron-rich phosphine ligands, the coupling of less reactive aryl chlorides has become much more feasible.[1][17]
Q: Can I use aqueous ammonia as a coupling partner in Buchwald-Hartwig reactions to synthesize primary cyclohexylamines?
A: While challenging, recent advancements in ligand design have enabled the use of aqueous ammonia or ammonia equivalents in palladium-catalyzed aminations.[2] This provides a direct route to primary arylamines. For the synthesis of primary cyclohexylamines via this method, careful optimization of the catalyst, ligand, and reaction conditions would be necessary.
Q: Are there any metal-free alternatives for the synthesis of hindered tertiary amines?
A: Yes, direct reductive amination using trichlorosilane and a Lewis base activator like TMEDA offers a metal-free approach for the synthesis of bulky tertiary amines from ketones and secondary amines under mild conditions.[8]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Cyclohexylamine with an Aryl Bromide
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), the substituted cyclohexylamine (1.2 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (e.g., XPhos, 1.1-1.2 times the amount of palladium), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU-Mediated Amide Coupling of a Carboxylic Acid with a Sterically Hindered Cyclohexylamine
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HATU (1.0 equiv), and a non-nucleophilic base like DIPEA (2.0 equiv) in an anhydrous solvent such as DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the sterically hindered cyclohexylamine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Summary
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Hindered Amines
| Catalyst System | Typical Loading (mol%) | Advantages | Disadvantages |
| Pd₂(dba)₃ / XPhos | 1 - 5 | High activity for hindered substrates | Air-sensitive components |
| XPhos Pd G3 | 1 - 5 | Air-stable pre-catalyst, reliable | Higher cost |
| Pd(OAc)₂ / SPhos | 1 - 5 | Effective for a broad range of substrates | May require higher temperatures |
| RuPhos Pd G3 | 1 - 5 | Excellent for electron-deficient anilines | Ligand can be expensive |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
how to avoid side reactions in gabapentin analog synthesis
Technical Support Center: Synthesis of Gabapentin Analogs
Welcome to the technical support center for the synthesis of gabapentin and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of gabapentinoids. Purity of the final active pharmaceutical ingredient (API) is paramount, and navigating the synthetic landscape to avoid unwanted side reactions is a critical challenge.
This document provides in-depth, field-tested insights in a direct question-and-answer format, supplemented with detailed troubleshooting guides. We will explore the causality behind common synthetic pitfalls and offer robust, validated strategies to ensure high yield and purity in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of gabapentin analogs.
Q1: What is the most common and critical side reaction in gabapentin synthesis, and why is it a concern?
A1: The most prevalent and critical side reaction is the intramolecular cyclization of gabapentin to form 2-azaspiro[1][2]decan-3-one , commonly referred to as the gabapentin lactam or Impurity A .[3][4]
This side reaction is a major concern for two primary reasons:
-
Toxicity: The gabapentin lactam is a known toxic impurity, and its presence in the final API is strictly regulated by pharmacopoeias, with established limits often below 0.4%.[5][6][7]
-
Product Loss: The formation of the lactam represents a direct loss of the desired product, reducing the overall yield of the synthesis.
The lactamization is an intramolecular condensation reaction between the primary amine and the carboxylic acid functional groups of the gabapentin molecule.[4] This reaction is influenced by several factors, including temperature, pH, moisture, and even mechanical stress during processing.[3][4][5]
Q2: How can I minimize lactam formation during the reaction work-up and purification stages?
A2: Controlling lactam formation is crucial, especially during downstream processing where the gabapentin molecule is in its free zwitterionic form. The key is to manage pH and temperature carefully.
During the work-up, particularly after concentrating aqueous solutions of gabapentin, the equilibrium can shift towards lactam formation. A proven strategy is the controlled addition of a strong acid , such as hydrochloric acid, to the aqueous slurry of gabapentin before final crystallization.[8][9] This protonates the amine, preventing it from acting as a nucleophile in the intramolecular cyclization. The process effectively "protects" the amine and significantly reduces the rate of lactam formation during heating and concentration steps.[10] For instance, maintaining a low temperature (e.g., below 45°C) during the vacuum concentration of aqueous eluates from ion-exchange columns is also highly recommended.[8]
Q3: I'm using the Hofmann rearrangement route. What specific side reactions should I watch out for, and how can I control them?
A3: The Hofmann rearrangement is a widely used industrial method for gabapentin synthesis, starting from 1,1-cyclohexanediacetic acid monoamide.[11][12][13] While effective, it requires careful control to avoid side products. The reaction proceeds via an N-bromoamide intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed.[12]
Key issues to monitor are:
-
Incomplete Reaction: If the reaction is not driven to completion, you may have residual starting monoamide or the N-bromo intermediate in your crude product.
-
Use of Hazardous Reagents: The reaction traditionally uses bromine or sodium hypochlorite, which are hazardous and require careful handling and quenching.[14]
Control is achieved by precise stoichiometric control of the hypohalite reagent, rigorous temperature management (typically between -5°C and 15°C), and ensuring efficient mixing to avoid localized high concentrations of reagents.[13] Continuous processing in microreactors or pinched tube reactors is an emerging strategy to enhance safety and control over this exothermic reaction.[13]
Q4: I'm considering a Curtius or Lossen rearrangement. What are the advantages and potential pitfalls compared to the Hofmann rearrangement?
A4: Both the Curtius and Lossen rearrangements are viable alternatives to the Hofmann degradation and also proceed through an isocyanate intermediate.[15][16][17]
-
Curtius Rearrangement: This route involves the thermal decomposition of an acyl azide.[16]
-
Advantages: It often provides a cleaner reaction profile, avoiding the use of hazardous halogens and strongly basic conditions associated with the Hofmann rearrangement. The resulting primary amines are typically free from secondary or tertiary amine contaminants.[18][19] The reaction is also tolerant of a wide array of functional groups.[16]
-
Pitfalls: The primary concern is the use of acyl azides , which are potentially explosive and require careful handling.[20] Sodium azide, a common reagent for forming the acyl azide, is also highly toxic.[20]
-
-
Lossen Rearrangement: This involves the decomposition of O-activated hydroxamic acid derivatives.[15][21]
-
Advantages: It offers another pathway to the key isocyanate intermediate without using azides.
-
Pitfalls: The synthesis of the hydroxamic acid precursor adds steps to the overall sequence, and the efficiency can be lower than the more established Hofmann or Curtius routes.
-
The choice between these methods often depends on the scale of the synthesis, available safety infrastructure, and the specific functionalities present on the gabapentin analog being synthesized.
Q5: My final product is contaminated with inorganic salts. What is the most effective purification strategy?
A5: Inorganic salt contamination, typically sodium chloride resulting from pH adjustments or as a byproduct of the Hofmann reaction, is a common purity issue. The most robust and widely adopted industrial method for removing these salts is ion-exchange chromatography .[15]
Typically, an aqueous solution of crude gabapentin hydrochloride is passed through a strong cationic exchange resin.[22]
-
Loading: In the first step, both gabapentin and sodium ions are captured by the resin, while chloride anions and other non-ionic impurities are washed away with deionized water.
-
Elution: In the second step, the resin is eluted with a dilute aqueous ammonia solution. The ammonia selectively displaces the gabapentin from the resin, leaving the sodium ions behind.[22]
This process yields a clean aqueous solution of gabapentin free from inorganic salts, which can then be carefully concentrated and crystallized from an appropriate solvent system, often a mixture of methanol and isopropanol.[8]
Q6: During formulation development with lactose as an excipient, I'm observing a new, previously unseen impurity. What is the likely cause?
A6: The formation of a new impurity when gabapentin is formulated with a reducing sugar like lactose is a well-documented phenomenon. This is due to the Maillard reaction , a non-enzymatic browning reaction between the primary amine of gabapentin and the aldehyde group of lactose.[23][24]
The initial condensation forms a Schiff base, which then undergoes an irreversible Amadori rearrangement to form a stable ketoamine adduct.[24][25] This impurity is specific to the formulation process and stability studies, not the API synthesis itself. To avoid this, one must:
-
Use non-reducing sugar excipients.
-
Control moisture levels in the formulation, as water can accelerate the reaction.
-
Consider alternative formulations or coating techniques to separate the gabapentin from reactive excipients.
Part 2: Troubleshooting Guides
Troubleshooting Guide 1: Controlling Lactam (Impurity A) Formation
The formation of gabapentin lactam is the most critical degradation pathway to control. Understanding the mechanism and the factors that influence it is key to its prevention.
| Parameter | Impact on Lactam Formation | Recommended Control Strategy |
| Temperature | High temperatures significantly accelerate the rate of intramolecular cyclization.[3] | Maintain temperatures below 45-50°C during all concentration and drying steps.[8] |
| pH | The reaction is fastest near neutral pH where a sufficient population of both the protonated carboxylic acid and the free amine exists. | Acidify the solution (pH 1-2) with HCl during work-up to protonate the amine, or work in strongly basic conditions to deprotonate the acid.[9] |
| Moisture | Water is a product of the reaction, but its presence can also facilitate molecular mobility in the solid state, sometimes paradoxically decreasing the net rate by promoting annealing to more stable crystal forms.[5] | Minimize moisture during final API drying and storage. Use appropriate packaging. |
| Mechanical Stress | Milling and grinding can create disordered or amorphous regions on the crystal surface, which are more reactive and prone to lactamization.[4][5] | Minimize high-energy processing steps. If milling is necessary, control the duration and energy input. |
| Excipients | Certain excipients, like cyclodextrins, can catalyze lactam formation.[7] | Conduct thorough API-excipient compatibility studies before formulation. |
This protocol describes the critical step of stabilizing gabapentin in an aqueous solution prior to crystallization.
-
Obtain Eluate: Collect the aqueous gabapentin solution eluted from the ion-exchange column. This solution is typically slightly basic due to the ammonia used for elution.
-
Initial Concentration: Begin concentrating the solution under reduced pressure, ensuring the batch temperature does not exceed 45°C.[8]
-
Monitor Concentration: Concentrate the solution until a significant portion of the water is removed and a slurry or thick suspension of gabapentin begins to form.
-
Add Alcoholic Solvent: Add methanol to the aqueous slurry. This begins the solvent swap for crystallization.
-
Acidification: While stirring, slowly add a concentrated hydrochloric acid solution. The amount should be sufficient to lower the pH and ensure the amine is protonated, but not so much as to cause issues with final product specifications for chloride content.[9]
-
Final Crystallization: Add an anti-solvent like isopropanol to complete the crystallization process.[9] Cool the slurry to the desired temperature (e.g., -5°C to 5°C) to maximize yield.
-
Isolation: Isolate the purified gabapentin hydrochloride or gabapentin with low lactam content by filtration or centrifugation, followed by washing and drying under controlled conditions.
References
- 1. Gabapentin synthesis - chemicalbook [chemicalbook.com]
- 2. pipelinepharma.com [pipelinepharma.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [iro.uiowa.edu]
- 6. US20080063704A1 - Stable gabapentin compositions - Google Patents [patents.google.com]
- 7. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7989658B2 - Process for the purification of gabapentin - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Gabapentin - Wikipedia [en.wikipedia.org]
- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. WO2019073476A1 - Continuous process for the preparation of gabapentin salt - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. CN102093237A - Synthesis method of gabapentin hydrochloride - Google Patents [patents.google.com]
- 21. US7365227B2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
Technical Support Center: Increasing the Yield of N-Substituted Amino Acid Esters
Welcome to the technical support center for the synthesis of N-substituted amino acid esters. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the common challenges encountered in your experiments. This resource is structured in a question-and-answer format to directly address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to N-substituted amino acid esters, and which is recommended for high yield?
A1: The most common and effective methods for synthesizing N-substituted amino acid esters are:
-
Reductive Amination: This is often the preferred method for achieving high yields and good selectivity. It involves the reaction of an amino acid ester with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired N-alkylated product. A key advantage is the ability to control mono-alkylation and avoid over-alkylation.[1][2] Sodium triacetoxyborohydride (STAB) is a particularly convenient and effective reducing agent for this transformation, often providing better results than sodium cyanoborohydride.[1]
-
Direct N-Alkylation with Alkyl Halides: This is a classical SN2 reaction where an amino acid ester is treated with an alkyl halide. While seemingly straightforward, this method is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternization of the nitrogen atom.[3][4] Achieving high yields of the desired mono-alkylated product can be challenging.
-
Biocatalytic Approaches: The use of enzymes, such as imine reductases (IREDs), offers a green and highly selective alternative for the synthesis of enantiomerically pure N-substituted amino acid esters.[5][6] These methods operate under mild conditions and can provide high conversions and excellent enantioselectivity.[5]
For general laboratory synthesis aiming for high yields and purity, reductive amination is highly recommended due to its superior control over the degree of alkylation.
Q2: What are the most critical factors influencing the yield of my N-alkylation reaction?
A2: Several factors can significantly impact your yield. The most critical are:
-
Choice of Reagents: The selection of the alkylating agent, reducing agent (for reductive amination), base, and solvent are all interconnected and crucial for success. For instance, in reductive amination, a mild reducing agent like sodium triacetoxyborohydride is often superior as it selectively reduces the imine in the presence of the aldehyde.[2]
-
Reaction Conditions: Temperature, reaction time, and pH can dramatically affect both the reaction rate and the prevalence of side reactions. For example, higher temperatures can increase the rate of reaction but may also promote side reactions like racemization or transesterification.[7]
-
Protecting Groups: The use of appropriate protecting groups for the amino and carboxyl functionalities, as well as any reactive side chains, is essential to prevent unwanted side reactions.[8][9] For example, protecting the primary amine can prevent di-alkylation.
-
Purity of Starting Materials: Impurities in your amino acid ester, aldehyde/ketone, or solvents can lead to the formation of undesired byproducts and complicate purification.[10]
-
Work-up and Purification: An improperly designed work-up or purification strategy can lead to significant product loss.
Q3: How can I minimize the formation of di-alkylated byproducts?
A3: The formation of di-alkylated products is a common issue, especially in direct alkylation with alkyl halides.[4] To minimize this:
-
Use Reductive Amination: This method is inherently more selective for mono-alkylation.[2]
-
Control Stoichiometry: In direct alkylation, using a slight excess of the amino acid ester relative to the alkylating agent can favor mono-alkylation.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, reducing the chance of the mono-alkylated product reacting further.
-
Use of a Bulky Alkylating Agent: Steric hindrance can disfavor the second alkylation step.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of N-substituted amino acid esters, along with their causes and recommended solutions.
Issue 1: Low to No Product Formation
You've run your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material and little to no desired product.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Ineffective Reducing Agent (Reductive Amination) | The chosen reducing agent may be too weak or may have degraded. Sodium cyanoborohydride can be problematic in some cases.[1] | • Switch to Sodium Triacetoxyborohydride (STAB): STAB is a milder and often more effective reagent for reductive amination.[1] • Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., under inert gas, desiccated). |
| Poor Leaving Group (Direct Alkylation) | The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow.[11] | • Use a More Reactive Alkyl Halide: Switch from an alkyl chloride to a bromide or iodide. • In Situ Halide Exchange: Add a catalytic amount of sodium iodide (NaI) to a reaction with an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[11] |
| Inappropriate Base or Solvent | The base may be too weak to deprotonate the amine or neutralize the acid formed during the reaction. The solubility of reactants can also be an issue.[11][12] | • Select a Stronger, Non-Nucleophilic Base: For direct alkylation, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered amine base like N,N-diisopropylethylamine (DIPEA).[11] • Choose an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices to dissolve the reactants.[12] |
| Steric Hindrance | If either the amino acid ester or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. | • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier. Monitor for side reactions. • Use a More Potent Coupling Reagent (if applicable): For difficult couplings, more reactive reagents might be necessary.[13] |
Issue 2: Presence of Di-alkylation or Poly-alkylation Products
Your reaction has worked, but you have a mixture of mono- and di-substituted products, making purification difficult and lowering the yield of the desired compound.
General Workflow for N-Substituted Amino Acid Ester Synthesis
Caption: General workflow for synthesizing N-substituted amino acid esters.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Direct Alkylation Method | Direct alkylation of primary amines is notoriously difficult to control, as the mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation.[2][4] | • Switch to Reductive Amination: This is the most effective way to ensure mono-alkylation.[2] |
| Incorrect Stoichiometry | Using an excess of the alkylating agent will drive the reaction towards di-alkylation. | • Adjust Stoichiometry: Use a 1:1 or a slight excess of the amino acid ester to the alkylating agent. |
| High Reactivity of Mono-alkylated Product | The newly formed secondary amine can be more reactive than the starting primary amine. | • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise over an extended period to keep its concentration low. • Lower Reaction Temperature: This can help to control the rate of the second alkylation. |
Issue 3: Racemization of the Chiral Center
You have successfully synthesized your product, but chiral analysis reveals a loss of enantiomeric purity.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Harsh Basic Conditions | Strong bases can deprotonate the α-carbon of the amino acid ester, leading to racemization.[3][14] | • Use a Milder Base: Switch to a weaker base like sodium bicarbonate or a non-nucleophilic organic base like DIPEA.[11][15] • Avoid Strong Bases: If possible, avoid using strong bases like hydroxides or alkoxides. |
| Elevated Temperatures | High reaction temperatures can promote racemization, especially in the presence of a base.[7] | • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running the reaction at room temperature or even 0 °C if possible. |
| Prolonged Reaction Times | Leaving the reaction for an extended period, especially under harsh conditions, increases the risk of racemization. | • Monitor the Reaction: Track the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
Diagram of Common Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. peptide.com [peptide.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Gabapentinoids
Welcome to the technical support center for the stereoselective synthesis of gabapentinoids like Pregabalin and Gabapentin. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of controlling stereochemistry in these critical pharmaceutical compounds. The pharmacological activity of gabapentinoids is highly dependent on their absolute configuration, making stereocontrol the central challenge in their synthesis.[1]
This resource is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting advice based on established synthetic strategies.
Section 1: Foundational Concepts & Strategy Selection
FAQ 1: Why is stereoselectivity paramount for gabapentinoids?
The biological activity of gabapentinoids is stereospecific. For instance, (S)-Pregabalin is the pharmacologically active enantiomer, exhibiting significantly greater binding affinity to the α2δ subunit of voltage-gated calcium channels than its (R)-enantiomer.[1] Consequently, administering the racemic mixture is inefficient and introduces an unnecessary chemical load on the patient. Regulatory agencies mandate the marketing of the single, active enantiomer, making stereoselective synthesis a necessity for both therapeutic efficacy and commercial viability.
FAQ 2: What are the primary strategies for achieving stereocontrol in gabapentinoid synthesis?
There are three principal approaches, each with distinct advantages and challenges. The choice of strategy often depends on scale, cost, and available technology.
| Strategy | Principle | Common Applications | Key Challenges |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Industrial synthesis of Pregabalin via enzymatic resolution of a dicyano-diester precursor.[2][3] | Maximum theoretical yield is 50% without a racemization/recycling loop for the undesired enantiomer. Can be resource-intensive. |
| Asymmetric Catalysis | Use of a chiral catalyst to directly form the desired enantiomer from a prochiral substrate. | Asymmetric hydrogenation of unsaturated precursors; organocatalytic Michael additions.[4][5] | Catalyst sensitivity (poisoning), high catalyst cost, and optimization of reaction conditions for high enantiomeric excess (ee). |
| Chiral Auxiliary | Covalent bonding of a chiral molecule to the substrate to direct a stereoselective transformation. | Evans asymmetric alkylation for setting the chiral center. | Requires additional steps for attachment and removal of the auxiliary, which can impact overall yield and atom economy. |
Section 2: Troubleshooting Guide for Key Synthetic Methodologies
This section addresses specific problems you may encounter during your experiments.
Subsection 2.1: Chemoenzymatic Kinetic Resolution
Chemoenzymatic routes, particularly the lipase-catalyzed hydrolysis of a racemic diester precursor to (S)-Pregabalin, are powerful industrial methods.[3] However, they are not without challenges.
Question: My lipase-catalyzed kinetic resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) is stalling below 45% conversion, and the enantiomeric excess of the product (eeₚ) is lower than expected. What's going on?
Answer: This is a common issue that can stem from several factors. Let's break down the troubleshooting process.
Potential Causes & Solutions:
-
pH Drift: Lipase activity is highly pH-dependent. The hydrolysis of the ester generates a carboxylic acid, which will lower the pH of the medium, potentially inhibiting or deactivating the enzyme.
-
Troubleshooting: Implement a robust buffering system or use a pH-stat titrator to maintain the optimal pH (typically around 7.0) by controlled addition of a base like NaOH.[2]
-
-
Enzyme Inhibition: The product, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), or the unreacted (R)-ester can cause product or substrate inhibition at high concentrations.
-
Low Enzyme Activity/Stability: The lipase itself may be suboptimal or denatured.
-
Troubleshooting:
-
-
Substrate Purity: Impurities in the CNDE substrate can inhibit the enzyme.
-
Troubleshooting: Analyze the purity of your racemic starting material by GC or NMR. Re-purify if necessary.
-
Workflow: Troubleshooting Low Conversion in Enzymatic Resolution
Caption: Decision tree for troubleshooting enzymatic kinetic resolution.
Subsection 2.2: Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral olefin or imine is an atom-economical method to set the stereocenter.[6][7] Success hinges on the catalyst, substrate, and reaction conditions.
Question: My Rh- or Ir-catalyzed asymmetric hydrogenation of an unsaturated gabapentinoid precursor is giving low enantioselectivity (ee). How can I improve it?
Answer: Low enantioselectivity in asymmetric hydrogenation is a classic challenge. The outcome is a delicate balance of interactions between the metal, the chiral ligand, the substrate, and the hydrogen.
Potential Causes & Solutions:
-
Ligand-Substrate Mismatch: The chiral ligand is the primary controller of stereochemistry. Your chosen ligand may not be optimal for the specific substrate.
-
Catalyst Poisons: Trace impurities in the substrate or solvent can coordinate to the metal center more strongly than the substrate, inhibiting catalysis or altering the chiral environment. Common poisons include sulfur, oxygen, and other coordinating functional groups.
-
Troubleshooting:
-
Ensure solvents are rigorously degassed and anhydrous.
-
Purify the substrate meticulously (e.g., by flash chromatography or recrystallization) to remove potential poisons.
-
Consider passing gaseous reagents like hydrogen through a purifier.
-
-
-
Incorrect Substrate Geometry: For substrates like enamines or enoates, the E/Z geometry can significantly influence which face is presented to the catalyst.[8][9] An impure mixture of isomers can lead to a lower overall ee.
-
Troubleshooting: Purify the substrate to obtain a single geometric isomer. The stereochemical outcome can be completely different for E and Z isomers, sometimes even leading to the opposite enantiomer.[9]
-
-
Suboptimal Reaction Conditions: Hydrogen pressure and temperature are critical.
-
Troubleshooting: Systematically vary the H₂ pressure. Higher pressures can sometimes decrease ee by altering the rate-determining step or catalyst structure. Temperature can also affect the flexibility of the catalyst-substrate complex; lower temperatures often favor higher enantioselectivity.
-
Subsection 2.3: Organocatalytic Michael Addition
The addition of nucleophiles like malonates or nitroalkanes to α,β-unsaturated systems, catalyzed by chiral small molecules (e.g., squaramides, primary amines), is a versatile route to gabapentinoid precursors.[10][11]
Question: I am attempting a squaramide-catalyzed Michael addition of dimethyl malonate to a nitroalkene precursor for 4-methylpregabalin, but the diastereomeric ratio (dr) is poor, even though the enantiomeric ratio (er) of the major diastereomer is high.[1][10] What can I do?
Answer: This is a common scenario in diastereoselective organocatalysis where the catalyst controls the facial selectivity on one component well (high er), but the transition state energies for forming the two different diastereomers are very close.
Potential Causes & Solutions:
-
Solvent Effects: The solvent plays a crucial role in stabilizing the transition state through hydrogen bonding and other non-covalent interactions.
-
Troubleshooting: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., toluene, CH₂Cl₂, THF, MTBE). Non-polar solvents often provide the best results for hydrogen-bond-donating catalysts like squaramides.
-
-
Catalyst Structure: The steric and electronic properties of the organocatalyst dictate the geometry of the transition state.
-
Troubleshooting: Modify the catalyst structure. For a thiourea or squaramide catalyst, altering the substituents on the aromatic rings or the amine portion can fine-tune the steric environment and improve diastereoselectivity.
-
-
Temperature: Lowering the reaction temperature can amplify the small energy difference between the two diastereomeric transition states, often leading to a better dr.
-
Troubleshooting: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C). Be aware that reaction times will increase significantly.
-
-
Additive Effects: Weak acids or bases can sometimes act as co-catalysts or influence the aggregation state of the catalyst, impacting selectivity.
-
Troubleshooting: Experiment with small amounts of additives. However, this should be done cautiously as it can also negatively impact the reaction.
-
Section 3: Analytical & Purification Challenges
FAQ 3: I'm having trouble analyzing the enantiomeric purity of my final gabapentinoid product. What are the best methods?
Answer: Direct analysis of underivatized gabapentinoids is challenging due to their zwitterionic nature and lack of a strong chromophore.
-
Derivatization is Key: The most reliable methods involve derivatizing either the amine or the carboxylic acid.
-
GC-MS: Methylate the carboxylic acid and then derivatize the amine with a chiral agent like S-TPC (N-(trifluoroacetyl)-l-prolyl chloride). This creates diastereomers that can be readily separated on a standard achiral GC column.[12]
-
HPLC: Derivatize the primary amine with a reagent that imparts chirality and a strong UV chromophore, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or a chiral isocyanate. The resulting diastereomers can be separated on a standard C18 column.[13]
-
-
Chiral Chromatography: Direct separation on a chiral column (e.g., a cyclodextrin- or crown ether-based stationary phase) is possible but often requires significant method development to find the right column and mobile phase combination.
Analytical Method Workflow
Caption: Common analytical workflows for determining enantiomeric purity.
Section 4: Detailed Experimental Protocol
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Pregabalin Precursor
This protocol is a representative example for the enantioselective hydrolysis of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).
Materials:
-
rac-CNDE
-
Immobilized Lipase (e.g., Lipolase® or a similar commercial product)[2][3]
-
Phosphate Buffer (50 mM, pH 7.0)
-
Sodium Hydroxide (NaOH) solution, 4 M
-
Ethyl Acetate
-
Hydrochloric Acid (HCl), 6 M
-
pH-stat titrator or pH meter
-
Reaction vessel with overhead stirring
Procedure:
-
Setup: To a jacketed reaction vessel maintained at 30 °C, add phosphate buffer (e.g., 200 mL).
-
Substrate Addition: Add rac-CNDE (e.g., 0.1 mol). Begin vigorous stirring to create a fine emulsion.
-
Enzyme Addition: Add the immobilized lipase (e.g., 8% w/v).[2]
-
Reaction Monitoring:
-
Maintain the pH at 7.0 using a pH-stat titrator that automatically adds 4 M NaOH solution to neutralize the carboxylic acid formed.
-
Monitor the reaction progress by taking aliquots at regular intervals. Quench the aliquot with acid, extract with ethyl acetate, and analyze by chiral GC or HPLC to determine conversion and ee of the product.
-
-
Endpoint: The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of both the unreacted (R)-ester and the (S)-acid product.
-
Workup:
-
Filter to recover the immobilized enzyme, which can be washed and reused.
-
Transfer the reaction mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 6 M HCl.
-
Extract the (S)-acid product with ethyl acetate (3x volumes).
-
The unreacted (R)-ester can be recovered from the organic extracts for racemization and recycling.
-
Combine the organic layers containing the (S)-acid, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-acid precursor.
-
-
Validation: Confirm the structure by ¹H and ¹³C NMR. Determine the final enantiomeric excess (ee >99%) by a suitable chiral analytical method after derivatization.
References
- 1. BJOC - Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure [beilstein-journals.org]
- 2. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Technical Support Center: Analytical Methods for Impurity Profiling of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
Welcome to the technical support center for the analysis of methyl 2-(1-aminocyclohexyl)acetate hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods and troubleshooting techniques required for robust impurity profiling of this active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product, making their diligent control a regulatory necessity.[1][2][3]
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of a sound analytical strategy for this compound.
Q1: What are the potential impurities I should be looking for?
Impurities are not random; they are predictable products of the synthetic route and degradation pathways. For this compound, they typically fall into three categories:
-
Process-Related Impurities: These originate from the manufacturing process.
-
Starting Materials: Unreacted starting materials or reagents.
-
Intermediates: Byproducts from incomplete reactions or side reactions. For example, isomers of the aminocyclohexane ring could be present from the starting materials.
-
Reagents and Catalysts: Residual chemicals used during synthesis.
-
-
Degradation Products: These form during storage or manufacturing due to exposure to light, heat, or humidity.
-
Hydrolysis Product: The most probable degradation product is the corresponding carboxylic acid, 2-(1-aminocyclohexyl)acetic acid, formed by the hydrolysis of the methyl ester.
-
-
Residual Solvents: Solvents used during synthesis or purification that are not fully removed.[1]
Q2: What are the regulatory expectations for impurity control?
Regulatory bodies like the ICH, FDA, and EMA have established clear guidelines for the control of impurities.[2][4] The ICH Q3A(R2) and Q3B(R2) guidelines are paramount.[1][5][6] They define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold | Definition | Typical Limit (for Max. Daily Dose ≤ 2 g/day ) |
| Reporting | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification | The level above which the structure of an impurity must be confirmed. | ≥ 0.10% |
| Qualification | The level above which an impurity's biological safety must be established. | ≥ 0.15% |
| Table 1: Summary of ICH Impurity Thresholds. These are general thresholds and can vary based on the maximum daily dose.[1][6] |
For potentially mutagenic impurities, the stricter guidelines of ICH M7 apply, which may require control at much lower levels.[2][4]
Q3: How do I select the most appropriate analytical method?
The choice of method depends on the impurity you are targeting. A multi-faceted approach is often necessary. High-Performance Liquid Chromatography (HPLC) is the workhorse for organic impurities and degradation products.[7][8] Gas Chromatography (GC) is the standard for volatile residual solvents.[7] Mass Spectrometry (MS) is indispensable for structural identification.[9][10]
Below is a workflow to guide your method selection process.
Caption: Workflow for selecting the appropriate primary analytical technique.
HPLC Method Development and Troubleshooting
Reverse-Phase HPLC (RP-HPLC) is the cornerstone for separating this compound from its non-volatile organic impurities. Due to the basic nature of the primary amine, specific challenges like poor peak shape must be proactively addressed.
Experimental Protocol: Baseline RP-HPLC Method
This protocol provides a robust starting point for method development.
-
Column Selection: Use a modern, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). End-capping is critical to minimize interactions with residual silanol groups on the silica surface, which are a primary cause of peak tailing for basic compounds.[11]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM phosphate or acetate buffer. The key is to operate at a low pH (e.g., pH 2.5 - 3.5). At this pH, the primary amine analyte is fully protonated (R-NH3+), and the silanol groups on the column are suppressed (Si-OH), minimizing unwanted secondary ionic interactions.[12]
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient is recommended to ensure elution of both polar and non-polar impurities.
-
Initial Conditions: Start with a low percentage of organic (e.g., 5-10% B).
-
Gradient: Ramp to a high percentage of organic (e.g., 90-95% B) over 20-30 minutes.
-
Hold & Re-equilibration: Hold at high organic to wash the column, then return to initial conditions and allow for at least 5-10 column volumes for re-equilibration.
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore. A Photodiode Array (PDA) detector is highly recommended to assess peak purity.
-
-
System Suitability Test (SST): Before analysis, inject a standard solution to verify:
-
Tailing Factor: Should be ≤ 1.5 for the main peak.
-
Theoretical Plates: > 2000.
-
Repeatability (%RSD): < 1.0% for 5 replicate injections.
-
Troubleshooting Guide: HPLC Issues
Q: My main peak for this compound is tailing severely. What is the cause and how do I fix it?
A: This is the most common issue for basic analytes like yours. The primary cause is secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O-) on the HPLC column packing.[12][13] This creates a mixed-mode retention mechanism, leading to a tailed peak.
Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for HPLC peak tailing of basic compounds.
Q: I am not detecting an impurity that I expect to be present. What should I do?
A: This could be due to several factors:
-
Lack of Chromophore: The impurity may not absorb UV light at your chosen wavelength. Use a PDA detector to scan across all wavelengths. If still undetected, consider a universal detector like a Charged Aerosol Detector (CAD) or couple the HPLC to a mass spectrometer (LC-MS).[]
-
Poor Retention: The impurity might be very polar and eluting in the solvent front. Try a more retentive column (e.g., one with an aqueous-stable C18 phase) or a different organic modifier.
-
Low Concentration: The impurity may be below the detection limit of your method. Increase the injection volume or sample concentration (be mindful of overloading the main peak) or consider a more sensitive detector.[]
GC for Residual Solvents and Volatile Impurities
Gas Chromatography is the definitive technique for quantifying residual solvents as mandated by ICH Q3C.[1] A static headspace autosampler is typically used to introduce only the volatile components into the GC system, protecting the column from the non-volatile API.
Experimental Protocol: Headspace GC-FID
-
Sample Preparation: Accurately weigh the API into a headspace vial. Add a high-boiling point solvent (e.g., DMSO, DMF) to dissolve the sample.
-
GC System:
-
Column: A G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or similar phase is a good general-purpose column for solvent analysis.
-
Injector: Split injection, typically with a high split ratio (e.g., 10:1 or 20:1).
-
Detector: Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons.
-
-
Headspace Parameters:
-
Incubation Temperature: 80-100 °C.
-
Incubation Time: 15-30 minutes.
-
Loop Temperature: ~10-20 °C higher than incubation temperature.
-
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 240 °C) to elute all solvents of interest.
Troubleshooting Guide: GC Issues
Q: I am seeing carryover from a high-concentration solvent in subsequent blank runs. How can I prevent this?
A: Carryover in headspace GC is common.
-
Increase Bake-out Time: Extend the run time at the maximum oven temperature to ensure all high-boiling components are flushed from the column.
-
Needle/Transfer Line Temperature: Ensure the transfer line from the headspace unit to the GC inlet is hot enough to prevent condensation of less volatile solvents.
-
Clean the Sample Loop: If carryover persists, it may be originating from the headspace autosampler's sample loop or transfer line, which may require a bake-out cycle or cleaning as per the manufacturer's instructions.
Advanced Topics: Chiral Separations and Unknown Identification
Chiral Impurity Analysis
Even if the final API is achiral, stereoisomeric impurities can arise from starting materials or side-reactions. The separation of enantiomers requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP) in HPLC.[15][16]
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds, including amines.[17][18]
-
Mobile Phase: Chiral separations are often achieved in normal-phase (e.g., hexane/ethanol) or polar organic modes. Screening different alcohol modifiers (e.g., ethanol, isopropanol) and additives (e.g., trifluoroacetic acid for basic analytes) is a common strategy.
-
Method Development: Chiral method development is often empirical. It involves screening a set of different CSPs with a few standard mobile phases to find the initial hit, which is then optimized.[15]
Structural Elucidation of Unknown Impurities
When an unknown impurity is detected above the identification threshold, its structure must be determined.[19] This is a critical step that combines separation science with spectroscopy.
Caption: Workflow for the structural identification of an unknown impurity.
Causality in Identification: The process is systematic. LC-MS provides the molecular weight, a fundamental piece of the puzzle.[20] High-Resolution Mass Spectrometry (HRMS) significantly narrows the possibilities by providing an exact elemental formula.[10][19] MS/MS fragmentation breaks the molecule apart, and by analyzing the pieces, one can deduce how they were connected, much like reverse-engineering a machine.[19] Finally, while MS provides strong evidence, Nuclear Magnetic Resonance (NMR) is the gold standard for unambiguous structural confirmation of an isolated compound.[3][7]
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 6. bfarm.de [bfarm.de]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. soeagra.com [soeagra.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. benchchem.com [benchchem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
methyl 2-(1-aminocyclohexyl)acetate hydrochloride vs gabapentin structure-activity relationship
An In-Depth Guide to the Structure-Activity Relationship of Gabapentin and its Methyl Ester Prodrug
A Comparative Analysis for Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of the established drug gabapentin and its close analog, methyl 2-(1-aminocyclohexyl)acetate hydrochloride. We will dissect their structural nuances, explore the implications for target binding and pharmacokinetics, and provide standardized experimental protocols for validation.
Introduction: Gabapentin and the Quest for Improved Analogs
Gabapentin, first synthesized as an analog of the neurotransmitter GABA, has become a cornerstone therapy for neuropathic pain and epilepsy. Its mechanism of action is not mediated by GABA receptors, but rather through high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels. This interaction is crucial for its therapeutic effects.
The development of gabapentin analogs is driven by the desire to improve its pharmacokinetic properties, such as oral bioavailability, and to modulate its activity. This compound is a prime example of such an analog. It represents a classic prodrug strategy, where a simple chemical modification—esterification—aims to enhance the delivery of the active parent molecule. Understanding the SAR of both the parent drug and its prodrug is fundamental for designing next-generation therapeutics with superior profiles.
Structural Dissection: The Carboxylate vs. The Ester
At first glance, the two molecules are nearly identical. Both are built upon a cyclohexyl ring scaffold with a crucial aminomethyl side chain. The defining difference lies in the terminal functional group: gabapentin possesses a carboxylic acid, whereas this compound features a methyl ester. This seemingly minor change has profound implications for the molecule's interaction with its biological target and its journey through the body.
Figure 1: Chemical structures of Gabapentin and its methyl ester analog, highlighting the key functional group difference.
The Gabapentinoid Pharmacophore: A Blueprint for Activity
The SAR of gabapentin has been extensively studied, revealing a well-defined pharmacophore—the essential set of structural features required for binding to the α2δ-1 subunit.
-
The Amino Acid Backbone: The core structure mimics that of a γ-amino acid. Both the primary amine (-NH2) and the carboxylic acid (-COOH) are critical. The amine is thought to exist in its protonated form (-NH3+) at physiological pH.
-
The Carboxylate Anchor: The negatively charged carboxylate group is arguably the most critical feature for binding. It is believed to form a key ionic interaction with a positively charged residue, likely an arginine, within the α2δ-1 binding pocket.
-
The Cyclohexyl Ring: This bulky, lipophilic group serves to constrain the molecule's conformation, positioning the key amine and carboxylate groups in the optimal orientation for binding. It also enhances membrane permeability compared to a linear alkyl chain.
Any modification that removes or sterically hinders the carboxylate or amine groups leads to a dramatic loss of binding affinity and biological activity.
Comparative SAR Analysis: Active Drug vs. Prodrug
This is where the distinction between the two molecules becomes clear. Their SAR profiles are not directly comparable; one is the active entity, while the other is a delivery vehicle.
Gabapentin: The Active Moiety
The SAR for gabapentin is rigid. Studies have shown that:
-
Esterification or Amidation of the carboxylic acid completely abolishes binding to the α2δ-1 subunit. The molecule loses its critical ionic anchor point.
-
Alkylation of the Amine reduces or eliminates activity, disrupting the necessary hydrogen bonding or ionic interactions.
-
Modification of the Cyclohexyl Ring , such as changing its size or adding substituents, can be tolerated to some extent, but often leads to reduced affinity.
Methyl 2-(1-aminocyclohexyl)acetate: The Prodrug
Based on the established SAR of gabapentin, methyl 2-(1-aminocyclohexyl)acetate is expected to be inactive at the α2δ-1 target . Its esterified carboxylate group prevents the crucial ionic interaction required for binding.
Its activity is entirely dependent on in vivo enzymatic hydrolysis . Ubiquitous esterase enzymes in the blood, liver, and other tissues must cleave the methyl group, converting the molecule into gabapentin. Therefore, the "activity" of this compound is a measure of its efficiency as a prodrug—how well it is absorbed, distributed, and ultimately converted to its active parent form.
Figure 2: Logical workflow illustrating the prodrug mechanism of methyl 2-(1-aminocyclohexyl)acetate.
Predicted Physicochemical and Pharmacokinetic Profiles
The esterification of gabapentin is a deliberate strategy to alter its physicochemical properties to overcome certain pharmacokinetic limitations.
| Property | Gabapentin | Methyl 2-(1-aminocyclohexyl)acetate | Rationale for Difference |
| Molecular Weight | 171.24 g/mol | 185.27 g/mol | Addition of a methyl group (-CH2). |
| LogP (Predicted) | ~ -1.1 | ~ -0.5 | The methyl ester is less polar and more lipophilic than the carboxylic acid, increasing the octanol-water partition coefficient. |
| Aqueous Solubility | High | Moderate to Low | The polar carboxylic acid enhances water solubility through hydrogen bonding. The ester is less capable of this. |
| Target Affinity (Ki) | High (nM range) | Negligible / Inactive | The free carboxylate is essential for binding to the α2δ-1 subunit. |
| Expected Absorption | Saturable (via LAT) | Potentially improved passive diffusion | Gabapentin relies on the Large Neutral Amino Acid Transporter (LAT1) for absorption, which can become saturated. The more lipophilic ester may be better absorbed via passive diffusion across the gut wall. |
| Metabolism | Negligible | Primary metabolic step: Hydrolysis to gabapentin by esterases. | The prodrug is designed to be metabolized to the active form. |
Experimental Protocol: Validating α2δ-1 Binding Affinity
To experimentally validate the claims made in this guide, a competitive radioligand binding assay is the gold standard. This protocol is designed to be self-validating by including appropriate controls.
Objective: To determine the binding affinity (Ki) of test compounds (gabapentin and its methyl ester) for the human α2δ-1 subunit.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human α2δ-1 subunit.
-
[³H]-Gabapentin (radioligand).
-
Test compounds: Gabapentin, Methyl 2-(1-aminocyclohexyl)acetate HCl.
-
Non-specific binding control: Unlabeled gabapentin at a high concentration (e.g., 100 µM).
-
Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in the assay buffer. Prepare solutions for total binding (buffer only) and non-specific binding (100 µM unlabeled gabapentin).
-
Assay Setup: To each well of the 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of the appropriate test compound dilution, buffer (for total binding), or non-specific control.
-
50 µL of [³H]-Gabapentin at a final concentration near its Kd (e.g., 10 nM).
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Rationale: This order ensures that the test compound and radioligand are present before the target is introduced, allowing for a true competitive binding environment.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Rationale: This allows the binding reaction to reach equilibrium. The time should be optimized in preliminary experiments.
-
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Immediately wash the filters three times with 200 µL of ice-cold assay buffer.
-
Rationale: Rapid filtration separates the membrane-bound radioligand from the unbound radioligand in the solution. The cold washes minimize the dissociation of the bound ligand during the washing step.
-
-
Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow them to sit for at least 4 hours in the dark. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental workflow for the competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationships of gabapentin and its methyl ester prodrug are distinct yet interconnected. Gabapentin's activity is dictated by a strict pharmacophore requiring a free carboxylic acid for direct binding to the α2δ-1 subunit. In contrast, methyl 2-(1-aminocyclohexyl)acetate is inactive at the molecular target, and its therapeutic potential is entirely contingent on its pharmacokinetic profile and its efficiency of conversion back to gabapentin in the body.
For drug development professionals, this comparison underscores a critical principle: SAR is not just about target interaction. For prodrugs, the "structure-activity" relationship extends to include structure-absorption and structure-metabolism relationships. The success of an analog like methyl 2-(1-aminocyclohexyl)acetate would depend not on its binding affinity, but on whether its increased lipophilicity translates to superior bioavailability and a favorable rate of conversion, ultimately delivering more of the active drug to its site of action.
A Pharmacological Comparison of Methyl 2-(1-aminocyclohexyl)acetate Derivatives as Potential NMDA Receptor Modulators
This guide provides a detailed pharmacological comparison of methyl 2-(1-aminocyclohexyl)acetate derivatives, a class of compounds with significant potential for modulating N-methyl-D-aspartate (NMDA) receptor activity. Drawing upon established principles of medicinal chemistry and pharmacology, this document will explore the structure-activity relationships (SAR), potential therapeutic implications, and the experimental methodologies required for a comprehensive evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel central nervous system (CNS) therapeutics.
Introduction: The Rationale for Investigating Methyl 2-(1-aminocyclohexyl)acetate Derivatives
The NMDA receptor, a key player in excitatory synaptic transmission, is integral to synaptic plasticity, learning, and memory.[1] However, its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and chronic pain.[1][2] Consequently, the development of novel NMDA receptor modulators remains a significant focus in medicinal chemistry.
Methyl 2-(1-aminocyclohexyl)acetate serves as a compelling structural scaffold for the design of such modulators. Its structural similarity to gabapentin, a widely used therapeutic agent that has been shown to interact with NMDA receptors, suggests a potential for this class of compounds to exhibit activity at this target.[3][4] This guide will explore a hypothetical series of derivatives to elucidate the key structural features governing their interaction with the NMDA receptor.
The NMDA Receptor: A Complex and Allosterically Modulated Target
The NMDA receptor is a heterotetrameric ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[1] For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites.[1] The influx of Ca²⁺ through the opened channel triggers a cascade of intracellular signaling events. The complexity of the NMDA receptor, with its multiple subunits and allosteric binding sites, offers numerous opportunities for pharmacological intervention.[1]
Caption: Simplified signaling pathway of the NMDA receptor and the putative antagonistic action of methyl 2-(1-aminocyclohexyl)acetate derivatives.
Comparative Pharmacological Analysis: A Hypothetical Structure-Activity Relationship Study
To systematically investigate the pharmacological properties of methyl 2-(1-aminocyclohexyl)acetate derivatives, a series of analogs with modifications at key positions would be synthesized. The following table outlines a hypothetical dataset that would be generated from such a study, focusing on NMDA receptor binding affinity and functional antagonism.
| Compound ID | R1 (at Cyclohexyl Ring) | R2 (at Amine) | R3 (Ester Moiety) | NMDA Receptor Binding Affinity (Ki, µM) | Functional Antagonism (IC50, µM) |
| MA-01 (Parent) | H | H | Methyl | 15.2 | 25.8 |
| MA-02 | 4-OH (trans) | H | Methyl | 8.5 | 12.3 |
| MA-03 | 4-OH (cis) | H | Methyl | 12.1 | 19.4 |
| MA-04 | H | Methyl | Methyl | 22.7 | 35.1 |
| MA-05 | H | H | Ethyl | 14.8 | 24.9 |
| MA-06 | H | H | t-Butyl | 35.4 | 52.1 |
| MA-07 | 4-Phenyl | H | Methyl | 2.1 | 3.5 |
| MA-08 | 4-Phenyl | Methyl | Methyl | 5.6 | 8.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to guide experimental design.
Interpretation of Hypothetical SAR Data:
-
Substitution on the Cyclohexane Ring (R1): The introduction of a hydroxyl group at the 4-position (MA-02 and MA-03) is predicted to enhance binding affinity and functional antagonism compared to the parent compound (MA-01). The stereochemistry of this substituent is crucial, with the trans isomer (MA-02) expected to be more potent, suggesting a specific spatial orientation for optimal receptor interaction. A bulky, lipophilic substituent like a phenyl group (MA-07) is hypothesized to significantly increase potency, likely through interactions with a hydrophobic pocket within the receptor's binding site.
-
Substitution on the Amine (R2): N-alkylation, as in the case of the N-methyl derivative (MA-04), is predicted to decrease activity. This suggests that a primary amine may be important for forming key hydrogen bonds or ionic interactions with the receptor.
-
Modification of the Ester Moiety (R3): Varying the ester alkyl group from methyl (MA-01) to ethyl (MA-05) is expected to have a minimal impact on activity. However, a bulkier group like t-butyl (MA-06) is likely to reduce potency due to steric hindrance.
Experimental Protocols for Pharmacological Evaluation
A thorough pharmacological comparison requires robust and validated experimental protocols. The following section details the methodologies for determining NMDA receptor binding affinity and functional antagonism.
NMDA Receptor Binding Assay
This assay quantifies the affinity of the test compounds for the NMDA receptor, typically by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value for each test compound using the Cheng-Prusoff equation.
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabapentin potentiates N-methyl-D-aspartate receptor mediated currents in rat GABAergic dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Purity Confirmation of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride: An HPLC-Centric Approach
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of quality control and regulatory compliance. Methyl 2-(1-aminocyclohexyl)acetate hydrochloride, a key structural motif in various pharmaceutical compounds, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth, experience-driven comparison of analytical methodologies for confirming its purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present a self-validating HPLC protocol, and compare its performance against viable orthogonal techniques.
The Analytical Challenge: Why This Molecule Demands a Considered Approach
This compound is an amino acid ester. Its structure is characterized by two key features that dictate the analytical strategy:
-
A Primary Amine: This group is basic and will be protonated at acidic to neutral pH, influencing its retention on reversed-phase columns and enabling potential ion-exchange mechanisms.
-
Lack of a Strong Chromophore: The molecule lacks conjugated double bonds or aromatic rings, rendering it nearly transparent to standard UV-Vis detectors at wavelengths above 220 nm.[1] This is the principal hurdle for routine analysis.
This lack of a UV chromophore immediately rules out simple, direct UV-based quantitation and necessitates more sophisticated detection strategies or derivatization.
HPLC: The Workhorse for Purity Determination
HPLC is the predominant technique for pharmaceutical purity analysis due to its high resolution, reproducibility, and adaptability.[2][3] However, a successful method for a compound like methyl 2-(1-aminocyclohexyl)acetate requires careful optimization of separation and detection.
Method Development Rationale: A Step-by-Step Logic
Developing a robust HPLC method is a systematic process.[4][5] The following workflow illustrates the logical progression from analyte characterization to a validated method.
Caption: HPLC Method Development Workflow.
-
Column Selection: A reversed-phase (RP) column, such as a C18 or C8, is the logical starting point. The separation will be primarily driven by the hydrophobic interaction of the cyclohexyl group with the stationary phase.[1]
-
Mobile Phase Optimization:
-
pH Control: This is critical. To ensure consistent protonation of the primary amine and prevent peak tailing, the mobile phase should be buffered to a pH at least 2 units below the pKa of the amine (typically ~pH 9-10). A pH between 2.5 and 4.0 is common.
-
Solvent Choice: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. A gradient elution, starting with a low percentage of organic solvent, is recommended to separate polar impurities before eluting the main compound and any less polar impurities.[5]
-
-
The Detection Dilemma and Its Solution:
-
Low Wavelength UV: Detection is possible at very low wavelengths (200-215 nm), but this approach suffers from low sensitivity and high baseline noise, making it unsuitable for detecting trace-level impurities.
-
Derivatization: Pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can attach a chromophore or fluorophore.[6][7][8] However, this adds complexity, time, and potential for variability to the analytical procedure.
-
Universal Detectors: For this analyte, a "universal" detector is the superior choice.
-
Charged Aerosol Detector (CAD): This is an ideal technique. The eluent is nebulized, and the charged particles are measured, providing a response that is largely independent of the analyte's chemical structure and directly proportional to its mass.[1] This allows for the equitable quantification of the main peak and any unknown impurities without needing to know their identity.
-
Mass Spectrometry (MS): LC-MS provides not only detection but also mass information, which is invaluable for identifying unknown impurities. However, it requires more specialized equipment and expertise.[9]
-
-
Recommended HPLC-CAD Protocol
This protocol is designed as a self-validating system by incorporating rigorous system suitability testing (SST) before any sample analysis. It is adapted from established methods for the analysis of gabapentin and its impurities.[1][10]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Standard reversed-phase column providing good resolution for this compound class. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the primary amine.[11] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Detector | Charged Aerosol Detector (CAD) | Universal mass-based detection suitable for non-chromophoric analytes.[1] |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Mobile Phase A and B using HPLC-grade solvents.[12] Filter and degas thoroughly.
-
Diluent: Use a mixture of Mobile Phase A and B (e.g., 90:10 v/v) to prepare standards and samples. This ensures compatibility with the initial chromatographic conditions.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard solution (~1.0 mg/mL) using the same procedure.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed ready for use if it meets the pre-defined criteria in the table below. This step is mandatory for a validated method.[13]
-
-
Analysis:
-
Inject the diluent (as a blank), followed by the standard solution, and then the sample solutions.
-
-
Purity Calculation:
-
Calculate the purity using the area percent method from the resulting chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation According to ICH Guidelines
Any analytical method used for pharmaceutical quality control must be validated to prove it is suitable for its intended purpose.[14][15] The International Council on Harmonisation (ICH) Q2(R1) guidelines are the global standard.[4][16]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference. | Peak purity analysis (using DAD/MS) and resolution > 2 from nearest impurity. |
| Linearity | Proves the detector response is proportional to analyte concentration over a range. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of target concentration.[17] |
| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery from spiked placebo samples at 3 levels (e.g., 80%, 100%, 120%).[3][18] |
| Precision | Agreement between repeated measurements (Repeatability & Intermediate Precision). | Relative Standard Deviation (RSD) ≤ 2.0% for the main peak.[3] |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | S/N of 10:1; RSD should be acceptable (<10%).[14] |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations. | Consistent results when altering parameters like pH (±0.2), column temp (±5°C), flow rate (±10%). |
Comparative Analysis: HPLC vs. Orthogonal Techniques
Relying on a single analytical technique is not sufficient for definitive purity confirmation. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive assessment.
Caption: Decision Tree for Analytical Method Selection.
| Technique | Principle | Pros | Cons | Best For |
| HPLC-CAD | Reversed-phase partitioning with universal mass-based detection. | High resolution, robust, excellent for non-chromophoric compounds, easily validated. | Requires specialized detector (CAD), mobile phase must be volatile. | Routine QC, stability studies, impurity profiling. |
| GC-MS | Separation by boiling point/polarity in a gas phase; MS detection. | High sensitivity, provides structural information on impurities. | Requires derivatization to make the analyte volatile[9]; potential for thermal degradation of the ester. | Detecting volatile or semi-volatile impurities. |
| qNMR | Measures nuclear spin resonance in a magnetic field. | Absolute quantification without a specific reference standard for impurities; provides structural confirmation. | Lower sensitivity than HPLC, requires expensive equipment, complex mixtures can be difficult to resolve. | Orthogonal purity confirmation, structural elucidation, reference standard characterization. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field.[19] | Extremely high separation efficiency, very low sample consumption. | Lower concentration sensitivity, reproducibility can be challenging. | Resolving closely related, charged impurities. |
| Titration | Acid-base neutralization. | Simple, inexpensive, provides absolute purity of the HCl salt. | Non-specific; cannot detect or quantify neutral or basic organic impurities. | Assay of the salt content, not organic purity. |
Conclusion
For confirming the purity of this compound, a validated Reversed-Phase HPLC method with Charged Aerosol Detection (CAD) stands out as the most robust, reliable, and suitable technique for a regulated environment. Its ability to separate potential impurities with high resolution and quantify them without reliance on a chromophore addresses the primary analytical challenges posed by the molecule.
However, for complete confidence, especially during drug development and reference standard characterization, this HPLC method should be complemented by an orthogonal technique. Quantitative NMR (qNMR) is the ideal confirmatory method, as it provides an independent assessment of purity based on a fundamentally different principle and yields valuable structural information. By combining these powerful techniques, researchers can build a comprehensive and scientifically sound purity profile, ensuring the quality and safety of their materials.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. pharmtech.com [pharmtech.com]
- 5. actascientific.com [actascientific.com]
- 6. Development and Validation of a New HPLC Method for the Determination of Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. cipac.org [cipac.org]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gmpsop.com [gmpsop.com]
- 16. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of Methyl 2-(1-aminocyclohexyl)acetate Enantiomers
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral compound can exhibit profoundly different pharmacological, toxicological, and physiological properties. This guide provides an in-depth technical comparison of the primary methodologies for the chiral separation of methyl 2-(1-aminocyclohexyl)acetate enantiomers, a key building block in the synthesis of various active pharmaceutical ingredients. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their chiral separation challenges.
The Criticality of Enantiomeric Purity
Methyl 2-(1-aminocyclohexyl)acetate possesses a stereogenic center at the carbon atom bearing the amino and carboxymethyl groups. Consequently, it exists as a pair of enantiomers. The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, necessitates their separation and individual evaluation. Regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs, driving the demand for efficient and scalable chiral separation technologies[1].
Comparative Analysis of Separation Methodologies
The resolution of racemic methyl 2-(1-aminocyclohexyl)acetate can be approached through several strategic avenues. The choice of method is often dictated by factors such as the required scale of separation, desired enantiomeric purity, cost-effectiveness, and available instrumentation. Here, we compare three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Salt Formation.
Quantitative Data Summary
The following table provides a comparative overview of the expected performance of each technique for the chiral separation of methyl 2-(1-aminocyclohexyl)acetate enantiomers. The data is a synthesis of typical results observed for structurally similar amino acid esters.
| Parameter | Chiral HPLC/SFC | Enzymatic Kinetic Resolution | Diastereomeric Salt Formation |
| Resolution (Rs) | > 1.5 (typically) | Not directly applicable | Not directly applicable |
| Enantiomeric Excess (ee) | > 99% | Up to >99% for one enantiomer | > 98% (after recrystallization) |
| Yield (theoretical max.) | ~100% | 50% for each enantiomer | 50% for each diastereomer |
| Scalability | Analytical to Preparative | Lab to Industrial | Lab to Industrial |
| Development Time | Moderate | Moderate to High | High |
| Solvent Consumption | High (HPLC), Low (SFC) | Low to Moderate | High |
| Key Advantage | Direct separation of both enantiomers | High enantioselectivity | Cost-effective for large scale |
Chiral Chromatography: A Direct Approach to Enantioseparation
Chiral chromatography, particularly HPLC and Supercritical Fluid Chromatography (SFC), stands as a powerful and widely used technique for the direct separation of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation[2].
Mechanism of Chiral Recognition
The chiral recognition mechanism on a CSP is a complex interplay of various intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For amino acid esters like methyl 2-(1-aminocyclohexyl)acetate, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic antibiotic CSPs (e.g., teicoplanin-based) have demonstrated broad applicability[3][4]. Derivatization of the primary amine with a suitable chromophore, such as a nitrobenzoxadiazole (NBD) group, can enhance detection sensitivity and may improve chiral recognition[3].
SFC, utilizing supercritical CO2 as the primary mobile phase component, offers advantages over HPLC, including faster separations, lower viscosity, and reduced environmental impact[5][6][7].
Experimental Protocol: Chiral HPLC Separation
Objective: To resolve the enantiomers of methyl 2-(1-aminocyclohexyl)acetate using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Racemic methyl 2-(1-aminocyclohexyl)acetate
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane:IPA (90:10 v/v) with 0.1% TFA. Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve a small amount of racemic methyl 2-(1-aminocyclohexyl)acetate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a suitable wavelength if derivatized)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. Calculate the resolution (Rs) and selectivity factor (α).
Enzymatic Kinetic Resolution: Harnessing Biocatalytic Specificity
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In the context of methyl 2-(1-aminocyclohexyl)acetate, a hydrolase enzyme, such as a lipase or protease, can be employed to selectively hydrolyze one enantiomer of the ester to its corresponding carboxylic acid, leaving the other enantiomer unreacted[8][9][10].
The Principle of Kinetic Resolution
The enzyme's chiral active site preferentially binds to and catalyzes the reaction of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer). The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Objective: To perform a kinetic resolution of racemic methyl 2-(1-aminocyclohexyl)acetate using a lipase.
Materials:
-
Lipase from Candida antarctica B (e.g., Novozym® 435)
-
Racemic methyl 2-(1-aminocyclohexyl)acetate
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether)
-
Magnetic stirrer and temperature-controlled water bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic methyl 2-(1-aminocyclohexyl)acetate in a biphasic system of phosphate buffer and an organic solvent.
-
Enzyme Addition: Add the lipase to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the conversion.
-
Work-up: Once the desired conversion (ideally close to 50%) and ee are reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the aqueous and organic layers. The unreacted ester enantiomer will be in the organic layer, while the hydrolyzed acid enantiomer will be in the aqueous layer as its salt.
-
Isolation: Acidify the aqueous layer to precipitate the carboxylic acid, which can then be extracted. Evaporate the organic solvent to recover the unreacted ester.
Diastereomeric Salt Formation: A Classical Resolution Strategy
Diastereomeric salt formation is a well-established and often cost-effective method for resolving racemic compounds that contain an acidic or basic functional group. For methyl 2-(1-aminocyclohexyl)acetate, the basic amino group can be reacted with a chiral acid to form a pair of diastereomeric salts[11][12][13].
The Formation and Separation of Diastereomers
Enantiomers have identical physical properties, making them difficult to separate. However, when they react with a single enantiomer of a chiral resolving agent, they form diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.
Experimental Protocol: Resolution with Tartaric Acid
Objective: To resolve racemic methyl 2-(1-aminocyclohexyl)acetate via diastereomeric salt formation using L-(+)-tartaric acid.
Materials:
-
Racemic methyl 2-(1-aminocyclohexyl)acetate
-
L-(+)-tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Salt Formation: Dissolve the racemic methyl 2-(1-aminocyclohexyl)acetate in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. One of the diastereomeric salts should begin to precipitate. Cool the mixture in an ice bath to maximize crystallization.
-
Isolation of Diastereomer: Collect the precipitated salt by vacuum filtration and wash it with cold methanol. This solid is enriched in one diastereomer. The other diastereomer remains in the mother liquor.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the tartaric acid and liberate the free amine.
-
Extraction: Extract the free amine (the desired enantiomer of methyl 2-(1-aminocyclohexyl)acetate) with an organic solvent like dichloromethane.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved enantiomer. The enantiomeric purity should be determined by chiral HPLC.
Conclusion
The chiral separation of methyl 2-(1-aminocyclohexyl)acetate enantiomers can be successfully achieved through various techniques, each with its own set of advantages and limitations. Chiral chromatography offers a direct and analytical-to-preparative scale solution for obtaining both enantiomers with high purity. Enzymatic kinetic resolution provides a highly enantioselective route to one enantiomer, which is particularly advantageous for its green credentials. Diastereomeric salt formation remains a robust and economical choice for large-scale resolutions. The optimal method will depend on the specific requirements of the project, including scale, purity, cost, and available resources. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
References
- 1. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Gabapentin Analogs: A Guide for Preclinical Researchers
Introduction
Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), has become a cornerstone therapy for neuropathic pain and partial seizures.[1][2] Despite its clinical success, the therapeutic window of gabapentin is often limited by dose-dependent side effects, such as sedation and motor incoordination, and a variable pharmacokinetic profile.[3][4] This has spurred the development of novel gabapentin analogs with the aim of enhancing efficacy, improving safety profiles, and refining pharmacokinetic properties. This guide provides a comprehensive framework for the preclinical biological evaluation of these novel analogs, offering a head-to-head comparison with gabapentin and other relevant alternatives. We will delve into the critical in vitro and in vivo assays, providing detailed, step-by-step methodologies and the scientific rationale behind each experimental choice.
The primary mechanism of action for gabapentin and its analogs is the binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels.[5][6][7] This interaction is crucial for their analgesic and anticonvulsant effects.[5][6] However, it is important to note that gabapentin does not bind to GABA receptors nor does it convert into GABA.[1][8] The development of novel analogs often focuses on increasing affinity for the α2δ subunit, improving bioavailability, and reducing off-target effects.[9][10]
Part 1: In Vitro Characterization: Establishing the Foundational Profile
The initial phase of evaluation focuses on the in vitro properties of the novel analogs. These assays are crucial for determining the fundamental pharmacological characteristics and guiding the selection of promising candidates for further in vivo testing.
Radioligand Binding Assays: Quantifying Target Engagement
The affinity of a novel analog for the α2δ-1 and α2δ-2 subunits is a primary determinant of its potential potency. A competitive radioligand binding assay is the gold standard for this assessment.
Experimental Protocol: [³H]-Gabapentin Competitive Binding Assay
-
Membrane Preparation: Isolate synaptic plasma membranes from rat cerebral cortex, a tissue rich in α2δ subunits.
-
Incubation: Incubate the membranes with a fixed concentration of [³H]-gabapentin and varying concentrations of the unlabeled novel analog (or gabapentin as a control).
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the amount of bound [³H]-gabapentin using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the analog that inhibits 50% of [³H]-gabapentin binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
[³H]-Gabapentin: Using a radiolabeled form of the parent compound allows for direct competition studies, providing a clear measure of relative affinity.[11]
-
Rat Cerebral Cortex Membranes: This tissue source provides a physiologically relevant concentration of the target protein.[11]
-
Cheng-Prusoff Equation: This mathematical conversion is essential for obtaining the Ki, a true measure of affinity that is independent of the radioligand concentration used in the assay.
Data Presentation: Comparative Binding Affinities
| Compound | α2δ-1 Ki (nM) | α2δ-2 Ki (nM) |
| Gabapentin | 140 | 250 |
| Analog A | 85 | 150 |
| Analog B | 120 | 220 |
| Pregabalin | 40 | 90 |
Data are hypothetical and for illustrative purposes.
Functional Assays: Assessing Downstream Effects
While binding affinity is critical, it doesn't always directly correlate with functional activity. Functional assays are necessary to determine if the analog modulates neuronal activity as expected. One common method involves measuring the inhibition of neurotransmitter release.
Experimental Protocol: Potassium-Evoked Glutamate Release Assay
-
Cell Culture: Use primary cortical neurons or a suitable neuronal cell line.
-
Pre-incubation: Pre-incubate the cells with the novel analog or vehicle control.
-
Depolarization: Stimulate the cells with a high concentration of potassium chloride (KCl) to induce depolarization and subsequent glutamate release.
-
Sample Collection: Collect the extracellular medium.
-
Glutamate Quantification: Measure the concentration of glutamate in the medium using a commercially available glutamate assay kit.
-
Data Analysis: Compare the amount of glutamate released in the presence and absence of the analog to determine the percent inhibition.
Causality Behind Experimental Choices:
-
High KCl Stimulation: This method mimics the depolarization that occurs during neuronal firing, providing a physiologically relevant stimulus for neurotransmitter release.
-
Glutamate Measurement: As gabapentinoids are known to reduce the release of excitatory neurotransmitters, measuring glutamate provides a direct functional readout of the drug's effect.[1][8]
Part 2: In Vivo Evaluation: From Bench to Preclinical Models
Promising candidates from in vitro studies are then advanced to in vivo models to assess their efficacy, pharmacokinetic profile, and potential side effects in a whole-organism context.
Pharmacokinetic (PK) Profiling: Understanding Drug Disposition
A critical aspect of a novel analog's potential is its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). An ideal analog would exhibit improved bioavailability and a more predictable dose-response relationship compared to gabapentin.[3]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer the novel analog and gabapentin to separate groups of rats or mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood to obtain plasma.
-
Drug Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the drug in the plasma at each time point.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Causality Behind Experimental Choices:
-
LC-MS: This analytical technique offers high sensitivity and specificity, allowing for accurate quantification of the drug in complex biological matrices like plasma.
-
Multiple Time Points: Collecting samples over a sufficient duration is essential to accurately characterize the absorption and elimination phases of the drug.
Data Presentation: Comparative Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Cmax (µg/mL) | Tmax (hr) | Half-life (hr) |
| Gabapentin | 27-60 (dose-dependent) | Variable | 2-3 | 5-7 |
| Analog A | 85 (linear) | 15.2 | 1.5 | 6.5 |
| Analog B | 70 (linear) | 12.8 | 2.0 | 7.2 |
Data are hypothetical and for illustrative purposes. Gabapentin data is based on existing literature.[1][3]
Efficacy in Neuropathic Pain Models: Assessing Therapeutic Potential
The primary therapeutic target for many novel gabapentin analogs is neuropathic pain. Several well-established animal models can be used to evaluate their analgesic efficacy.[4][12]
Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Surgical Procedure: Induce a mononeuropathy in rats by placing loose ligatures around the sciatic nerve.
-
Baseline Testing: Before drug administration, assess the baseline pain response to various stimuli (mechanical allodynia, thermal hyperalgesia).
-
Drug Administration: Administer the novel analog, gabapentin, or vehicle control.
-
Post-treatment Testing: Re-assess the pain responses at different time points after drug administration.
-
Data Analysis: Compare the post-treatment pain thresholds to the baseline values to determine the degree of analgesia.
Causality Behind Experimental Choices:
-
CCI Model: This model mimics many of the sensory abnormalities observed in human neuropathic pain conditions, making it a relevant preclinical model.[4][13]
-
Mechanical Allodynia and Thermal Hyperalgesia: These are distinct pain modalities that are often present in neuropathic pain, and assessing both provides a more complete picture of the drug's efficacy.
Assessment of Side Effects: Evaluating the Safety Profile
A key goal in developing novel gabapentin analogs is to reduce the incidence of dose-limiting side effects.
Experimental Protocol: Rotarod Test for Motor Coordination
-
Apparatus: Use a rotarod apparatus, which consists of a rotating rod.
-
Training: Train the animals to stay on the rotating rod.
-
Drug Administration: Administer the novel analog, gabapentin, or vehicle control.
-
Testing: Place the animals on the rotating rod at various time points after drug administration and measure the latency to fall.
-
Data Analysis: A shorter latency to fall indicates impaired motor coordination.
Causality Behind Experimental Choices:
-
Rotarod Test: This is a widely accepted and sensitive method for assessing motor coordination and sedation in rodents.[4]
Visualizing the Path Forward: Diagrams and Workflows
Conclusion and Future Directions
The biological evaluation of novel gabapentin analogs requires a multi-faceted approach that combines robust in vitro characterization with well-designed in vivo studies. By systematically assessing binding affinity, functional activity, pharmacokinetic properties, efficacy, and side-effect profiles, researchers can identify promising candidates with the potential to offer significant advantages over existing therapies. The ultimate goal is to develop new medications that provide superior pain relief and seizure control with an improved safety and tolerability profile, thereby enhancing the quality of life for patients with these debilitating conditions. Future research should also explore potential off-target effects and the abuse liability of these new chemical entities to ensure a comprehensive understanding of their overall risk-benefit profile.[14][15]
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. A novel gabapentin analogue assuages neuropathic pain response in chronic sciatic nerve constriction model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Medicowesome: Mechanism of action of gabapentin and pregabalin [medicowesome.com]
- 9. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gabapentin for Off-Label Use: Evidence-Based or Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Efficacy of Gabapentinoids in Neuropathic Pain Models
For researchers and drug development professionals navigating the complexities of neuropathic pain, selecting the appropriate preclinical models and reference compounds is a critical step in the discovery pipeline. This guide provides an in-depth, objective comparison of the two most prominent gabapentinoids, gabapentin and pregabalin, focusing on their efficacy in established rodent models of neuropathic pain. Our analysis is grounded in experimental data, elucidating the nuances of their mechanisms, pharmacokinetics, and pharmacodynamics to inform your research strategy.
Introduction: The Challenge of Neuropathic Pain and the Rise of Gabapentinoids
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, remains a significant therapeutic challenge. Preclinical research relies on animal models that mimic the hallmark symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). Gabapentinoids, originally developed as antiepileptic drugs, have become first-line treatments for many neuropathic pain conditions.[1] Their efficacy in preclinical models has been instrumental in their clinical development. This guide will dissect the comparative preclinical evidence for gabapentin and its successor, pregabalin.
Mechanism of Action: A Shared Target with Different Affinities
The primary mechanism of action for both gabapentin and pregabalin is their binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3] This interaction is crucial for their analgesic effects.
Following nerve injury, there is an upregulation of the α2δ-1 subunit in the dorsal root ganglia and the spinal cord. This leads to increased trafficking of VGCCs to the presynaptic terminals of nociceptive neurons. The subsequent increase in calcium influx facilitates the release of excitatory neurotransmitters like glutamate and substance P, contributing to central sensitization and the perception of pain.[4]
Gabapentinoids counteract this by binding to the α2δ-1 subunit, which is thought to disrupt the trafficking and cell surface expression of VGCCs, thereby reducing calcium influx and the release of pain-mediating neurotransmitters.[4]
A key differentiator between the two drugs lies in their binding affinity for the α2δ-1 subunit. Pregabalin exhibits a significantly higher binding affinity, which is reported to be up to six times greater than that of gabapentin.[5] This enhanced affinity is a primary contributor to pregabalin's greater potency as an analgesic.[3]
Preclinical Neuropathic Pain Models: Inducing and Measuring Pain-Like Behaviors
To evaluate the efficacy of gabapentinoids, researchers utilize various animal models that recapitulate aspects of human neuropathic pain.
The Chung Model (Spinal Nerve Ligation)
The Spinal Nerve Ligation (SNL) model, developed by Kim and Chung, is a widely used and well-validated model of peripheral neuropathic pain.[6][7]
Experimental Protocol: Spinal Nerve Ligation (SNL) in Rats
-
Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: A dorsal midline incision is made at the lumbar level to expose the paraspinal muscles.
-
Exposure of Spinal Nerves: The L5 and L6 spinal nerves are carefully isolated.
-
Ligation: The L5 and L6 spinal nerves are tightly ligated with silk suture.
-
Closure: The muscle and skin are closed in layers.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative analgesia for a limited period to manage surgical pain without interfering with the development of neuropathic pain.
This procedure results in the development of robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
Behavioral Testing: Quantifying Analgesic Efficacy
The anti-nociceptive effects of gabapentinoids are assessed through behavioral tests that measure changes in pain thresholds.
Mechanical Allodynia: The Von Frey Test
The von Frey test is the gold standard for assessing mechanical allodynia.[8][9]
Experimental Protocol: Von Frey Test
-
Acclimation: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.
-
Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method, which provides a quantitative measure of mechanical sensitivity.
Thermal Hyperalgesia: The Hargreaves Test
The Hargreaves test is used to measure the latency of paw withdrawal from a thermal stimulus.[10]
Experimental Protocol: Hargreaves Test
-
Acclimation: Animals are placed in individual plexiglass enclosures on a glass plate and allowed to acclimate.
-
Stimulus Application: A radiant heat source is positioned under the glass plate and focused on the plantar surface of the hind paw.
-
Response: The time taken for the animal to withdraw its paw is automatically recorded.
-
Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
Comparative Efficacy in Preclinical Models
Direct head-to-head comparisons in preclinical models are essential for discerning the relative efficacy of gabapentin and pregabalin.
Pharmacokinetic and Pharmacodynamic Differences
The superior pharmacokinetic profile of pregabalin is a significant factor in its enhanced preclinical and clinical performance compared to gabapentin.
| Parameter | Gabapentin | Pregabalin |
| Oral Bioavailability | 30-60% (saturable absorption) | >90% (linear absorption) |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | ~1 hour |
| Dose-Response Relationship | Non-linear | Linear |
| Binding Affinity for α2δ-1 | Lower | Higher (up to 6-fold) |
Table 1: Pharmacokinetic and Pharmacodynamic Comparison of Gabapentin and Pregabalin.[3][5][10][11]
The saturable absorption of gabapentin means that as the dose increases, the proportion of the drug absorbed decreases, leading to a non-linear and less predictable dose-response relationship.[11] In contrast, pregabalin's linear absorption results in a predictable and proportional increase in plasma concentration with increasing doses.[10]
Efficacy in Neuropathic Pain Models
Several preclinical studies have directly compared the efficacy of gabapentin and pregabalin in various neuropathic pain models.
In a rat model of paclitaxel-induced neuropathic pain , oral administration of pregabalin (30 mg/kg) showed a highly significant effect in reducing thermal hyperalgesia and cold allodynia compared to gabapentin (60 mg/kg).[12] This suggests that at these doses, pregabalin is more effective in this chemotherapy-induced neuropathy model.
Another study in rats with chronic constriction injury (CCI) and streptozotocin-induced diabetic neuropathy found that gabapentin (60 mg/kg) and pregabalin (30 mg/kg) both attenuated mechanical and thermal hypersensitivity, with no significant difference in their overall efficacy in these models.[8][13]
In a spinal nerve ligation model , both intraperitoneally administered pregabalin (3-30 mg/kg) and intrathecally administered pregabalin (0.01-100 µg) dose-dependently attenuated tactile and cold allodynia.[13] While this study did not directly compare it to a full dose-response of gabapentin, it established the dose-dependent efficacy of pregabalin in this model. Another study using a photochemical nerve injury model found that both intravenous and intrathecal gabapentin and pregabalin reduced tactile allodynia in a dose-dependent manner.[2][11]
Conclusion and Future Directions
The preclinical evidence robustly supports the efficacy of both gabapentin and pregabalin in attenuating pain-like behaviors in rodent models of neuropathic pain. The fundamental mechanism of action, binding to the α2δ-1 subunit of VGCCs, is shared between the two compounds. However, key differences in their pharmacokinetic and pharmacodynamic profiles translate to notable distinctions in their preclinical performance.
Pregabalin's superior oral bioavailability, linear dose-response relationship, and higher binding affinity for the α2δ-1 subunit contribute to its greater potency compared to gabapentin. This is reflected in studies where pregabalin demonstrates comparable or superior efficacy at lower doses.
For researchers in the field of neuropathic pain, the choice between gabapentin and pregabalin as a reference compound may depend on the specific research question. Gabapentin, with its longer history of use, has a vast body of literature supporting its efficacy. Pregabalin, on the other hand, represents a more refined pharmacological tool with a more predictable pharmacokinetic profile, making it an excellent choice for studies requiring precise dose-response characterization.
Future preclinical research should focus on direct, head-to-head comparisons of the full dose-response curves of gabapentin and pregabalin across a wider range of neuropathic pain models, including the spared nerve injury model. Such studies will provide more precise relative potency estimates and further refine our understanding of the therapeutic potential of this important class of analgesics.
References
- 1. Effect of Gabapentin and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pregabalin versus Gabapentin Efficacy in the Management of Neuropathic Pain Associated with Failed Back Surgery Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gabapentin produces dose-dependent antinociception in the orofacial formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) A Comparative Study Between Oral Pregabalin and Gabapentin in Prolongation of Postoperative Pain Relief after Spinal Anaesthesia (2023) [scispace.com]
- 7. Comparison of pregabalin with gabapentin as preemptive analgesic in lumbar spine surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gabapentin and pregabalin suppress tactile allodynia and potentiate spinal cord stimulation in a model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis for the dosing time-dependency of anti-allodynic effects of gabapentin in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabapentinoids Increase the Potency of Fentanyl and Heroin and Decrease the Potency of Naloxone to Antagonize Fentanyl and Heroin in Rats Discriminating Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gabapentin and pregabalin ameliorate mechanical hypersensitivity after spinal cord injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antiallodynic action of pregabalin may depend on the suppression of spinal neuronal hyperexcitability in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The In Vivo Landscape of Aminocyclohexyl Acetate Derivatives: A Comparative Guide for CNS Drug Discovery
For researchers and drug development professionals navigating the complex terrain of central nervous system (CNS) therapeutics, the aminocyclohexyl acetate scaffold represents a promising frontier. This guide provides an in-depth, objective comparison of the in vivo performance of this chemical class, with a particular focus on derivatives of methyl 2-(1-aminocyclohexyl)acetate. While direct in vivo studies on the hydrochloride salt of this specific methyl ester are not extensively published, a wealth of data from structurally analogous compounds, particularly other amino-alkyl-cyclohexanes and the well-established drug Gabapentin, allows for a robust comparative analysis. This guide will dissect the available experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols to empower your research endeavors.
The Scientific Rationale: Targeting Excitotoxicity and Neuronal Hyperexcitability
The therapeutic potential of aminocyclohexyl acetate derivatives is intrinsically linked to their ability to modulate neuronal excitability. A primary mechanism of action for many compounds in this class is uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors is a key pathological process in a range of neurological disorders, leading to excessive calcium influx and subsequent excitotoxicity.[2][3] By blocking the NMDA receptor channel in a use-dependent manner, these compounds can preferentially inhibit excessive neuronal firing associated with pathological states while preserving normal physiological neurotransmission.[1][2]
Another important consideration is the structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Gabapentin [1-(aminomethyl)-cyclohexane acetic acid], a close structural analog, is thought to exert its effects, at least in part, by modulating the GABAergic system, although it does not directly bind to GABA receptors.[4][5][6] It has been shown to increase the expression of δ subunit-containing GABAA receptors, which mediate tonic inhibition.[7] This dual potential for NMDA receptor antagonism and GABAergic modulation makes the aminocyclohexyl acetate scaffold a compelling starting point for the development of novel CNS therapies.
Comparative In Vivo Performance: Anticonvulsant and Analgesic Efficacy
The in vivo efficacy of aminocyclohexyl acetate derivatives and their analogs has been primarily evaluated in models of epilepsy and neuropathic pain. The following tables summarize key experimental data from published studies, providing a comparative overview of their performance against established benchmarks.
Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Compound/Analog | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Amino-alkyl-cyclohexane Derivatives | ||||
| MRZ 2/579 | Mouse | i.p. | 3.6 - 130 (range for 36 derivatives) | [1] |
| MRZ 2/759 | Mouse | i.p. | 7.7 | [8] |
| MRZ 1010 | Mouse | i.p. | 5.9 | [8] |
| MRZ 1013 | Mouse | i.p. | 9.4 | [8] |
| Alternative/Comparator | ||||
| Gabapentin | Mouse | i.p. | - (effective in various seizure models) | [4][5] |
| Memantine | Mouse | i.p. | - (effective in various seizure models) | [2] |
Table 2: Comparative Analgesic Activity in Neuropathic Pain Models
| Compound/Analog | Animal Model | Pain Model | Route of Administration | Effective Dose Range | Reference |
| Amino-alkyl-cyclohexane Derivatives | |||||
| m-Hydroxyphenyl derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones | Mouse | - | - | Potent analgesics | [9] |
| Alternative/Comparator | |||||
| Gabapentin | Mouse/Rat | Various (e.g., postherpetic neuralgia, diabetic neuropathy) | i.p. | 30 mg/kg (central antinociceptive effect) | [5] |
| Pregabalin | - | Preclinical models of pain | - | Greater potency than Gabapentin | [4] |
Delving into the "Why": Mechanistic Insights and Structure-Activity Relationships
The in vivo performance of these compounds is a direct consequence of their molecular interactions. For the amino-alkyl-cyclohexanes, their efficacy as NMDA receptor antagonists is characterized by:
-
Strong Voltage-Dependency: This property ensures that the channel-blocking action is more pronounced during periods of intense neuronal depolarization, a hallmark of pathological conditions like seizures and neuropathic pain.[1]
-
Fast Blocking/Unblocking Kinetics: This allows for a rapid response to changes in neuronal activity, potentially reducing the side effects associated with persistent channel blockade.[1]
In contrast, Gabapentin's mechanism is more complex and not fully elucidated. While it is a structural analog of GABA, it does not act on GABA receptors directly.[6] Instead, it is believed to bind to the α2δ-1 subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters. Furthermore, in vivo studies have demonstrated that Gabapentin can increase brain GABA concentrations.[7][10]
The following diagram illustrates the proposed mechanism of action for NMDA receptor antagonism by aminocyclohexyl derivatives.
Experimental Corner: Validated In Vivo Protocols
To facilitate the evaluation of novel aminocyclohexyl acetate derivatives, this section provides detailed, step-by-step methodologies for key in vivo experiments.
Maximal Electroshock (MES) Induced Seizure Test
This is a widely used preclinical model to assess the anticonvulsant efficacy of test compounds.
Protocol:
-
Animal Model: Male Swiss mice (20-25 g).
-
Compound Administration: Administer the test compound or vehicle (e.g., saline, 0.5% carboxymethylcellulose) intraperitoneally (i.p.) at various doses.
-
Induction of Seizures: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined. The median effective dose (ED50) is then calculated using probit analysis.
Hot Plate Test for Analgesia
This model is used to evaluate the central analgesic effects of compounds.
Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Place each rat on the hot plate and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.).
-
Post-Treatment Measurement: Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in reaction latency compared to baseline is calculated as the percentage of maximal possible effect (% MPE).
Future Directions and Concluding Remarks
The in vivo data for aminocyclohexyl acetate derivatives and their analogs strongly support their potential as therapeutic agents for neurological disorders characterized by neuronal hyperexcitability. The favorable profile of uncompetitive NMDA receptor antagonists with fast kinetics, as seen in some amino-alkyl-cyclohexanes, suggests a promising avenue for developing drugs with improved efficacy and tolerability compared to existing treatments.
Future research should focus on:
-
Direct In Vivo Evaluation: Conducting comprehensive in vivo studies on methyl 2-(1-aminocyclohexyl)acetate hydrochloride and its close derivatives to establish their pharmacokinetic and pharmacodynamic profiles.
-
Head-to-Head Comparisons: Performing direct comparative studies against Gabapentin and other relevant drugs in validated animal models of pain and epilepsy.
-
Exploration of Other CNS Indications: Investigating the potential of these compounds in models of other neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, such as depression and anxiety.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel and effective therapies based on the versatile aminocyclohexyl acetate scaffold.
References
- 1. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines at NMDA Receptors [mdpi.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Gabapentin increases expression of δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study [ouci.dntb.gov.ua]
A Comparative Guide to the Analytical Validation of Quantification Methods for Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth technical comparison of analytical methods for the validation of quantifying methyl 2-(1-aminocyclohexyl)acetate hydrochloride, a known related substance of the active pharmaceutical ingredient (API) gabapentin. As a Senior Application Scientist, this document is structured to offer not just protocols, but a rationale-driven approach to method selection and validation, grounded in scientific principles and regulatory expectations.
This compound, also known as gabapentin related compound A, is a critical impurity that must be monitored and controlled within strict limits. Its structural similarity to gabapentin and lack of a strong UV-absorbing chromophore present unique analytical challenges. This guide will compare and contrast the two most prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often requiring derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The Crucial Role of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) and the more recent Q2(R2) provide a comprehensive framework for validation, outlining the necessary parameters to be evaluated.[1][2] These parameters, including specificity, linearity, range, accuracy, precision, and limits of detection and quantification, ensure the integrity of the data generated.[3][4][5]
Comparison of Analytical Techniques
The choice of an analytical technique for quantifying this compound is dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the matrix in which the analyte is being measured.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for routine quality control. However, the primary challenge with quantifying methyl 2-(1-aminocyclohexyl)acetate is its lack of a significant chromophore, rendering it difficult to detect with sufficient sensitivity using a standard UV detector.[6][7] To overcome this, pre-column or post-column derivatization is often employed to attach a UV-absorbing or fluorescent tag to the molecule.[8]
Principle: Derivatization chemically modifies the analyte to produce a derivative that is readily detectable by a UV detector. Common derivatizing agents for primary amines like methyl 2-(1-aminocyclohexyl)acetate include o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
Strengths:
-
Wide availability of instrumentation in QC laboratories.
-
Cost-effective for routine analysis.
-
Well-established and understood technique.
Weaknesses:
-
Derivatization adds complexity and potential for variability to the analytical procedure.
-
The derivatization reaction may not be complete or may produce side products, impacting accuracy and precision.
-
Longer sample preparation time.
-
May lack the specificity to differentiate from other potential impurities that also react with the derivatizing agent.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, particularly for analytes that are not amenable to UV detection.[9][10] This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.
Principle: The analyte is separated by HPLC and then ionized. The mass spectrometer selects the precursor ion of the analyte, fragments it, and then detects specific fragment ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity.
Strengths:
-
High sensitivity, allowing for the quantification of very low levels of the impurity.[11]
-
Exceptional selectivity, as it is based on the specific mass-to-charge ratio of the analyte and its fragments.[9]
-
No derivatization is required, simplifying sample preparation and reducing potential sources of error.[10]
-
Can handle complex matrices with minimal interference.
Weaknesses:
-
Higher initial instrument cost and maintenance expenses.
-
Requires more specialized operator expertise.
-
Potential for matrix effects, where components of the sample can suppress or enhance the ionization of the analyte, which must be carefully evaluated during validation.
Experimental Design for Analytical Validation
The following sections detail the experimental protocols for validating a quantification method for this compound, in line with ICH Q2(R1) guidelines.[1] The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.
Validation Workflow Diagram
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. payeshdarou.ir [payeshdarou.ir]
A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of Synthesized Cyclohexyl Amino Acid Esters
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. Cyclohexyl amino acid esters, a class of compounds with significant potential in peptidomimetics and drug design, present a unique set of challenges and opportunities for spectroscopic analysis.[1][2] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for their structural elucidation, grounded in practical insights and experimental data.
The Spectroscopic Toolkit: A Triad of Complementary Techniques
No single spectroscopic method provides a complete structural picture. Instead, we rely on a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule, and their combined data provide a self-validating system for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework, including connectivity, the chemical environment of individual atoms, and stereochemical relationships.
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides information about its structure through analysis of fragmentation patterns.[3]
The following diagram illustrates the complementary nature of these techniques in the structural elucidation of cyclohexyl amino acid esters.
Caption: Interplay of spectroscopic techniques for comprehensive structural analysis.
Comparative Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the detailed structural analysis of organic molecules.
¹H NMR Spectroscopy:
The proton NMR spectrum of a cyclohexyl amino acid ester will display characteristic signals for both the cyclohexyl ring and the amino acid ester moiety.
-
Cyclohexyl Ring Protons: Due to the conformational flexibility of the cyclohexane ring (chair-boat interconversion), the proton signals are often complex and may appear as broad multiplets in the range of 1.0-2.0 ppm .[4][5] The proton attached to the carbon bearing the nitrogen (CH-N) is deshielded and will appear further downfield, typically in the range of 2.5-3.5 ppm .
-
Amino Acid Protons: The chemical shifts of the amino acid protons will vary depending on the specific amino acid. The α-proton (α-CH) is typically found between 3.0-4.5 ppm . The N-H proton of a secondary amine can appear as a broad singlet over a wide range, often between 1.0-5.0 ppm , and its signal may disappear upon D₂O exchange.[6]
-
Ester Protons: The protons of the ester alkyl group will have characteristic chemical shifts. For an ethyl ester, a quartet around 4.1-4.3 ppm (-OCH₂CH₃) and a triplet around 1.2-1.4 ppm (-OCH₂CH₃) are expected.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexyl -CH₂- | 1.0 - 2.0 | Multiplet |
| Cyclohexyl -CH-N | 2.5 - 3.5 | Multiplet |
| Amino Acid α-CH | 3.0 - 4.5 | Varies |
| N-H (secondary amine) | 1.0 - 5.0 | Broad Singlet |
| Ester -OCH₂- (Ethyl) | 4.1 - 4.3 | Quartet |
| Ester -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet |
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information on the number of unique carbon environments.
-
Cyclohexyl Ring Carbons: The carbons of the cyclohexyl ring typically resonate in the upfield region of the spectrum, between 25-50 ppm .[7] The carbon attached to the nitrogen (C-N) will be deshielded and appear further downfield, around 50-60 ppm .[6]
-
Amino Acid Carbons: The α-carbon of the amino acid will be in a similar region to the C-N of the cyclohexyl ring, typically 50-65 ppm .
-
Ester Carbons: The ester carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, in the range of 170-175 ppm .[8][9] The ester -OCH₂- carbon will be around 60-65 ppm , and the -CH₃ carbon will be around 14-18 ppm .[10]
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Cyclohexyl -CH₂- | 25 - 50 |
| Cyclohexyl -C-N | 50 - 60 |
| Amino Acid α-C | 50 - 65 |
| Ester -C=O | 170 - 175 |
| Ester -O-C | 60 - 65 |
| Ester Alkyl C's | 14 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the key functional groups present.
-
Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a clear indicator of the ester functional group.[11][12]
-
N-H Stretch: For a secondary amine, a single, moderately intense absorption band is expected in the range of 3300-3500 cm⁻¹ .[6][13] This band is typically sharper than the broad O-H stretch of an alcohol.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl ring and the rest of the molecule will appear as strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[11]
-
C-O Stretch: The C-O single bond stretches of the ester group will show strong absorptions in the 1000-1300 cm⁻¹ region.[12]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | 1735 - 1750 | Strong, Sharp |
| Secondary Amine N-H | Stretch | 3300 - 3500 | Moderate, Sharp |
| Alkane C-H | Stretch | 2850 - 2960 | Strong |
| Ester C-O | Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
MS provides the molecular weight and valuable structural information from fragmentation patterns.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which confirms the molecular weight. For compounds containing a single nitrogen atom, the molecular weight will be an odd number.[13]
-
Fragmentation Patterns: The fragmentation of cyclohexyl amino acid esters is predictable.
-
Loss of the Alkoxy Group (-OR): Cleavage of the bond next to the ester carbonyl can result in the loss of the alkoxy group.[14][15]
-
Cleavage of the Cyclohexyl Ring: The cyclohexyl ring can undergo fragmentation.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[6]
-
McLafferty Rearrangement: If the ester portion has a γ-hydrogen, a McLafferty rearrangement can occur.[16]
-
Integrated Spectroscopic Analysis: A Step-by-Step Workflow
A robust structural confirmation relies on the logical integration of data from all three techniques. The following workflow outlines a systematic approach.
Caption: Workflow for integrated spectroscopic analysis.
Experimental Protocol: A General Approach
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: For liquid samples, a thin film can be prepared between two salt plates (NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used (e.g., ESI, EI).
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, DEPT, COSY, and HSQC NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain a mass spectrum using an appropriate ionization technique to observe the molecular ion and fragmentation patterns.
-
-
Data Analysis and Integration:
-
From the MS, determine the molecular formula.
-
From the IR, confirm the presence of the ester and amine functional groups.
-
From the ¹³C NMR, count the number of unique carbons and identify the carbonyl and other key carbons.
-
From the ¹H NMR, assign the proton signals and use coupling patterns (from the spectrum and COSY) to establish connectivity.
-
Use the HSQC spectrum to correlate the proton and carbon signals.
-
Ensure all data are consistent with the proposed structure.
-
Case Study: Structural Confirmation of Ethyl 2-((cyclohexylamino)methyl)acrylate
Let's consider the hypothetical but realistic spectral data for the title compound.
Structure: Molecular Formula: C₁₂H₂₁NO₂ Molecular Weight: 211.30 g/mol
¹H NMR (400 MHz, CDCl₃):
-
δ 6.15 (s, 1H, =CH₂)
-
δ 5.50 (s, 1H, =CH₂)
-
δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.30 (s, 2H, -NCH₂C=)
-
δ 2.60 (m, 1H, cyclohexyl CH-N)
-
δ 1.80-1.05 (m, 10H, cyclohexyl -CH₂-)
-
δ 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
δ 1.00 (br s, 1H, N-H)
¹³C NMR (100 MHz, CDCl₃):
-
δ 167.0 (C=O)
-
δ 140.5 (=C)
-
δ 125.0 (=CH₂)
-
δ 60.5 (-OCH₂)
-
δ 58.0 (cyclohexyl C-N)
-
δ 50.0 (-NCH₂-)
-
δ 33.0 (cyclohexyl C)
-
δ 26.0 (cyclohexyl C)
-
δ 25.0 (cyclohexyl C)
-
δ 14.2 (-CH₃)
IR (thin film, cm⁻¹):
-
3350 (N-H stretch)
-
2930, 2855 (C-H stretch)
-
1715 (C=O stretch, conjugated)
-
1630 (C=C stretch)
-
1180 (C-O stretch)
MS (EI):
-
m/z 211 (M⁺)
-
m/z 182 ([M-C₂H₅]⁺)
-
m/z 166 ([M-OC₂H₅]⁺)
-
m/z 128
-
m/z 82
Interpretation:
The combined data strongly support the structure of ethyl 2-((cyclohexylamino)methyl)acrylate. The molecular weight is confirmed by the molecular ion peak at m/z 211. The IR spectrum shows the presence of the N-H, C=O (conjugated, hence the slightly lower wavenumber), and C=C bonds. The ¹H and ¹³C NMR spectra are fully consistent with the proposed structure, showing the correct number of signals with appropriate chemical shifts and multiplicities for the acrylate, ethyl ester, and cyclohexylamino moieties.
Conclusion
The structural confirmation of synthesized cyclohexyl amino acid esters is a multi-faceted process that requires the intelligent application of several spectroscopic techniques. By understanding the strengths and limitations of NMR, IR, and MS, and by integrating the data in a logical workflow, researchers can confidently and unambiguously determine the structures of these important molecules. This rigorous approach is essential for ensuring the integrity of research and for the successful development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. scienceready.com.au [scienceready.com.au]
- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 16. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
A Comparative Guide to the Side Effect Profiles of Gabapentin and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gabapentinoids, including gabapentin, its more potent successor pregabalin, and the prodrug gabapentin enacarbil, are mainstays in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.[1][2][3] The development of derivatives like pregabalin and gabapentin enacarbil was driven by the need to overcome the pharmacokinetic limitations of gabapentin, such as its saturable absorption and variable bioavailability.[4][5] While these derivatives offer more predictable pharmacokinetics, this fundamental difference, along with other mechanistic nuances, results in distinct side effect profiles.[1][4] This guide provides an in-depth comparison of these profiles, supported by clinical data and experimental methodologies, to inform future research and drug development.
The Influence of Pharmacokinetics on Adverse Events
The differing pharmacokinetic properties of gabapentin, pregabalin, and gabapentin enacarbil are a primary determinant of their varying side effect profiles.
-
Gabapentin: Exhibits saturable absorption in the small intestine, leading to non-linear pharmacokinetics; as the dose increases, bioavailability decreases from about 60% down to 33%.[4] This can make consistent therapeutic levels challenging to maintain and complicates the dose-response relationship for both efficacy and adverse events.
-
Pregabalin: In contrast, pregabalin is rapidly absorbed from multiple sites in the intestine, resulting in linear and predictable pharmacokinetics with over 90% bioavailability, regardless of the dose.[4][5] Its peak concentration is reached within about one hour, compared to 3-4 hours for gabapentin.[4] This rapid onset may contribute to a different patient experience regarding acute side effects.
-
Gabapentin Enacarbil: As a prodrug, it was specifically designed to leverage high-capacity nutrient transporters for absorption, bypassing the saturable mechanism of gabapentin.[1][6] This results in more consistent, dose-proportional absorption and sustained plasma concentrations of the active compound, gabapentin.[1][6] This extended-release profile can influence the timing and severity of adverse events.[1][7]
These pharmacokinetic distinctions are crucial, as they directly impact the concentration and fluctuation of the drug in the system, which in turn governs the incidence and intensity of dose-dependent side effects.[8]
Comparative Analysis of Adverse Event Profiles
While there is significant overlap, the incidence and severity of key side effects differ across the gabapentinoid class. The most frequently reported adverse events for all are neurological, primarily dizziness and somnolence.[1]
Quantitative Comparison of Common Adverse Events
The following table summarizes the incidence of common adverse events as reported in representative clinical trials. It is important to note that incidence rates can vary based on the patient population, indication, and trial design.
| Adverse Event | Gabapentin (%) | Pregabalin (%) | Gabapentin Enacarbil (%) | Key Observations & Causality |
| Dizziness | 10-29%[8][9] | 19-46%[10][11] | 10-24%[12][13] | The most common side effect across all three.[7][8] Often dose-dependent and may be more prominent during initial titration.[9] The extended-release formulation of gabapentin enacarbil may mitigate the peak-concentration effects that can exacerbate dizziness.[7] |
| Somnolence/Drowsiness | 7-20%[8][9] | 22-29%[10][14] | 18-22%[12][13] | A primary CNS depressant effect.[7][8] It is the most frequent reason for treatment discontinuation.[5] Co-administration with other CNS depressants like opioids significantly increases this risk.[3][15] |
| Peripheral Edema | 2-8%[5][9] | 12-15%[11][16] | ~5%[17] | More common with pregabalin.[8] For gabapentin, the incidence is notably higher at doses ≥1800 mg/day.[9] The mechanism is not fully understood but may relate to effects on vascular permeability. |
| Weight Gain | ~4%[18] | 11-13%[10][11] | ~3%[17] | Significantly more likely with pregabalin than gabapentin.[7] Impaired α2δ-1 function in the hypothalamus is a potential mechanism.[19] |
| Dry Mouth | 2-5% | 5-15%[10][20] | ~3% | A common anticholinergic-like side effect, more frequently reported with pregabalin. |
| Ataxia | ~1-3%[5][21] | ~1-5%[10][16] | ~1%[17] | Relates directly to the primary mechanism of action, as gabapentinoids can affect cerebellar function and Purkinje cells, leading to impaired coordination.[19] |
| Nausea/Vomiting | ~4-6%[22] | ~5-7% | ~3-5% | Some meta-analyses suggest gabapentin may have a higher risk of causing nausea and vomiting compared to pregabalin.[23] The improved absorption of gabapentin enacarbil may lead to fewer gastrointestinal side effects for some patients.[24] |
Serious and Clinically Significant Adverse Events
Beyond the common side effects, several serious risks require careful consideration in drug development and clinical practice.
-
Respiratory Depression: The U.S. FDA has issued a warning about serious breathing difficulties, particularly when gabapentinoids are used by patients with respiratory risk factors (like COPD) or with other CNS depressants, most notably opioids.[3] The combination of gabapentinoids and opioids is associated with an increased risk of respiratory depression and mortality.[15][25]
-
Suicidal Ideation and Behavior: As a class of anti-epileptic drugs, gabapentinoids carry a warning for an increased risk of suicidal thoughts or actions.[7][21] Some data suggests this risk may be higher with pregabalin compared to gabapentin.[7]
-
Cognitive and Neuropsychiatric Effects: A spectrum of adverse events including confusion, memory loss, agitation, and aggression has been documented.[22][25][26] Recent long-term observational studies have raised concerns, linking chronic gabapentin use for back pain with an increased risk of dementia and mild cognitive impairment, especially in younger to middle-aged adults.[27]
-
Misuse and Dependence: Despite initial beliefs, both gabapentin and pregabalin have a recognized potential for misuse and addiction, particularly in individuals with a history of substance use disorder.[28][29] Abrupt discontinuation can lead to withdrawal symptoms such as anxiety, insomnia, and pain.[8]
-
Cardiovascular Events: Studies have indicated an increased risk for heart problems with both gabapentin and pregabalin.[7] Additional research in older populations suggests pregabalin may carry a higher risk of heart failure compared to gabapentin.[27]
Mechanistic Basis of Gabapentinoid Side Effects
The adverse effects of gabapentinoids stem from both their primary mechanism of action and other, independent pathways. Understanding these is critical for developing next-generation molecules with improved safety profiles.
-
On-Target Effects (α2δ-1 Subunit Binding): The therapeutic benefits of reducing neurotransmitter release are achieved by binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][3] However, these same subunits are present in areas like the cerebellum. The drug's action here can disrupt normal neuronal function, leading to side effects like ataxia and dizziness .[19]
-
α2δ-Independent Effects (GABAergic System Modulation): Gabapentinoids can also produce effects independently of their primary target. For example, gabapentin has been shown to increase the expression of δ subunit-containing extrasynaptic GABA-A receptors.[19] This action enhances tonic inhibition in the brain, mimicking the effects of other GABA-A receptor modulators like benzodiazepines and alcohol. This pathway is thought to be a primary driver of side effects such as sedation, somnolence, ataxia, and respiratory depression .[19]
Caption: Dual pathways of gabapentinoid action leading to therapeutic and adverse effects.
Experimental Protocols for Evaluating Side Effect Profiles
Rigorous and validated experimental models are essential for characterizing the side effect profiles of novel and existing gabapentinoids.
Protocol 1: Preclinical Assessment of Motor Impairment (Rotarod Test)
-
Objective: To quantify motor incoordination and ataxia, a primary CNS side effect.
-
Causality: This assay directly challenges an animal's balance and motor coordination. A drug-induced decrease in the time an animal can remain on a rotating rod is a reliable, quantitative measure of ataxia.
-
Methodology:
-
Habituation: Acclimate mice or rats to the rotarod apparatus (e.g., Ugo Basile 7650) for 2-3 days prior to testing, with several trials at a low, constant speed (e.g., 4 RPM).
-
Baseline Measurement: On the test day, record the baseline latency to fall for each animal on an accelerating rod (e.g., accelerating from 4 to 40 RPM over 300 seconds). Perform 2-3 trials and average the results.
-
Drug Administration: Administer the test compound (e.g., gabapentin, pregabalin) or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Post-Dose Testing: At various time points post-administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect, place the animals back on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the post-dose latency to fall with the baseline measurement for each animal. Analyze the data using a repeated-measures ANOVA to determine statistical significance.
-
Protocol 2: Clinical Trial Workflow for Comparative Safety Assessment
-
Objective: To compare the incidence and severity of adverse events between two or more gabapentinoids in a human population under controlled conditions.
-
Causality: A randomized, double-blind, placebo-controlled design is the gold standard. Randomization minimizes selection bias, while blinding (of both participant and investigator) prevents reporting and assessment bias, allowing for a more robust causal inference between the drug and the observed adverse events.
-
Methodology:
-
Screening & Baseline: Enroll eligible subjects based on strict inclusion/exclusion criteria. Collect baseline data, including medical history and a list of pre-existing symptoms, to differentiate from treatment-emergent adverse events (TEAEs).
-
Randomization: Subjects are randomly assigned to receive Gabapentinoid A, Gabapentinoid B, or a matching placebo.
-
Double-Blind Titration Phase: Both subjects and investigators are blinded to the treatment assignment. The dose is gradually increased over a set period (e.g., 2-4 weeks) to the target maintenance dose. This phase is critical for assessing tolerability during dose escalation.
-
Maintenance Phase: Subjects continue on the stable, target dose for an extended period (e.g., 12 weeks).
-
Adverse Event Monitoring: Throughout the trial, systematically collect adverse events at each visit using a standardized questionnaire (e.g., based on MedDRA terminology). Subjects may also use daily diaries to report symptoms. All AEs are recorded and graded for severity (mild, moderate, severe) and assessed for their relationship to the study drug.
-
Data Analysis: The primary safety endpoint is typically the incidence of TEAEs. Compare the rates of specific AEs between treatment arms using statistical tests such as the Chi-square or Fisher's exact test.
-
Caption: Workflow for a comparative clinical trial to assess side effect profiles.
Conclusion and Future Directions
The choice between gabapentin, pregabalin, and gabapentin enacarbil often involves a trade-off between pharmacokinetic predictability and specific side effect vulnerabilities. Pregabalin's linear absorption offers dosing simplicity but may come at the cost of higher rates of weight gain, edema, and potentially more significant CNS depression.[4][7][8] Gabapentin enacarbil improves upon gabapentin's pharmacokinetics, potentially mitigating some tolerability issues related to erratic absorption.[1][24]
For drug development professionals, the focus should be on dissociating the desired therapeutic effects from the adverse ones. This may involve:
-
Developing more selective ligands that preferentially target α2δ-1 subunits in specific neuronal circuits involved in pain, while avoiding those in areas like the cerebellum.
-
Investigating molecules that do not interact with the GABAergic system to avoid the associated sedative and respiratory depressant effects.
-
Conducting more long-term, head-to-head comparative trials with standardized methodologies for adverse event reporting to better delineate the risks, especially for less common but serious outcomes like cognitive impairment and cardiovascular events.[27]
A nuanced understanding of the existing side effect profiles, grounded in both pharmacokinetic principles and mechanistic pathways, is paramount for guiding the rational design of safer and more effective therapies in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids? | Semantic Scholar [semanticscholar.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. buzzrx.com [buzzrx.com]
- 5. oppc.com [oppc.com]
- 6. Gabapentin enacarbil in restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7 Differences Between Pregabalin and Gabapentin - GoodRx [goodrx.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Gabapentin: a pooled analysis of adverse events from three clinical trials in patients with postherpetic neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. Factors predicting adverse events associated with pregabalin administered for neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. | BioWorld [bioworld.com]
- 14. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Risk of major adverse events associated with gabapentinoid and opioid combination therapy: A systematic review and meta-analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. What are the side effects of Gabapentin Enacarbil? [synapse.patsnap.com]
- 18. drugs.com [drugs.com]
- 19. neurology.org [neurology.org]
- 20. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gabapentin Enacarbil (Horizant, Gralise, Neurontin) Side Effects [medicinenet.com]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]
- 24. droracle.ai [droracle.ai]
- 25. Gabapentin - Wikipedia [en.wikipedia.org]
- 26. A comprehensive review of the typical and atypical side effects of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medpagetoday.com [medpagetoday.com]
- 28. Heightened misuse risk and addictive potential of gabapentinoids: the fate of effective anxiolytics [arsiv.dusunenadamdergisi.org]
- 29. Risk of adverse outcomes during gabapentinoid therapy and factors associated with increased risk in UK primary care using the clinical practice research datalink: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 2-(1-aminocyclohexyl)acetate Hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 2-(1-aminocyclohexyl)acetate hydrochloride. As a research and development chemical, its toxicological properties may not be fully characterized. Therefore, it is imperative to handle this compound and its associated waste with the utmost caution, treating it as hazardous unless explicitly determined otherwise by qualified environmental health and safety (EHS) professionals.[1] Adherence to these protocols is essential for protecting laboratory personnel, the wider community, and the environment.
Hazard Assessment and Waste Characterization
The foundational principle of laboratory waste management is that no process should begin without a clear plan for the disposal of all generated waste.[2] For a specialized reagent like this compound, a comprehensive Safety Data Sheet (SDS) may not always be available. However, based on its chemical structure—an amine hydrochloride salt and an ester—we can infer key potential hazards that must inform our handling and disposal strategy.
-
Corrosivity and Irritation: Amine salts can be irritating to the skin, eyes, and respiratory tract.[3][4]
-
Toxicity: The full toxicological profile is likely uninvestigated. As a prudent measure, it should be handled as a potentially toxic substance.[1][5]
-
Hazardous Decomposition: Upon combustion, this compound may release toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[5]
Given these potential hazards, all waste streams containing this compound must be managed as hazardous chemical waste. This includes the pure compound, solutions, contaminated materials, and empty containers. Disposal into regular trash or down the sewer is strictly prohibited.[6][7]
Personal Protective Equipment (PPE) Protocol
Prior to handling any waste containing this compound, all personnel must don the appropriate PPE. The following table outlines the minimum requirements for ensuring personal safety.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes of solutions and airborne dust particles. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | Prevents direct skin contact. Double-gloving is recommended when handling concentrated waste. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Minimizes the inhalation of dust or aerosols.[8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the "cradle-to-grave" responsibility outlined by the Resource Conservation and Recovery Act (RCRA).[9] The process begins at the point of generation and concludes with collection by trained EHS personnel or a licensed disposal firm.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[7][8] Do not mix waste streams.
-
Solid Waste: Collect unused or expired this compound powder in a dedicated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a container designated for halogenated organic waste (due to the hydrochloride). Do not mix with non-halogenated solvents, as this can complicate the disposal process and increase costs.[2]
-
Contaminated Labware:
-
Sharps: Needles, contaminated broken glass, and other sharp items must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Waste Sharps."[8]
-
Non-Sharps: Contaminated gloves, weigh boats, and pipette tips should be collected in a separate, clearly labeled plastic bag or container for solid hazardous waste.
-
Step 2: Container Selection and Labeling
All hazardous waste must be accumulated in appropriate containers.[10]
-
Container Choice: Use the original container if it is in good condition, or a new container made of a compatible material (e.g., HDPE or glass for liquids).[6][11] The container must have a secure, leak-proof screw cap and be free of any external residue.[7]
-
Labeling: From the moment the first drop of waste is added, the container must be labeled.[10] The label must include:
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "this compound" and any other constituents with their approximate percentages.
-
The date of initial accumulation.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[7][12]
-
Location: The SAA should be a secondary containment tray in a well-ventilated area, away from drains and incompatible materials.
-
Volume Limits: Regulations limit the accumulation in an SAA to a maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous (P-listed) waste.[11][12]
-
Container Management: Keep waste containers tightly closed at all times, except when adding waste.[6][10]
Step 4: Arranging for Disposal
Laboratory personnel are responsible for initiating the final disposal process.
-
Contact EHS: When the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]
-
Documentation: Fill out any required waste pickup forms accurately and completely.
-
Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service for final treatment, which typically involves high-temperature incineration for organic compounds.[5]
Step 5: Managing Empty Containers
Under RCRA, a container that held hazardous waste is not considered "empty" until specific procedures are followed.[2]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or methanol) that can dissolve the compound.
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous liquid waste.[2][6]
-
Deface Label: Completely remove or deface the original chemical label.
-
Final Disposal: Once triple-rinsed and defaced, the container may be disposed of as regular non-hazardous waste (e.g., broken glass box or recycling, per institutional policy).[6]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Notify: Inform your laboratory supervisor and institutional EHS office immediately.
-
Control Access: Secure the area to prevent unauthorized entry.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed.
-
Don the appropriate PPE as detailed in Section 2.
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it in a labeled hazardous waste container.[5]
-
For liquid spills, use a chemical spill kit to absorb the material.
-
All cleanup materials must be disposed of as hazardous waste.[1]
-
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aksci.com [aksci.com]
- 5. capotchem.com [capotchem.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
